Product packaging for 4-Chlorobenzanilide(Cat. No.:CAS No. 6833-15-4)

4-Chlorobenzanilide

Cat. No.: B1594193
CAS No.: 6833-15-4
M. Wt: 231.68 g/mol
InChI Key: SFHDVPIEJXCMBP-UHFFFAOYSA-N
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Description

4-Chlorobenzanilide is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404952. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO B1594193 4-Chlorobenzanilide CAS No. 6833-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHDVPIEJXCMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323829
Record name 4-Chlorobenzanilide
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Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-15-4
Record name p-Chlorobenzanilide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzanilide
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Record name 4-Chlorobenzanilide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorobenzanilide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobenzanilide is a chlorinated aromatic amide that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural motif is of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis protocols, comprehensive spectroscopic and structural characterization, and pertinent safety information. The objective is to equip researchers and drug development professionals with the technical knowledge required for the effective synthesis, characterization, and application of this compound.

Core Physicochemical Properties

This compound, also known as 4-chloro-N-phenylbenzamide, is a white to off-white crystalline solid at standard conditions.[1][2] Its chemical stability and solubility in common organic solvents make it a versatile reagent in organic synthesis.[1][2] The fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-N-phenylbenzamidePubChem[3]
Synonyms p-Chlorobenzanilide, N-Phenyl-4-chlorobenzamideTradingChem[4]
CAS Number 6833-15-4Santa Cruz Biotechnology[5]
Molecular Formula C₁₃H₁₀ClNOPubChem[3]
Molecular Weight 231.68 g/mol Santa Cruz Biotechnology, PubChem[3][5]
Exact Mass 231.0450916 DaPubChem[3]
Appearance White to yellowish crystalline solidChemBK[1]
Melting Point 199-201 °C (lit.)ChemBK
Solubility Insoluble in water; Soluble in organic solventsChemBK, CymitQuimica[1][2]

Synthesis of this compound: The Schotten-Baumann Reaction

The most common and reliable method for synthesizing this compound is via the Schotten-Baumann reaction, which involves the acylation of an amine.[6] In this case, aniline is acylated using 4-chlorobenzoyl chloride. An alternative, mechanistically similar route involves the reaction of 4-chloroaniline with benzoyl chloride.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via nucleophilic acyl substitution. Aniline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is typically conducted in the presence of a base (e.g., aqueous sodium hydroxide) which serves two critical functions:

  • Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the acid, preventing the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

  • Catalysis (in some contexts): By deprotonating the intermediate, the base can drive the reaction toward completion.

The choice of a biphasic system (e.g., an organic solvent and aqueous base) is common for this reaction, facilitating the separation of the product from the inorganic byproducts upon completion.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_purification Product Isolation & Purification Aniline Aniline Mixing Combine reactants in a biphasic system Aniline->Mixing ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Mixing Base Aqueous Base (e.g., NaOH) Base->Mixing Reaction Vigorous stirring at controlled temperature Mixing->Reaction Schotten-Baumann Conditions Quenching Workup & Neutralization Reaction->Quenching Filtration Vacuum Filtration to collect crude product Quenching->Filtration Washing Wash with H₂O to remove salts Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Purity Enhancement Drying Dry under vacuum Recrystallization->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve aniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Acylation: Cool the vigorously stirred mixture in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.05 eq) in the same organic solvent dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, promoting efficient reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation: Separate the organic layer. Wash it sequentially with dilute HCl (to remove any unreacted aniline), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

  • Validation: The purity and identity of the final product must be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure and assessment of purity are critical. The following techniques provide a self-validating system for the characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of this compound is characterized by specific vibrational bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference
~3300-3400N-H stretchAmideUfaruna, N. (2014)[6]
~1650-1680C=O stretch (Amide I band)AmideUfaruna, N. (2014)[6]
~1510-1550N-H bend (Amide II band)AmideUfaruna, N. (2014)[6]
~1090-1110C-Cl stretchAryl chlorideSpectraBase[7]

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. Nujol mull).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons. Due to the electron-withdrawing nature of the chlorine atom and the amide group, the protons on the two aromatic rings will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). The amide proton (N-H) will typically appear as a broad singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[3] The carbonyl carbon is characteristically found downfield (~165 ppm). The aromatic carbons will appear in the ~120-140 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[3]

  • Isotopic Pattern: A key feature will be the characteristic isotopic pattern of chlorine. There will be two molecular ion peaks: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2)⁺. This pattern is definitive proof of the presence of a single chlorine atom.

Crystallography

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data provides precise bond lengths and angles, confirming the molecular geometry. The Cambridge Crystallographic Data Centre (CCDC) contains structural data for this compound, which can be accessed for detailed analysis of its solid-state conformation.[3]

Applications in Research and Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a vital building block in the synthesis of more complex molecules.

  • Synthetic Intermediate: It is a key precursor in the production of dyes, pesticides, and pharmaceuticals.[1] The amide linkage can be further modified, or the aromatic rings can undergo additional substitutions.

  • Medicinal Chemistry Scaffold: The benzanilide structure is a common scaffold in drug discovery. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Chlorine is known to increase metabolic stability, improve membrane permeability, and modulate binding affinity through halogen bonding.[8] Research into derivatives of this compound may lead to the discovery of new therapeutic agents. For example, it has been investigated as a component in potential antibacterial agents.[2]

Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][4]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

References

Physical and chemical properties of 4-chloro-N-phenylbenzamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-chloro-N-phenylbenzamide

Introduction

4-chloro-N-phenylbenzamide is a synthetic organic compound belonging to the class of benzanilides, which are derivatives of benzamide. Its structure is characterized by a central amide functional group linking a 4-chlorinated benzene ring to a phenyl group. This molecule serves as a valuable intermediate in organic synthesis and has been a subject of interest in medicinal chemistry and materials science due to the diverse biological and physical properties exhibited by benzanilide derivatives. This guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N-phenylbenzamide, detailed protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of 4-chloro-N-phenylbenzamide are dictated by its molecular structure, which features two aromatic rings bridged by an amide linkage. The presence of an electron-withdrawing chlorine atom on one of the phenyl rings significantly influences its electronic properties and reactivity.

PropertyValueSource
IUPAC Name 4-chloro-N-phenylbenzamide[1]
Synonyms p-Chlorobenzanilide, N-Phenyl-4-chlorobenzamide[2]
CAS Number 6833-15-4[1][2][3][4]
Molecular Formula C₁₃H₁₀ClNO[1][2][3][4]
Molecular Weight 231.68 g/mol [1][2][4]
Appearance White to grey crystalline powder[3]
Melting Point 199-201 °C[2][3]
Boiling Point 288.6 °C at 760 mmHg (Predicted)[2][3]
Density 1.285 g/cm³ (Predicted)[2][3]
Solubility Soluble in ethanol.[5]

Synthesis and Purification

4-chloro-N-phenylbenzamide is typically synthesized via a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and aniline. This standard amidation reaction is efficient and widely used for the preparation of N-aryl benzamides.

Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 4-chlorobenzoyl chloride

  • Aniline

  • Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred aniline solution. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from hot ethanol to yield colorless crystals.[5]

Causality Behind Experimental Choices:

  • Base (Pyridine/Triethylamine): The reaction of an acyl chloride with an amine generates hydrochloric acid as a byproduct. The added base neutralizes this acid, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

  • Washing Steps: The acid wash removes unreacted aniline and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities.

  • Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is a suitable solvent as 4-chloro-N-phenylbenzamide has high solubility in hot ethanol and low solubility in cold ethanol, allowing for efficient crystallization and removal of soluble impurities.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Aniline & Pyridine in DCM B Cool to 0°C A->B C Add 4-Chlorobenzoyl Chloride Solution B->C D Stir at Room Temperature C->D E Wash with 1M HCl D->E Transfer to Separatory Funnel F Wash with Water E->F G Wash with NaHCO3 F->G H Dry with MgSO4 G->H I Evaporate Solvent H->I J Recrystallize from Hot Ethanol I->J Crude Product K Collect Crystals by Filtration J->K L Dry Crystals K->L M M L->M Pure 4-chloro-N-phenylbenzamide

Caption: Workflow for the synthesis and purification of 4-chloro-N-phenylbenzamide.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized 4-chloro-N-phenylbenzamide. This multi-faceted approach provides a self-validating system for structural elucidation.

Technique Characteristic Data Interpretation
¹H NMR δ 10.31 (s, 1H, NH), 8.05 – 7.90 (m, 2H), 7.77 (d, J = 7.6 Hz, 2H), 7.69 – 7.54 (m, 2H), 7.36 (m, 2H), 7.11 (t, J = 7.4 Hz, 1H)The singlet around 10.31 ppm is characteristic of the amide proton. The multiplets in the aromatic region correspond to the protons on the two different phenyl rings.[6]
¹³C NMR Predicted peaks: ~165 ppm (C=O), aromatic carbons between 120-140 ppm.The peak around 165 ppm is indicative of the amide carbonyl carbon. The remaining signals in the aromatic region correspond to the carbon atoms of the phenyl rings.
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (N-H bend), ~750 cm⁻¹ (C-Cl stretch)These characteristic vibrational frequencies confirm the presence of the key functional groups: the amide (N-H and C=O) and the chloro-substituent.
Mass Spectrometry Molecular ion (M⁺) peak at m/z 231, and an (M+2)⁺ peak at m/z 233 with an intensity ratio of approximately 3:1.This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Analytical Validation Workflow

G cluster_analysis Spectroscopic Analysis cluster_validation Data Integration start Synthesized Compound nmr ¹H & ¹³C NMR Confirms proton and carbon framework Identifies neighboring atoms start->nmr ir IR Spectroscopy Identifies functional groups N-H, C=O, C-Cl stretches start->ir ms Mass Spectrometry Determines molecular weight Confirms elemental composition (Cl isotope pattern) start->ms data_integration Correlate all spectral data nmr->data_integration ir->data_integration ms->data_integration conclusion Structure Confirmed: 4-chloro-N-phenylbenzamide data_integration->conclusion

Caption: Logical workflow for the structural validation of 4-chloro-N-phenylbenzamide.

Chemical Reactivity

The chemical reactivity of 4-chloro-N-phenylbenzamide is primarily centered around the amide linkage and the chloro-substituted aromatic ring.

  • Amide Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 4-chlorobenzoic acid and aniline.[7] This reaction is generally slow and requires heating.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under forcing conditions (high temperature and pressure).[7] The electron-withdrawing nature of the adjacent amide group facilitates this reaction, though it is less reactive than nitro-substituted aryl halides.

  • Electrophilic Aromatic Substitution: Both phenyl rings can undergo electrophilic substitution. The N-phenyl ring is activated by the amide nitrogen (ortho-, para-directing), while the 4-chlorobenzoyl ring is deactivated by both the chlorine atom and the carbonyl group (meta-directing with respect to the carbonyl).

Applications and Research Significance

Derivatives of benzanilide are known to possess a wide range of biological activities, including antifungal and antibacterial properties. 4-chloro-N-phenylbenzamide can serve as a precursor or a scaffold for the synthesis of more complex molecules with potential pharmaceutical applications. For instance, related structures have been investigated for their analgesic and anti-inflammatory properties.[7] In materials science, the rigid structure of benzanilides makes them candidates for incorporation into polymers to enhance thermal stability and mechanical strength.

Safety and Handling

4-chloro-N-phenylbenzamide is classified as an irritant.[2][3] It may cause skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] It should be used in a well-ventilated area or a fume hood.[3] Stable under normal conditions, it is incompatible with strong oxidizing agents.[3]

Conclusion

4-chloro-N-phenylbenzamide is a well-defined chemical compound with established physical and chemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The reactivity of its functional groups allows for further chemical modifications, making it a versatile building block in various fields of chemical research. This guide provides the foundational knowledge for researchers and professionals working with this and related compounds.

References

4-Chlorobenzanilide melting point and solubility.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzanilide: Melting Point and Solubility

This guide provides a comprehensive technical overview of the melting point and solubility of this compound (CAS 6833-15-4), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for the accurate determination of these critical physicochemical parameters.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₀ClNO, is a white to off-white crystalline solid.[2] Its molecular structure, featuring a chlorophenyl group attached to a benzamide, imparts properties that make it a valuable precursor in the synthesis of a variety of target molecules.[1] A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.

Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.

Reported Melting Point

The accepted melting point range for high-purity this compound is 199-201 °C .[3][4] It is crucial to note that impurities can lead to a depression and broadening of the melting point range. Therefore, a sharp melting range within this specified window is a strong indicator of sample purity.

Causality Behind Melting Point Determination

The melting point is governed by the strength of the intermolecular forces within the crystal lattice. In this compound, these forces include dipole-dipole interactions arising from the polar amide and chloro groups, as well as van der Waals forces from the aromatic rings. The energy required to overcome these forces and transition to a liquid state is what determines the melting temperature. An impure sample contains foreign molecules that disrupt the crystal lattice, weakening the intermolecular forces and thus lowering the energy (temperature) required to melt the solid.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of this compound using a modern digital melting point apparatus.

Materials:

  • This compound sample (finely powdered and dry)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to achieve tight packing.

    • The final packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C per minute to reach ~180 °C).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted (T₂).

    • The melting point range is reported as T₁ - T₂.

  • Verification: For a self-validating system, perform the measurement in triplicate with fresh capillary tubes for each run to ensure reproducibility. The results should be consistent.

Visualization of the Melting Point Determination Workflow:

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder This compound sample prep2 Load into capillary tube (2-3 mm height) prep1->prep2 Pack tightly meas1 Insert capillary into apparatus prep2->meas1 meas2 Rapid heat to ~180 °C meas1->meas2 meas3 Slow heat (1-2 °C/min) meas2->meas3 meas4 Observe and Record T₁ (first liquid) and T₂ (all liquid) meas3->meas4 result1 Report Melting Range (T₁ - T₂) meas4->result1

Caption: Workflow for the experimental determination of the melting point of this compound.

Solubility of this compound

Solubility is a critical parameter in drug development and synthetic chemistry, influencing bioavailability, reaction kinetics, and purification strategies. The principle of "like dissolves like" is a useful qualitative guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Qualitative Solubility Profile

This compound is generally characterized as being:

  • Soluble in moderately polar organic solvents such as ethanol and acetone.[1]

  • Insoluble in water.[2]

The amide group in this compound can participate in hydrogen bonding, which contributes to its solubility in protic solvents like ethanol. The overall molecule, however, is relatively nonpolar due to the two aromatic rings, leading to its poor aqueous solubility.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in publicly available literature. The following table provides a framework for the type of data that should be determined experimentally.

SolventTemperature (°C)Solubility ( g/100 mL)Method
Water25To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
Acetone25To be determinedShake-Flask
Dichloromethane25To be determinedShake-Flask
Toluene25To be determinedShake-Flask
N,N-Dimethylformamide25To be determinedShake-Flask
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • High-purity this compound

  • A selection of analytical grade solvents

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification (Gravimetric Method):

    • Weigh the filtered solution.

    • Carefully evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, weigh the remaining solid residue.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) * 100

Visualization of the Solubility Determination Workflow:

SolubilityWorkflow Solubility Determination Workflow (Shake-Flask Method) cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification step1 Add excess this compound to a vial step2 Add known volume of solvent step1->step2 step3 Seal and shake at constant temperature (24-48h) step2->step3 step4 Allow solids to settle step3->step4 step5 Withdraw and filter a known volume of the supernatant step4->step5 step6 Evaporate solvent from the filtered solution step5->step6 step7 Weigh the solid residue step6->step7 step8 Calculate solubility step7->step8

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Practical Implications for Researchers

  • Purity Assessment: The melting point is a quick and effective first-pass assessment of the purity of a synthesized or purchased batch of this compound. Any significant deviation from the 199-201 °C range suggests the presence of impurities.

  • Reaction Conditions: Knowledge of solubility is critical for selecting appropriate solvents for chemical reactions involving this compound. A solvent in which the compound is reasonably soluble at the reaction temperature is typically chosen to ensure a homogeneous reaction mixture and optimal reaction rates.

  • Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. A suitable recrystallization solvent is one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Formulation Development: In the context of drug development, understanding the solubility of intermediates and final active pharmaceutical ingredients (APIs) is fundamental for creating formulations with the desired bioavailability.

Conclusion

This guide has provided a detailed overview of the melting point and solubility of this compound, grounded in both theoretical principles and practical experimental protocols. The established melting point of 199-201 °C serves as a key quality control parameter. While comprehensive quantitative solubility data is sparse, the provided shake-flask protocol offers a robust methodology for its determination in various solvents. By adhering to these self-validating experimental procedures, researchers and drug development professionals can ensure the generation of accurate and reliable physicochemical data, facilitating the successful application of this compound in their synthetic and developmental endeavors.

References

IUPAC name and synonyms for 4-Chlorobenzanilide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chlorobenzanilide: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its structural features, including a reactive amide linkage and a chlorinated phenyl ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, a robust synthesis protocol, and standard analytical characterization methods. Furthermore, it explores its applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Safety protocols and handling guidelines are also presented to ensure its safe and effective use in a laboratory setting.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of scientific research. This compound is known by several names and is registered under a unique CAS number, which are crucial for database searches and regulatory compliance.

  • IUPAC Name : The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-chloro-N-phenylbenzamide [1].

  • Synonyms : In literature and commercial listings, it is frequently referred to by various synonyms, including p-Chlorobenzanilide, 4-Chloro-N-phenylbenzamide, N-Phenyl-p-chlorobenzamide, and N-Phenyl-4-chlorobenzamide[1][2][3][4].

  • CAS Number : The Chemical Abstracts Service (CAS) registry number is 6833-15-4 [2][5][6].

  • Molecular Formula : C₁₃H₁₀ClNO[1][2][6].

  • InChI Key : SFHDVPIEJXCMBP-UHFFFAOYSA-N[1][7].

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents for reactions and purification, as well as the appropriate storage conditions.

PropertyValueReference(s)
Molecular Weight 231.68 g/mol [1][3][6]
Appearance White to off-white or yellowish crystalline solid[2][5]
Melting Point 199-201 °C (lit.)[2][4]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and acetone.[2][5]
pKa 13.14 ± 0.70 (Predicted)[4]

Synthesis and Purification Protocol

The most direct and common laboratory synthesis of this compound involves the acylation of aniline with 4-chlorobenzoyl chloride. This method, a variation of the Schotten-Baumann reaction, is reliable and generally produces high yields.

Causality of Experimental Choices:

  • Reactants : Aniline serves as the nucleophile, and 4-chlorobenzoyl chloride is the electrophilic acylating agent. The high reactivity of the acid chloride allows the reaction to proceed under mild conditions.

  • Solvent : A polar aprotic solvent like Dichloromethane (DCM) is often used as it dissolves the reactants but does not participate in the reaction.

  • Base : An organic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

  • Workup : The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with a base (e.g., NaHCO₃ solution) to remove any remaining acidic impurities.

  • Purification : Recrystallization from a suitable solvent, such as ethanol, is a standard and effective method for purifying the solid product, yielding high-purity crystalline this compound.

Experimental Protocol: Synthesis of this compound
  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add aniline (1.0 eq) and dichloromethane (DCM, approx. 5 mL per gram of aniline).

  • Base Addition : Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0-5 °C.

  • Acylation : Dissolve 4-chlorobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Extraction : Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.

Synthesis_Workflow cluster_reactants Reactants & Setup Aniline Aniline + Triethylamine in DCM ReactionVessel Reaction at 0°C -> RT Aniline->ReactionVessel AcidChloride 4-Chlorobenzoyl Chloride in DCM AcidChloride->ReactionVessel Dropwise Addition Workup Aqueous Workup (HCl, NaHCO3, Brine) ReactionVessel->Workup Drying Dry (Na2SO4) & Concentrate Workup->Drying Purification Recrystallization (Ethanol) Drying->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. Each technique provides specific information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic peaks for the aromatic protons on both phenyl rings, as well as a broad singlet for the amide N-H proton. ¹³C NMR will show distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key absorptions for this compound include a strong C=O (amide I) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry (LC-MS / HRMS) start->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Final Characterized Compound Structure->Final Purity->Final

Caption: Analytical workflow for structural validation.

Applications in Research and Drug Development

This compound is more than a simple chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. The term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification.

  • Anticancer Agents : The benzamide moiety is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with specific DNA repair deficiencies[8][9]. Derivatives of this compound have also been incorporated into molecules designed to inhibit tyrosine kinases, which are critical mediators of cell signaling pathways often dysregulated in cancer[8].

  • Antimicrobial Activity : The presence of a halogen on the benzamide scaffold can enhance antimicrobial properties[8]. Some derivatives have shown potential as antibacterial agents by inhibiting bacterial growth through mechanisms like binding to DNA-dependent RNA polymerase[5][7].

  • Synthetic Intermediate : Beyond direct biological applications, it is a crucial raw material for synthesizing more complex molecules, including dyes and agrochemicals[2][3].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions to minimize risk to personnel.

  • GHS Hazard Classification :

    • Signal Word : Warning[1][4].

    • Hazard Statements :

      • H315: Causes skin irritation[1][4].

      • H319: Causes serious eye irritation[1][4].

      • H335: May cause respiratory irritation[1][4].

  • Handling Protocols :

    • Engineering Controls : Handle in a certified chemical fume hood to avoid inhalation of dust. Ensure easy access to an eyewash station and safety shower[10][11].

    • Personal Protective Equipment (PPE) : Wear chemical splash goggles, a lab coat, and nitrile gloves. Avoid dust formation[10][11].

    • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents[2][11].

    • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10][11].

Conclusion

This compound is a highly versatile and valuable compound for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a robust platform for creating diverse and complex molecular architectures. Its demonstrated role as a scaffold for biologically active compounds, particularly in oncology, underscores its significance in modern drug discovery. Adherence to established safety protocols is paramount to ensure its responsible and effective use in advancing scientific research.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and confirmation of 4-Chlorobenzanilide. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document synthesizes spectral data with the underlying chemical principles and field-proven experimental protocols.

Introduction: The Molecular Identity of this compound

This compound (CAS No: 6833-15-4) is an organic compound with the molecular formula C₁₃H₁₀ClNO.[1] It is a secondary amide comprised of a 4-chlorobenzoyl group bonded to the nitrogen of an aniline ring. As an intermediate in organic synthesis, its unambiguous structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This guide details the expected spectral outcomes and the rationale behind their interpretation.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C_amide [label="C", pos="1,0.5!", fontcolor="#202124"]; O [label="O", pos="1.5,1!", fontcolor="#EA4335"];

// Benzoyl Ring C1 [label="C", pos="1.5,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="2.5,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="3,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="2.5,-2.5!", fontcolor="#202124"]; C5 [label="C", pos="1.5,-2.5!", fontcolor="#202124"]; C6 [label="C", pos="1,-1.5!", fontcolor="#202124"]; Cl [label="Cl", pos="3,-3.5!", fontcolor="#34A853"];

// Phenyl Ring C7 [label="C", pos="-1,0.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.5,1.5!", fontcolor="#202124"]; C9 [label="C", pos="-2.5,1.5!", fontcolor="#202124"]; C10 [label="C", pos="-3,0.5!", fontcolor="#202124"]; C11 [label="C", pos="-2.5,-0.5!", fontcolor="#202124"]; C12 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"];

// Edges N -- H; N -- C_amide; C_amide -- O [style=double]; C_amide -- C1; N -- C7;

// Benzoyl Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Cl;

// Phenyl Ring Bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Double bonds (approximated) edge [style=double]; C1--C6; C2--C3; C4--C5; C7--C12; C8--C9; C10--C11; } Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals distinct signals for the amide proton and the protons on the two aromatic rings. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influences the chemical shifts of adjacent protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Amide (N-H)~10.2Broad Singlet1H
H-2', H-6'~7.8 - 7.9Doublet2H
H-2, H-6~7.6 - 7.7Doublet2H
H-3', H-5'~7.4 - 7.5Doublet2H
H-3, H-5~7.3 - 7.4Triplet2H
H-4~7.1 - 7.2Triplet1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The phenyl ring attached to the nitrogen is noted with unprimed numbers, while the 4-chlorophenyl ring is noted with primed numbers.

Expertise & Insights:

  • Amide Proton (N-H): This proton typically appears as a broad singlet far downfield. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. This signal will readily exchange with D₂O, causing it to disappear from the spectrum, a classic test for labile protons.

  • Aromatic Protons: The protons on the 4-chlorobenzoyl ring (H-2'/6' and H-3'/5') form a characteristic AA'BB' system, often appearing as two distinct doublets. The protons ortho to the carbonyl group (H-2'/6') are deshielded due to its anisotropic effect. Similarly, the protons on the N-phenyl ring are observed in their expected aromatic regions, with protons ortho to the amide nitrogen (H-2/6) being slightly deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
C-4' (C-Cl)~138
C-1 (N-C)~137
C-1' (C-C=O)~133
C-2', C-6'~129.5
C-2, C-6~129
C-4~125
C-3, C-5~121
C-3', C-5'~129

Expertise & Insights:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears far downfield, typically around 165 ppm.[2] Due to the lack of attached protons and its long relaxation time, this signal is often of lower intensity compared to protonated carbons.[2]

  • Aromatic Carbons: The carbon atom bonded to the chlorine (C-4') is deshielded due to the electronegativity of the halogen. The remaining aromatic carbons appear in the typical range of ~120-140 ppm, with their precise shifts determined by the electronic effects of the substituents.

Experimental Protocol: NMR Data Acquisition

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="1. Weigh ~10-20 mg of \nthis compound"]; B [label="2. Transfer to a clean, \ndry NMR tube"]; C [label="3. Add ~0.6 mL of \ndeuterated solvent \n(e.g., DMSO-d6)"]; D [label="4. Add internal standard \n(e.g., TMS)"]; E [label="5. Cap and vortex until \nfully dissolved"]; A -> B -> C -> D -> E; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; F [label="6. Insert tube into \nspectrometer"]; G [label="7. Lock, tune, and shim \nthe instrument"]; H [label="8. Acquire ¹H spectrum \n(e.g., 16 scans)"]; I [label="9. Acquire ¹³C spectrum \n(e.g., 1024 scans)"]; F -> G -> H -> I; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; J [label="10. Apply Fourier \ntransform"]; K [label="11. Phase and baseline \ncorrection"]; L [label="12. Calibrate ¹H spectrum \nto TMS (0 ppm)"]; M [label="13. Integrate peaks and \nanalyze multiplicities"]; J -> K -> L -> M; } E -> F [lhead=cluster_acq]; I -> J [lhead=cluster_proc]; } Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and transfer it to a standard 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the compound and shifts the amide proton further downfield, avoiding overlap with aromatic signals.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

  • Data Collection: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of a secondary amide and substituted aromatic rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3350Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Amide I (C=O Stretch)1650 - 1680Strong
Amide II (N-H Bend & C-N Stretch)1510 - 1550Strong
Aromatic C=C Bending1400 - 1600Medium-Strong
C-N Stretch1230 - 1260Medium
C-Cl Stretch1080 - 1100Strong

Expertise & Insights:

  • N-H and C=O Bands: The two most diagnostic peaks for this molecule are the N-H stretch and the C=O (Amide I) stretch. As a secondary amide, it displays a single, relatively sharp N-H stretching band, distinguishing it from primary amides which show two N-H bands.[3] The C=O stretch appears at a lower frequency than that of ketones or esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[3]

  • Amide II Band: This strong band, appearing around 1510-1550 cm⁻¹, is a characteristic feature of secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[3]

  • C-Cl Stretch: A strong absorption in the fingerprint region around 1090 cm⁻¹ is indicative of the C-Cl bond on the aromatic ring.

Experimental Protocol: FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[4]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure clamp, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular weight of this compound is 231.68 g/mol .[1]

m/z (Mass/Charge) Proposed Ion Structure Significance
231 / 233[C₁₃H₁₀³⁵ClNO]⁺˙ / [C₁₃H₁₀³⁷ClNO]⁺˙Molecular Ion (M⁺)
139 / 141[C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺4-Chlorobenzoyl Cation
111 / 113[C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺Loss of CO from 4-Chlorobenzoyl Cation
92[C₆H₅N]⁺˙Anilino Radical Cation
77[C₆H₅]⁺Phenyl Cation

Expertise & Insights:

  • Isotopic Pattern: The most telling feature in the mass spectrum is the presence of the M⁺ and M+2 ion peaks in an approximate 3:1 intensity ratio. This pattern is the definitive signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). This same 3:1 pattern will be observed for all chlorine-containing fragments (e.g., m/z 139/141 and 111/113).

  • Amide Bond Cleavage: The most common fragmentation pathway for aromatic amides is the α-cleavage of the amide C-N bond.[5][6] This results in the formation of a highly stable, resonance-stabilized 4-chlorobenzoyl cation (acylium ion) at m/z 139/141, which is often the base peak in the spectrum.

  • Further Fragmentation: The 4-chlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the chlorophenyl cation at m/z 111/113.[5] The phenyl cation at m/z 77 arises from fragmentation of the aniline portion of the molecule.

dot graph "Fragmentation_Pathway" { rankdir=TB; node [shape=box, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9];

M [label="this compound\n[M]⁺˙\nm/z 231/233", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; F1 [label="4-Chlorobenzoyl Cation\n[C₇H₄ClO]⁺\nm/z 139/141", style=filled, fillcolor="#FEF7E0"]; F2 [label="Anilino Radical\n[C₆H₅NH]⁺˙\nm/z 92"]; F3 [label="Chlorophenyl Cation\n[C₆H₄Cl]⁺\nm/z 111/113", style=filled, fillcolor="#E6F4EA"]; F4 [label="Phenyl Cation\n[C₆H₅]⁺\nm/z 77"];

M -> F1 [label="α-cleavage\n(- C₆H₅NH•)"]; M -> F2 [label="α-cleavage\n(- C₇H₄ClO•)"]; F1 -> F3 [label="- CO"]; F2 -> F4 [label="- NH"]; } Caption: Primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the Gas Chromatograph (GC) with a suitable column (e.g., a nonpolar DB-5 column) and temperature program to separate the analyte from any impurities. The Mass Spectrometer (MS) is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Separation & Ionization: The compound travels through the GC column, enters the MS source, is ionized by the electron beam, and fragments.

  • Detection: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide linkage. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, including the crucial chlorine isotopic signature. Together, these techniques form a self-validating system essential for the rigorous characterization required in research and development.

References

The Emerging Potential of 4-Chlorobenzanilide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chlorobenzanilide scaffold, a seemingly simple yet remarkably versatile chemical entity, has garnered significant attention in the field of medicinal chemistry. Its presence in a diverse array of biologically active compounds underscores its status as a "privileged structure."[1] This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a mere cataloging of derivatives to dissect the core contributions of this scaffold to therapeutic activity. We will delve into its role in the development of anticancer, antimicrobial, and anticonvulsant agents, supported by an analysis of structure-activity relationships, mechanistic insights, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational resource to guide future discovery and innovation centered around the this compound core.

Introduction: The this compound Core

This compound (C₁₃H₁₀ClNO) is an organic compound characterized by a benzamide structure with a chlorine atom substituted on one of the phenyl rings.[2][3][4] This seemingly minor halogenation has profound implications for the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of biological activity.[5] The amide linkage provides a key hydrogen bonding motif, crucial for interactions with biological targets, while the two aromatic rings offer a platform for a multitude of substitutions to fine-tune potency and selectivity.[3]

Key Physicochemical Properties:

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀ClNO[2][6]
Molecular Weight 231.68 g/mol [2][6]
CAS Number 6833-15-4[6]
Appearance White to off-white solid[3]
Melting Point 199-201 °C[7]
Solubility Soluble in organic solvents, insoluble in water[8]

The true power of this compound in medicinal chemistry lies in its utility as a versatile building block.[9] Its synthesis is relatively straightforward, often involving the reaction of 4-chloroaniline with benzoyl chloride.[8] This accessibility, coupled with its inherent biological relevance, makes it an attractive starting point for the development of novel therapeutic agents.

Therapeutic Horizons: Unlocking the Potential of this compound

The this compound scaffold has been implicated in a range of therapeutic areas. The following sections will explore the evidence supporting its potential in key disease domains.

Anticancer Activity: A Scaffold for Targeting Tumor Growth

Derivatives of the broader benzamide class, to which this compound belongs, have shown significant promise as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[9]

2.1.1. Mechanism of Action: Insights from Benzamide Derivatives

While specific mechanistic studies on this compound itself are limited, the activities of its derivatives suggest several potential pathways:

  • Enzyme Inhibition: The benzamide moiety is a key feature in many inhibitors of Poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.[9][10] PARP inhibitors disrupt DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[9] Tyrosine kinases are critical components of signaling pathways that are often hyperactive in cancer, and their inhibition can halt tumor growth.[9]

  • Induction of Apoptosis: Some thiobenzanilide derivatives have been shown to induce apoptosis in human melanoma cells.[11] This process involves the disruption of mitochondrial function, leading to a loss of membrane potential, reduced ATP synthesis, increased reactive oxygen species (ROS) generation, and the activation of caspase-3.[11]

  • DNA Interaction: Certain quinazoline-based derivatives have been found to interact with DNA through intercalation and groove binding, suggesting a mechanism of action similar to some established anticancer drugs.[12]

anticancer_mechanism

2.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzanilide derivatives can be significantly modulated by substitutions on the aromatic rings. For instance, the introduction of electron-withdrawing groups can enhance cytotoxic effects.[13] The specific positioning of substituents also plays a crucial role, influencing factors like receptor binding and cell permeability.[5]

Antimicrobial Activity: A Weapon Against Pathogens

This compound has been reported to possess antibacterial properties.[2][3] This activity is thought to be mediated by its ability to interfere with essential bacterial processes.

2.2.1. Proposed Mechanisms of Antimicrobial Action

  • Inhibition of DNA-dependent RNA polymerase: this compound may inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication.[2][3]

  • Desulfurisation of sulfhydryl groups: An alternative antibacterial mechanism involves the desulfurisation of sulfhydryl groups present in amides, which could disrupt the function of essential bacterial proteins.[2][3]

The antimicrobial spectrum of this compound derivatives can be broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as some fungi.[14][15]

2.2.2. SAR in Antimicrobial Derivatives

The presence of a halogen, such as the chlorine atom in this compound, can enhance antimicrobial properties.[9] Further modifications, such as the incorporation of a benzimidazole ring, have been shown to yield compounds with potent antimicrobial effects.[15]

Anticonvulsant Potential

A series of methylated derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity.[16] These studies aim to explore the relationship between benzamide structure and anticonvulsant effects.[16] While the exact mechanism is still under investigation, these findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antiepileptic drugs.

Experimental Protocols: A Practical Guide

To facilitate further research into the biological activities of this compound and its derivatives, a detailed protocol for a common in vitro assay is provided below.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

antibacterial_workflow

Conclusion and Future Directions

This compound represents a highly promising scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point for future drug discovery efforts. Further research should concentrate on elucidating the precise mechanisms of action of this compound itself and on the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of this "privileged structure" is far from complete, and it holds the potential to deliver novel therapeutics for a range of diseases.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding the Utility and Inherent Risks of 4-Chlorobenzanilide

This compound is a versatile intermediate compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a chlorinated benzene ring coupled to a benzanilide moiety, makes it a valuable building block in organic synthesis.[2] The amide linkage provides a degree of rigidity and hydrogen bonding capability, which is often exploited in the design of biologically active molecules.[3] However, the very reactivity that makes this compound a useful synthon also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and GHS Classification

A foundational aspect of safe chemical handling is a comprehensive understanding of the inherent hazards. This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification of this compound [4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Precautionary Statements:

A series of precautionary statements are associated with these hazard classifications, providing actionable guidance for minimizing risk.[4]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

It is imperative that all personnel handling this compound are familiar with these classifications and the corresponding safety measures.

Section 2: Toxicological Profile - A Data-Driven Precautionary Approach

The primary and well-documented hazards of this compound are its irritant properties.[4] Prolonged or repeated exposure can lead to chronic irritation and dermatitis. Inhalation of the dust can cause irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation. Direct contact with the eyes can cause serious irritation, redness, and pain.

In the absence of specific toxicity data, it is prudent to handle this compound with the assumption that it may have other, less well-characterized toxicological properties. Therefore, minimizing all routes of exposure through a combination of engineering controls, personal protective equipment, and meticulous work practices is paramount.

Section 3: Reactivity and Incompatibility - Preventing Unwanted Chemical Events

Understanding the chemical reactivity and incompatibilities of this compound is crucial for preventing hazardous reactions in the laboratory.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[1]

  • Strong Acids and Bases: While amides are generally stable, prolonged contact with strong acids or bases, especially at elevated temperatures, can lead to hydrolysis, breaking the amide bond to form 4-chlorobenzoic acid and aniline.[7]

Hazardous Decomposition Products:

Upon thermal decomposition, this compound may release toxic and corrosive fumes, including:[8][9]

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

It is essential to avoid heating this compound in the absence of a controlled reaction environment and to ensure adequate ventilation in areas where it is handled.

Section 4: Safe Handling and Storage Protocols - A Practical Guide

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a properly functioning chemical fume hood.[4][10] This is the most critical engineering control for preventing inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential Barriers to Exposure

The selection of appropriate PPE is critical for preventing skin and eye contact.[11]

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against dust particles and splashes.[10]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Inspect gloves before use and change them frequently.[11]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Detailed Experimental Protocol: Weighing and Dispensing this compound Powder

The following protocol outlines a self-validating system for safely weighing and dispensing solid this compound.

  • Preparation:

    • Don all required PPE as outlined in Table 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Place a weigh boat or appropriate container on the analytical balance inside the fume hood.

  • Dispensing:

    • Carefully open the this compound container inside the fume hood.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat.

    • Perform the transfer slowly and deliberately to minimize the generation of airborne dust.

    • Securely close the this compound container immediately after dispensing.

  • Cleanup:

    • Carefully clean the spatula with an appropriate solvent-moistened wipe, and dispose of the wipe as hazardous waste.

    • Wipe down the work surface inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the integrity of this compound and preventing accidental exposure or incompatible reactions.

  • Store in a tightly sealed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12][13]

Section 5: Emergency Procedures - Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response

For a minor spill of solid this compound within a fume hood:

  • Alert others in the immediate vicinity.

  • Don appropriate PPE , including double-gloving if necessary.

  • Contain the spill by gently covering it with an absorbent material from a chemical spill kit.[14][15]

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and then with soap and water.[16]

  • Dispose of all contaminated materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

  • In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Section 6: Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][18] As a halogenated organic compound, it should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[2][18]

Visualizations

Risk Management Workflow for Handling this compound

RiskManagementWorkflow Risk Management Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Procedure Execution cluster_response Emergency Response cluster_disposal Waste Management Start Task Involving This compound IdentifyHazards Identify Hazards: - Skin/Eye/Respiratory Irritant - Potential for Dust Generation Start->IdentifyHazards AssessExposure Assess Potential Exposure Routes: - Inhalation - Dermal Contact - Ingestion IdentifyHazards->AssessExposure EngineeringControls Implement Engineering Controls: - Fume Hood - Proper Ventilation AssessExposure->EngineeringControls PPE Select Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat EngineeringControls->PPE SafeWorkPractices Follow Safe Work Practices: - Minimize Dust - Proper Labeling - Segregated Storage PPE->SafeWorkPractices ExecuteTask Execute Task Following Protocol SafeWorkPractices->ExecuteTask Monitor Monitor for Spills or Exposure ExecuteTask->Monitor SpillOrExposure Spill or Exposure Occurs? Monitor->SpillOrExposure EmergencyProtocol Activate Emergency Protocol: - First Aid - Spill Cleanup SpillOrExposure->EmergencyProtocol Yes WasteDisposal Proper Waste Disposal: - Labeled Halogenated Waste Container SpillOrExposure->WasteDisposal No Report Report Incident EmergencyProtocol->Report Report->WasteDisposal End Task Complete WasteDisposal->End

Caption: A comprehensive workflow for risk assessment and mitigation when handling this compound.

References

Unraveling the Antibacterial Action of 4-Chlorobenzanilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

4-Chlorobenzanilide, a halogenated benzanilide derivative, has been noted for its antibacterial properties. However, a comprehensive, experimentally validated understanding of its precise mechanism of action remains elusive in publicly accessible scientific literature. This technical guide synthesizes the current, albeit limited, information and proposes a structured, multi-faceted experimental approach to rigorously elucidate the antibacterial pathways of this compound. While preliminary commercial data suggests interference with bacterial transcription and sulfhydryl group interactions, this guide emphasizes the necessity of independent, robust scientific validation. We will explore potential mechanisms, including the disruption of macromolecular synthesis and cell membrane integrity, and provide detailed protocols for their investigation. This document serves as a foundational framework for researchers aiming to characterize this compound and its derivatives as potential antibacterial agents.

Introduction: The Enigma of this compound's Antibacterial Activity

Benzanilide and its derivatives represent a class of compounds with diverse biological activities. Among these, this compound (4-chloro-N-phenylbenzamide) has been identified as possessing antibacterial capabilities. A singular commercial source has proposed a dual mechanism of action: the inhibition of bacterial growth through binding to DNA-dependent RNA polymerase, which prevents transcription and replication, and an antibacterial effect mediated by the desulfurisation of sulfhydryl groups in amides[1].

While intriguing, these claims lack substantiation in peer-reviewed scientific literature, presenting a critical knowledge gap for the research community. A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent, enabling target-based optimization, prediction of resistance mechanisms, and assessment of selective toxicity. This guide, therefore, outlines a logical and scientifically rigorous pathway to investigate and validate the purported and potential antibacterial mechanisms of this compound.

Postulated and Potential Mechanisms of Action

Based on the limited available information and the known mechanisms of related compounds, we can formulate several hypotheses for the antibacterial action of this compound.

Inhibition of Macromolecular Synthesis

The primary, yet unverified, claim is the inhibition of DNA-dependent RNA polymerase[1]. This would place this compound in a class of potent transcription inhibitors. Additionally, interference with other essential macromolecular synthesis pathways, such as DNA replication and protein synthesis, should be considered.

Disruption of Bacterial Cell Membrane

Anilide compounds have been reported to disrupt the cytoplasmic membrane of bacteria[2][3]. This can occur through various mechanisms, including the dissipation of membrane potential, increased membrane permeability, and interference with membrane-bound proteins.

Interaction with Sulfhydryl Groups

The second claim suggests an interaction with sulfhydryl groups[1]. Thiol groups in cysteine residues are crucial for the function of many essential bacterial proteins. Covalent modification or oxidation of these groups can lead to enzyme inactivation and broad-spectrum cellular disruption[4][5].

A Proposed Experimental Framework for Mechanism of Action Elucidation

To systematically investigate the antibacterial mechanism of this compound, a multi-pronged approach is essential. The following sections detail key experiments designed to test the aforementioned hypotheses.

Foundational Antibacterial Characterization

Before delving into specific mechanisms, a baseline characterization of this compound's antibacterial activity is necessary.

This initial step quantifies the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The ratio of MBC to MIC will determine whether this compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria)[6][7].

Table 1: Representative Data for Antibacterial Potency of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusData to be determinedData to be determinedData to be determinedBactericidal/Bacteriostatic
Escherichia coliData to be determinedData to be determinedData to be determinedBactericidal/Bacteriostatic
Pseudomonas aeruginosaData to be determinedData to be determinedData to be determinedBactericidal/Bacteriostatic
Enterococcus faecalisData to be determinedData to be determinedData to be determinedBactericidal/Bacteriostatic
  • MIC Assay (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Assay:

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth.

    • Plate the aliquots onto agar plates containing no compound.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Investigating the Inhibition of Macromolecular Synthesis

To validate the claim of RNA polymerase inhibition and explore other potential targets in macromolecular synthesis, radiolabeling assays are a gold standard.

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Expose the cultures to this compound at concentrations near the MIC.

  • Add radiolabeled precursors for specific pathways:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

  • At various time points, precipitate the macromolecules using trichloroacetic acid (TCA).

  • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to untreated controls indicates inhibition of that pathway.

Macromolecular_Synthesis_Inhibition_Workflow cluster_preparation Bacterial Culture Preparation cluster_treatment Treatment cluster_labeling Radiolabeling cluster_analysis Analysis start Bacterial Culture (Mid-log phase) treatment Add this compound (at MIC) start->treatment labeling Add Radiolabeled Precursors ([³H]-thymidine, [³H]-uridine, etc.) treatment->labeling precipitation TCA Precipitation labeling->precipitation scintillation Scintillation Counting precipitation->scintillation result Determine Pathway Inhibition scintillation->result Membrane_Integrity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Membrane Integrity Assays cluster_detection Detection cluster_outcome Outcome bacteria Bacterial Suspension sytox SYTOX Green Assay (Permeabilization) bacteria->sytox disc35 DiSC₃(5) Assay (Depolarization) bacteria->disc35 compound This compound compound->sytox compound->disc35 fluorescence Measure Fluorescence Intensity sytox->fluorescence disc35->fluorescence result Determine Membrane Damage fluorescence->result

References

Methodological & Application

Using 4-Chlorobenzanilide as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Chlorobenzanilide: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound (CAS: 6833-15-4) is a pivotal chemical intermediate, recognized for its role in the synthesis of a range of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and handling of this compound. We will explore its synthesis via nucleophilic acyl substitution, its application in the synthesis of key active molecules, and provide detailed protocols and safety guidelines grounded in established chemical principles.

Introduction and Physicochemical Profile

This compound, with the chemical formula C₁₃H₁₀ClNO, is a white to yellowish crystalline solid.[1] It is characterized by its poor solubility in water but good solubility in various organic solvents.[1] Its chemical structure, featuring a stable amide linkage flanked by a phenyl and a 4-chlorophenyl group, makes it a valuable and reactive building block in multi-step organic synthesis. The chloro-substituent provides a reactive site for further functionalization, while the amide group can be involved in various cyclization and condensation reactions. The presence of chlorine is a common feature in many approved pharmaceutical drugs, often enhancing their efficacy and metabolic stability.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6833-15-4[3][4][5]
Molecular Formula C₁₃H₁₀ClNO[1][6]
Molar Mass 231.68 g/mol [1]
Appearance White to yellowish crystalline solid[1]
Melting Point 199-201 °C (lit.)[1]
Solubility Insoluble in water; Soluble in organic solvents[1]

Synthesis of this compound: The Schotten-Baumann Reaction

The most direct and common laboratory-scale synthesis of this compound involves the acylation of aniline with 4-chlorobenzoyl chloride.[7] This is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.

Causality of Experimental Choices:

  • Base: A weak base, such as aqueous sodium hydroxide or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Solvent: A two-phase system (e.g., dichloromethane and water) is often employed. The reactants are in the organic phase, while the base and the HCl salt byproduct are in the aqueous phase, simplifying workup.

  • Temperature: The reaction is typically performed at a low temperature (0-5 °C) initially to control its exothermic nature and minimize side reactions.

Experimental Protocol: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane (DCM, 50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM (20 mL). Add this solution dropwise to the stirring aniline solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, add 10% aqueous sodium hydroxide solution (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Vessel (0-5 °C) cluster_workup Workup & Isolation Aniline Aniline in DCM ReactionMix Dropwise Addition + Stirring Aniline->ReactionMix AcidChloride 4-Chlorobenzoyl Chloride in DCM AcidChloride->ReactionMix Quench Add aq. NaOH ReactionMix->Quench Wash Separatory Funnel (Acid/Base Washes) Quench->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry Purify Recrystallization (Ethanol/Water) Dry->Purify Product Pure this compound Purify->Product G cluster_precursor Precursor Synthesis cluster_final Final Conversion pCA 4-Chloroaniline Acylation N-Isopropylation & N-Acylation pCA->Acylation Intermediate 2-chloro-N-(4-chlorophenyl) -N-isopropylacetamide Acylation->Intermediate Condensation Condensation Reaction Intermediate->Condensation [Phase Transfer Catalyst] DTP O,O-Dimethyldithiophosphoric Acid Salt DTP->Condensation Anilofos Anilofos Condensation->Anilofos [Phase Transfer Catalyst]

References

Application Note: A Validated Protocol for the Synthesis of 3-nitro-4-chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-nitro-4-chlorobenzanilide, a key chemical intermediate in the development of pharmaceuticals and dyes.[1] The described method is based on the acylation of aniline with 3-nitro-4-chlorobenzoic acid, utilizing thionyl chloride as an activating agent for amide bond formation. This application note is designed for researchers, chemists, and professionals in drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, critical safety guidelines, and methods for product characterization. The protocol emphasizes causality behind experimental choices to ensure reproducibility, high yield, and purity.

Chemical Principle and Reaction Mechanism

The synthesis of 3-nitro-4-chlorobenzanilide is achieved through a nucleophilic acyl substitution reaction. The direct reaction between a carboxylic acid (3-nitro-4-chlorobenzoic acid) and an amine (aniline) is typically inefficient as the carboxylate anion formed is unreactive, and the hydroxyl group is a poor leaving group.

To facilitate the reaction, an activating agent is required. This protocol employs thionyl chloride (SOCl₂), which converts the carboxylic acid into a highly reactive acyl chloride intermediate (3-nitro-4-chlorobenzoyl chloride). This intermediate is not isolated but is formed in situ. The mechanism proceeds in two primary stages:

  • Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion (Cl⁻) results in the formation of the reactive acyl chloride.

  • Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the newly formed acyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion and a proton to form the stable amide bond of 3-nitro-4-chlorobenzanilide.

This overall process is a classic and efficient method for amide synthesis.[2]

Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
3-Nitro-4-chlorobenzoic acid13506-67-7C₇H₄ClNO₄201.56
Aniline62-53-3C₆H₇N93.13
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97
Chlorobenzene (Solvent)108-90-7C₆H₅Cl112.56

Equipment

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Drying oven

Critical Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.

  • 3-Nitro-4-chlorobenzoic Acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause an allergic skin reaction and is suspected of causing cancer.[3] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[3]

  • Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care, ensuring no contact with moisture.

  • Chlorobenzene: Flammable liquid and vapor. Harmful if inhaled.

  • General Handling: Use only in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.[4] Contaminated clothing should be removed and washed before reuse.[3] Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Step-by-Step Methodology

This procedure is adapted from established industrial synthesis methods.[5][6]

  • Reaction Setup:

    • Equip a 1000 mL three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Charge the flask with chlorobenzene (200 kg scale equivalent, adjust for lab scale) and aniline (27 kg scale equivalent).

    • Begin stirring the mixture.

  • Addition of Reactants:

    • Add 3-nitro-4-chlorobenzoic acid (50 kg scale equivalent) to the stirring solution.

    • Heat the mixture to a temperature of 70-80°C using the heating mantle.

  • Activation and Reaction:

    • Once the temperature is stable, begin the dropwise addition of thionyl chloride (40 kg scale equivalent) through the dropping funnel. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and the evolution of HCl and SO₂ gases.

    • After the addition is complete, increase the temperature to 100°C and maintain it for 2 hours to ensure the reaction goes to completion.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add water (400 kg scale equivalent) dropwise to quench any unreacted thionyl chloride. Caution: This is a highly exothermic step.

    • Heat the mixture to reflux. The purpose of this step is to hydrolyze any remaining acyl chloride and dissolve impurities.

    • Reconfigure the apparatus for distillation and remove the chlorobenzene solvent under normal pressure.[6]

  • Purification and Drying:

    • After the solvent is removed, cool the remaining slurry.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with water to remove any water-soluble impurities.

    • Dry the collected solid in a drying oven. The final product, 3-nitro-4-chlorobenzanilide, should be a yellow-brown solid.[5][6]

Synthesis Workflow Visualization

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_product Isolation & Purification R1 3-Nitro-4-chlorobenzoic Acid Setup 1. Charge Flask: Aniline + Chlorobenzene R1->Setup R2 Aniline R2->Setup R3 Thionyl Chloride Activation 3. Add SOCl₂ Heat to 100°C (2h) R3->Activation Solvent Chlorobenzene Solvent->Setup Addition 2. Add Acid & Heat (70-80°C) Setup->Addition Addition->Activation Workup 4. Cool & Quench (Add Water) Activation->Workup Distill 5. Distill Solvent Workup->Distill Filter 6. Filter Solid Distill->Filter Wash 7. Wash with Water Filter->Wash Dry 8. Dry Product Wash->Dry Product Final Product: 3-nitro-4-chlorobenzanilide Dry->Product

Caption: Workflow for the synthesis of 3-nitro-4-chlorobenzanilide.

Data Summary and Expected Results

The following table summarizes the expected outcomes based on documented procedures.[5][6]

ParameterValueReference
AppearanceYellow-brown solid[5][6]
Purity~98.5%[6]
Yield~97%[6]
Melting Point128-130°C[5][6]

Product Characterization

To confirm the identity and purity of the synthesized 3-nitro-4-chlorobenzanilide, the following analytical techniques are recommended:

  • Melting Point: The melting point should be sharp and within the expected range of 128-130°C.[5][6] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1660 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct aromatic protons. The amide proton (N-H) will appear as a singlet, typically downfield.

    • ¹³C NMR: The spectrum will show the characteristic carbonyl carbon of the amide and the aromatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (276.67 g/mol ).[7]

References

The Lynchpin in Modern Crop Protection: A Guide to the Synthesis of Agrochemicals from 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of agrochemical synthesis, the strategic selection of precursor molecules is paramount to achieving high efficacy, selectivity, and favorable toxicological profiles in the final active ingredients. Among these crucial building blocks, 4-Chlorobenzanilide stands out as a pivotal intermediate, particularly in the production of a highly effective class of insecticides known as benzoylureas. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemicals, offering detailed protocols, mechanistic insights, and a discussion of the chemical principles that underpin these important transformations. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, providing a robust framework for the practical application of this compound in the laboratory and beyond.

Introduction: The Significance of this compound in Agrochemical Manufacturing

This compound, a derivative of aniline and 4-chlorobenzoic acid, serves as a cornerstone in the synthesis of numerous benzoylurea insecticides.[1][2][3] These compounds function as insect growth regulators (IGRs) by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[4][5][6] This mode of action provides excellent selectivity, primarily affecting the larval stages of insects while exhibiting low toxicity to mammals and other non-target organisms, making them a valuable tool in integrated pest management (IPM) programs.[5][6][7]

The structural motif of this compound provides a robust scaffold that can be readily elaborated to generate a diverse array of potent agrochemicals. The core structure, N-(4-chlorophenyl)benzamide, is a precursor to the 4-chlorophenylurea moiety found in many commercial insecticides. This guide will focus on the synthesis of three prominent benzoylurea insecticides derived from this compound chemistry: Diflubenzuron, Flufenoxuron, and Chlorfluazuron.

Synthesis of the Keystone Intermediate: this compound

The synthesis of this compound is a foundational step and is typically achieved through the acylation of aniline with 4-chlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is robust and generally proceeds with high yield.[8][9][10][11]

Reaction Principle: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[10][11] The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product.[11][12] The use of a biphasic system, with the reactants in an organic solvent and the base in an aqueous phase, is common.[8]

Schotten-Baumann Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride This compound This compound 4-Chlorobenzoyl_Chloride->this compound + Aniline Aniline Aniline Aniline->this compound Base Aqueous Base (e.g., NaOH) Base->this compound Catalyst Solvent Organic Solvent (e.g., Dichloromethane) Solvent->this compound Medium HCl HCl (neutralized by base) This compound->HCl Byproduct

Caption: General workflow of the Schotten-Baumann reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Chlorobenzoyl chloride

  • Aniline

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane (50 mL).

  • Addition of Base: Cool the flask in an ice bath and slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) while stirring vigorously.

  • Addition of Acyl Chloride: In a separate beaker, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from ethanol to afford a white to off-white crystalline solid.

Application in the Synthesis of Benzoylurea Insecticides

The true value of this compound in agrochemical synthesis is realized in its conversion to a variety of benzoylurea insecticides. The general synthetic strategy involves the reaction of a substituted benzoyl isocyanate with a substituted aniline. In the context of this guide, the aniline component is derived from this compound chemistry, specifically through the generation of 4-chlorophenyl isocyanate.

Synthesis of Key Intermediate: 4-Chlorophenyl Isocyanate

The conversion of 4-chloroaniline (which can be derived from this compound via hydrolysis and Hofmann rearrangement) to 4-chlorophenyl isocyanate is a critical step. This is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene.[13]

Isocyanate_Synthesis 4-Chloroaniline 4-Chloroaniline 4-Chlorophenyl_Isocyanate 4-Chlorophenyl Isocyanate 4-Chloroaniline->4-Chlorophenyl_Isocyanate + Phosgene Phosgene Phosgene (or Triphosgene) Phosgene->4-Chlorophenyl_Isocyanate HCl_gas 2 HCl (gas) 4-Chlorophenyl_Isocyanate->HCl_gas Byproduct

Caption: Synthesis of 4-chlorophenyl isocyanate from 4-chloroaniline.

Application Example 1: Synthesis of Diflubenzuron

Diflubenzuron is a widely used benzoylurea insecticide effective against a broad spectrum of insect pests.[5] Its synthesis involves the reaction of 4-chlorophenyl isocyanate with 2,6-difluorobenzamide.[14][15]

This protocol describes a one-pot synthesis of Diflubenzuron, a method that improves efficiency by eliminating the need to isolate the isocyanate intermediate.[14]

Materials:

  • 4-Chloroaniline

  • Triphosgene

  • 2,6-Difluorobenzamide

  • Xylene (or other suitable aromatic solvent)

  • Pyridine or Triethylamine (catalyst)

Procedure:

  • Isocyanate Formation: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve triphosgene (0.41 equivalents) in xylene and cool to -5 to 5 °C. Slowly add a solution of 4-chloroaniline (1.0 equivalent) in xylene, maintaining the temperature below 5 °C.[14]

  • Catalysis and Reaction: After the addition, add a catalytic amount of pyridine or triethylamine (e.g., 3-4 wt% relative to 4-chloroaniline).[14] Gradually warm the mixture to 25-35 °C and stir for 1 hour, then heat to 80-90 °C for another hour until the reaction is complete (monitored by TLC or HPLC).[14]

  • Urea Formation: To the resulting solution of 4-chlorophenyl isocyanate, add 2,6-difluorobenzamide (1.0-1.05 equivalents).[14] Heat the mixture to reflux (approximately 140 °C) and maintain for 5-6 hours.[14]

  • Isolation: Cool the reaction mixture to allow for the crystallization of Diflubenzuron. Collect the solid product by filtration, wash with cold solvent, and dry to obtain the final product.

ParameterValueReference
Starting Material 4-Chloroaniline[14]
Reagents Triphosgene, 2,6-Difluorobenzamide[14]
Solvent Xylene[14]
Catalyst Pyridine or Triethylamine[14]
Yield >91%[15][16]
Purity >99%[15][16]
Application Example 2: Synthesis of Flufenoxuron

Flufenoxuron is another important benzoylurea insecticide and acaricide.[17] Its synthesis involves the reaction of 2,6-difluorobenzoyl isocyanate with a substituted aniline, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline. The synthesis of this aniline intermediate is a multi-step process.[17]

Flufenoxuron_Synthesis Intermediate_Aniline 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy)aniline Flufenoxuron Flufenoxuron Intermediate_Aniline->Flufenoxuron Isocyanate 2,6-Difluorobenzoyl isocyanate Isocyanate->Flufenoxuron

Caption: Final step in the synthesis of Flufenoxuron.

Application Example 3: Synthesis of Chlorfluazuron

Chlorfluazuron is a potent insecticide used to control a variety of chewing pests. Its synthesis also follows the general benzoylurea pathway, reacting 2,6-difluorobenzoyl isocyanate with a complex substituted aniline, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.

Causality Behind Experimental Choices

The selection of specific reagents and conditions in these syntheses is dictated by a combination of factors aimed at maximizing yield, purity, and safety while minimizing cost and environmental impact.

  • Choice of Phosgene Equivalent: While phosgene is a highly effective reagent for isocyanate synthesis, its extreme toxicity necessitates specialized handling. Triphosgene, a solid, is a safer and more easily handled alternative that decomposes in situ to generate phosgene.[13]

  • Solvent Selection: Aromatic solvents like xylene and chlorobenzene are often used due to their high boiling points, which are suitable for the reflux conditions required in the urea formation step, and their ability to dissolve the reactants.[14][15]

  • Catalyst Usage: In the one-pot synthesis of Diflubenzuron, a base catalyst like pyridine or triethylamine is used to facilitate the formation of the isocyanate from the intermediate carbamoyl chloride, which is formed from the reaction of the amine with phosgene.[14]

  • Reaction Temperature: The initial formation of the isocyanate is typically carried out at low temperatures to control the exothermic reaction and prevent side reactions. The subsequent urea formation step requires higher temperatures (reflux) to drive the reaction to completion.[14]

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of a significant class of modern agrochemicals. The benzoylurea insecticides, synthesized through pathways involving this key intermediate, represent a cornerstone of integrated pest management strategies worldwide. A thorough understanding of the synthetic protocols, reaction mechanisms, and the rationale behind the experimental choices, as detailed in this guide, is essential for researchers and professionals seeking to develop novel and improved crop protection solutions. The continued exploration of more efficient, safer, and environmentally benign synthetic routes for these vital compounds remains a critical area of research in the agrochemical industry.

References

Application Notes and Protocols for the Experimental Preparation of Benzanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzanilide Scaffold

Benzanilide and its derivatives represent a critical structural motif in the landscape of organic chemistry, finding extensive applications in medicinal chemistry, agrochemicals, and materials science.[1][2] The inherent stability of the amide bond, coupled with the diverse functionalities that can be introduced onto the aromatic rings, makes benzanilides versatile intermediates and target molecules.[1] In the pharmaceutical industry, the benzanilide core is a key component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to benzanilide derivatives, offering detailed experimental protocols and insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Synthetic Strategies for Benzanilide Formation

The construction of the amide bond in benzanilides can be achieved through several key synthetic transformations. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. This section will detail three prominent methods: the classical Schotten-Baumann reaction, the copper-catalyzed Ullmann condensation, and the palladium-catalyzed Buchwald-Hartwig amination. Additionally, modern advancements utilizing microwave-assisted synthesis will be discussed.

The Schotten-Baumann Reaction: A Classic and Robust Method

The Schotten-Baumann reaction is a cornerstone of amide synthesis, involving the acylation of an amine with an acid chloride in the presence of a base.[3][4][5] This method is widely employed due to its simplicity, high yields, and the ready availability of starting materials.[6]

Causality of Experimental Choices:

  • Base: An aqueous base, typically sodium hydroxide, is crucial for two reasons. Firstly, it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and the product amide.[1][7] Secondly, it facilitates the reaction by ensuring the amine remains in its nucleophilic free-base form.[1]

  • Vigorous Shaking: Benzoyl chloride is sparingly soluble in water.[6] Vigorous agitation is necessary to create an emulsion, maximizing the interfacial area between the reactants and promoting an efficient reaction.

  • Excess Benzoyl Chloride: A slight excess of benzoyl chloride is often used to ensure the complete consumption of the aniline. The unreacted benzoyl chloride can be easily hydrolyzed to the water-soluble sodium benzoate by the aqueous base, simplifying purification.[6]

  • In a 250 mL conical flask, combine 2.5 mL of aniline with 25 mL of a 10% aqueous sodium hydroxide solution.[8]

  • Carefully add 3.5 mL of benzoyl chloride to the mixture in small portions while vigorously shaking the flask.[8] A stopper should be used, but vented periodically to release any pressure buildup.

  • Continue to shake the reaction mixture vigorously for 10-15 minutes. The reaction is exothermic, and a white solid, the benzanilide product, will precipitate.[9][10] The disappearance of the characteristic pungent odor of benzoyl chloride indicates the completion of the reaction.[8][9]

  • Once the reaction is complete, add 25 mL of cold water to the flask to quench the reaction and help solidify the product.[8]

  • Collect the crude benzanilide by vacuum filtration using a Büchner funnel.[1][8]

  • Wash the collected solid with cold water to remove any remaining sodium hydroxide and sodium benzoate.[1]

  • Recrystallize the crude product from hot ethanol to obtain pure, crystalline benzanilide.[1][10]

  • Dry the purified crystals and determine the melting point and yield. The expected melting point of benzanilide is 162-164 °C.

Data Presentation: Schotten-Baumann Reaction Parameters

Reactant 1Reactant 2BaseSolventReaction TimeTypical Yield
AnilineBenzoyl Chloride10% aq. NaOHWater10-15 min>80%
Substituted AnilinesSubstituted Benzoyl Chlorides10% aq. NaOH/PyridineWater/DCM15-60 min70-95%

Visualization of the Schotten-Baumann Reaction Workflow

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Vigorous Shaking (10-15 min) Aniline->Mixing NaOH_sol 10% aq. NaOH NaOH_sol->Mixing Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Mixing Add in portions Quenching Add Cold Water Mixing->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize (Hot Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure Benzanilide Drying->Product

Caption: Workflow for the synthesis of benzanilide via the Schotten-Baumann reaction.

The Ullmann Condensation: A Copper-Catalyzed Approach to N-Arylation

The Ullmann condensation, also known as the Goldberg reaction in the context of C-N bond formation, is a powerful method for the N-arylation of amides and amines using aryl halides.[11][12] This copper-catalyzed cross-coupling reaction has evolved from requiring harsh conditions to modern protocols that proceed under milder conditions, thanks to the development of effective ligands.[11][13]

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) salts, such as CuI, are typically used as the catalyst. The copper facilitates the coupling of the amide and the aryl halide.[11][12]

  • Ligand: Ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline), are crucial in modern Ullmann reactions.[13] They stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.[13]

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the amide, making it a more potent nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used to ensure the reactants and catalyst remain in solution at the required reaction temperatures.[13]

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the benzamide (1.0 mmol), aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), the chosen ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of anhydrous dioxane to the tube via syringe.[13]

  • Seal the tube and place it in a preheated oil bath at 110 °C.[13]

  • Stir the reaction mixture vigorously for 24 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.[11]

  • Extract the aqueous layer three times with ethyl acetate.[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by silica gel column chromatography to afford the pure N-aryl benzamide derivative.[11]

Visualization of the Ullmann Condensation Mechanism

Ullmann_Mechanism cluster_cat_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex Ox_Add Oxidative Addition (Ar-X) CuI_L->Ox_Add Ar-X CuIII_intermediate Cu(III) Intermediate Ox_Add->CuIII_intermediate Amide_Coord Amide Coordination (R-NH-CO-Ph) CuIII_intermediate->Amide_Coord Amide, Base Red_Elim Reductive Elimination Amide_Coord->Red_Elim Red_Elim->CuI_L Product out Product Ar-N(R)-CO-Ph Final_Product Final_Product Product->Final_Product N-Aryl Benzamide Reactants Aryl Halide (Ar-X) + Amide (R-NH-CO-Ph)

Caption: Simplified catalytic cycle for the Ullmann N-arylation of amides.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a highly versatile and efficient method for coupling amines with aryl halides under palladium catalysis.[14][15] This reaction is prized for its broad substrate scope and tolerance of a wide array of functional groups.[14]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.[15]

  • Ligand: The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are commonly employed.[16] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.[16]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is used to deprotonate the amine without competing in the coupling reaction.

  • Inert Atmosphere: The palladium(0) catalyst and some ligands are sensitive to oxygen, so the reaction is typically run under an inert atmosphere of nitrogen or argon.

  • In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add 5 mL of anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Modern N-Arylation Methods

MethodCatalystLigandBaseTemperature (°C)Key Advantages
Ullmann CondensationCu(I) saltsDiamines, Amino acidsK₂CO₃, Cs₂CO₃100-210Lower cost catalyst
Buchwald-HartwigPd(0) or Pd(II)Bulky phosphinesNaOtBu, Cs₂CO₃80-110Broad substrate scope, high functional group tolerance
Microwave-Assisted Synthesis: A Green and Rapid Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[17][18][19] The synthesis of benzanilides is particularly amenable to this technology.

Causality of Experimental Choices:

  • Microwave Heating: Microwaves directly heat the reactants and solvent, leading to rapid and uniform heating throughout the reaction mixture.[18] This can accelerate reaction rates significantly compared to conventional heating.[18][19]

  • Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which is environmentally advantageous.[17][20] The reactants are adsorbed onto a solid support, such as clay, which absorbs microwave energy.

  • Catalyst: A catalyst, such as palladium-doped clay, can be used to further enhance the reaction rate and selectivity under microwave irradiation.[17][20]

  • In a 5 mL microwave vial, combine benzoyl chloride (1 mmol), aniline (1 mmol), and 5 mg of a palladium-doped clay catalyst.[17]

  • Cap the vial with a Teflon pressure cap.

  • Place the vial in a microwave reactor and irradiate for 8 minutes at 150 °C with a power of 260 watts.[17]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dissolve the reaction mixture in a suitable solvent, such as ethyl acetate, and filter to remove the catalyst.

  • The catalyst can often be recycled after washing and drying.[17]

  • Remove the solvent from the filtrate under reduced pressure. The product can often be purified by simple crystallization without the need for column chromatography.[17][20]

Visualization of Microwave-Assisted Synthesis Workflow

Microwave_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reactants Benzoyl Chloride Aniline Pd-Clay Catalyst MW_Reactor 8 min @ 150°C 260 Watts Reactants->MW_Reactor Cooling Cool to RT MW_Reactor->Cooling Dissolution Dissolve in Ethyl Acetate Cooling->Dissolution Filtration Filter Catalyst Dissolution->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Product Pure Benzanilide Evaporation->Product

Caption: Workflow for the microwave-assisted synthesis of benzanilide.

Safety and Handling Precautions

The synthesis of benzanilide derivatives involves the use of chemicals that require careful handling.[21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][24]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile or odorous chemicals like benzoyl chloride.[23][24]

  • Reagent Handling: Benzoyl chloride is corrosive and lachrymatory. Handle it with care in a fume hood.[25] Aniline is toxic and can be absorbed through the skin. Avoid direct contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of benzanilide derivatives can be accomplished through a variety of reliable methods, each with its own set of advantages. The Schotten-Baumann reaction remains a simple and effective method for many applications. For more complex substrates or milder reaction conditions, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination offer powerful alternatives with broad scope. Furthermore, the adoption of microwave-assisted synthesis provides a green, efficient, and rapid route to these valuable compounds. By understanding the principles behind each method and adhering to the detailed protocols, researchers can confidently and safely synthesize a wide range of benzanilide derivatives for their specific applications.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chlorobenzanilide (4-CB), with the chemical formula C₁₃H₁₀ClNO, is a significant chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its purity, stability, and structural integrity are paramount to the quality and safety of the final products. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization.

This guide provides a detailed overview of the principal analytical techniques for the characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The methods discussed herein cover chromatographic separation, structural elucidation, functional group identification, and thermal stability assessment, collectively providing a complete analytical profile of the compound.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of 4-CB is crucial for selecting and optimizing analytical methods.

PropertyValueReference
IUPAC Name 4-chloro-N-phenylbenzamide[2]
CAS Number 6833-15-4[1][3]
Molecular Formula C₁₃H₁₀ClNO[2][3]
Molecular Weight 231.68 g/mol [2][3]
Appearance White to yellowish crystalline solid[1]
Melting Point 199-201 °C[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[1]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of this compound and identifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose due to its high resolution and sensitivity for non-volatile compounds.

High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, interacts with the stationary phase and is eluted by a suitable mixture of organic solvent and water. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Application Note: This RP-HPLC method is designed to be a robust, stability-indicating assay for this compound. The choice of a C18 column provides excellent separation for aromatic amide compounds.[5] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and reproducible retention times.[6] This method can effectively quantify 4-CB and separate it from potential starting materials (e.g., 4-chloroaniline and benzoyl chloride) or degradation products.

Experimental Protocol:

1.1.1 Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Methanol (HPLC Grade)

1.1.2 Chromatographic Conditions:

ParameterRecommended Condition
HPLC System HPLC with UV or DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~15 minutes

1.1.3 Solution Preparation:

  • Mobile Phase: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and 1 mL of formic acid. Degas the solution using sonication or vacuum filtration.

  • Diluent: Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a sample of this compound to prepare a solution with a theoretical concentration of 100 µg/mL in the diluent.

1.1.4 System Suitability and Analysis Workflow: The following workflow ensures the validity of the analytical run.

Caption: Workflow for HPLC Purity Assessment of this compound.

1.1.5 Data Analysis:

  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak areas.

  • Calculate the purity of the sample using the following formula: Purity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of the Method: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule.

Application Note: For this compound, FT-IR is used to confirm the presence of the key amide linkage, the aromatic rings, and the carbon-chlorine bond. The spectrum provides a unique "fingerprint" for the compound that can be used for identification purposes. Spectral data for this compound is well-documented.[2][7]

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.

Data Interpretation: Compare the obtained spectrum with a reference spectrum. Key absorption bands to identify are:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchAmide
~3050Aromatic C-H StretchAromatic Rings
~1650C=O Stretch (Amide I)Amide
~1590, 1490C=C StretchAromatic Rings
~1530N-H Bend (Amide II)Amide
~1100-1000C-Cl StretchAryl Halide
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (like ¹H and ¹³C). It provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and their chemical environment.

Application Note: ¹H and ¹³C NMR are definitive methods for the structural confirmation of this compound. ¹H NMR will show distinct signals for the aromatic protons and the amide proton, while ¹³C NMR will show signals for each unique carbon atom in the molecule. The expected chemical shifts can be predicted based on the structure and compared to reference data.[2]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as 4-CB is poorly soluble in less polar solvents).

    • Cap the tube and vortex until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Interpretation (Predicted):

  • ¹H NMR (in DMSO-d₆):

    • A singlet around 10.3 ppm (Amide N-H).

    • Multiplets between 7.1-8.0 ppm corresponding to the 9 aromatic protons. The protons on the chloro-substituted ring will be distinct from those on the phenyl ring.

  • ¹³C NMR (in DMSO-d₆):

    • A signal around 165 ppm for the carbonyl carbon (C=O).

    • Multiple signals in the aromatic region (120-140 ppm) for the 12 aromatic carbons.

Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it provides powerful separation and identification capabilities.

Application Note: GC-MS is suitable for analyzing this compound, confirming its molecular weight and identifying volatile impurities.[2] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of specific groups.

Experimental Protocol (GC-MS):

2.3.1 Instrument Conditions:

ParameterRecommended Condition
GC System GC with a Mass Spectrometer Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temp. 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI), 70 eV
MS Mass Range 40-400 amu

2.3.2 Sample Preparation:

  • Prepare a dilute solution of this compound (~100 µg/mL) in a suitable solvent like acetone or ethyl acetate.

Data Interpretation:

  • Molecular Ion Peak: Look for the molecular ion [M]⁺ at m/z ≈ 231 and the [M+2]⁺ isotope peak at m/z ≈ 233 with an intensity ratio of ~3:1, which is characteristic of a compound containing one chlorine atom.

  • Key Fragment Ions: Expect to see fragment ions corresponding to the benzoyl group (m/z = 105) and the chlorobenzoyl group (m/z = 139).

Thermal Analysis: Stability Assessment

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Caption: Integrated Analytical Approach for this compound.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Principle of the Method:

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.

Application Note: For this compound, DSC is used to accurately determine its melting point, which is a key indicator of purity. TGA is used to assess its thermal stability, identifying the temperature at which it begins to decompose. This information is critical for determining appropriate storage and handling conditions. While specific data for 4-CB is not widely published, the behavior can be inferred from similar compounds and should be determined experimentally.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan (typically aluminum).

  • TGA Analysis:

    • Heat the sample from ambient temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Heat the sample from ambient temperature to ~220 °C (above its melting point) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow.

Data Interpretation:

  • DSC: An endothermic peak will be observed corresponding to the melting of the material. The peak onset or maximum provides the melting point, which should be sharp for a pure compound and fall within the expected range of 199-201 °C.[4]

  • TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur. The onset temperature is a measure of the thermal stability.

Safety Information

This compound is an irritant to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2][9] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Note: A Validated Isocratic HPLC Method for Purity Assessment of 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Chlorobenzanilide purity. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. By employing a reversed-phase C18 column and a UV detector, this protocol provides excellent separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The causality behind chromatographic parameter selection is discussed in detail, and the protocol is structured as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound (IUPAC Name: 4-chloro-N-phenylbenzamide) is a significant intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[3] Its chemical structure, featuring a substituted aromatic amide, imparts specific physicochemical properties that are critical to its function and reactivity.[4] The purity of this intermediate is paramount, as even trace levels of impurities can compromise the safety, efficacy, and quality of the final products.[1]

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling due to its high sensitivity, resolving power, and quantitative accuracy.[5][6] This document provides a detailed, field-proven protocol for an isocratic reversed-phase HPLC (RP-HPLC) method, ensuring reliable and reproducible purity analysis of this compound.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is grounded in the fundamental chemistry of this compound and the principles of reversed-phase chromatography.

  • Analyte Properties: this compound is a moderately polar molecule, making it an ideal candidate for reversed-phase chromatography.[7] It is largely insoluble in water but shows good solubility in organic solvents like acetonitrile and methanol.[3] Its aromatic rings provide strong chromophores, enabling sensitive UV detection.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The non-polar C18 ligands provide a hydrophobic surface that interacts with the aromatic rings of the analyte, offering excellent retention and resolution. This is a standard and robust choice for the separation of a wide range of pharmaceutical compounds.[8][9]

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve an appropriate retention time and separation from potential impurities. The addition of a small percentage of an acid, such as phosphoric acid or formic acid, is recommended to sharpen peaks by minimizing silanol interactions on the column and ensuring consistent ionization of any acidic or basic impurities.[10]

  • Detection Wavelength: Aromatic amides typically exhibit strong UV absorbance. Based on spectral data for similar compounds and the presence of two benzene rings, a detection wavelength of 254 nm is selected, as it offers a good balance of sensitivity for the main component and potential aromatic impurities.[9][11]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).[8][12]

  • Chemicals:

    • This compound Reference Standard (known purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (85%, analytical grade)

  • Chromatographic Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for resolving moderately polar aromatic compounds, providing good efficiency and peak shape.[9]
Mobile Phase Acetonitrile : Water (65:35 v/v) with 0.1% H₃PO₄Optimized for ideal retention and separation. Phosphoric acid ensures sharp peaks by suppressing silanol activity.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[9]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmProvides high sensitivity for the aromatic analyte and related impurities.[9][11]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient to elute the main peak and any expected late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

    • Combine them in a suitable 1 L solvent reservoir.

    • Add 1.0 mL of 85% phosphoric acid.

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Mix thoroughly to ensure homogeneity. This is the Stock Standard Solution.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Mix thoroughly. If necessary, filter through a 0.45 µm syringe filter before injection.

Method Validation and System Suitability

To ensure the reliability of the results, the method must be validated according to ICH Q2(R2) guidelines.[1] A system suitability test must be performed before any sample analysis.

System Suitability Test (SST)

Inject the Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[12]
%RSD of Retention Time ≤ 1.0%Ensures the stability and reproducibility of the chromatographic run.
Purity Calculation

The purity of the this compound sample is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, especially for known impurities, a method using relative response factors with an external standard would be required.

Workflow and Data Presentation

The overall analytical workflow is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation Standard Standard Solution (0.1 mg/mL) MobilePhase->Standard Sample Sample Solution (0.1 mg/mL) MobilePhase->Sample SST System Suitability Test (5 Injections) Standard->SST Inject Analysis Sample Analysis Sample->Analysis Inject SST->Analysis Passes Criteria Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC workflow for this compound purity analysis.

Expected Results

A typical chromatogram will show a major peak for this compound. Potential process-related impurities, such as unreacted starting materials (e.g., 4-chloroaniline and benzoyl chloride), would likely elute earlier due to their higher polarity.[3]

Table of Hypothetical Chromatographic Data:

Peak IDRetention Time (min)Peak Area (mAU*s)% Area
Impurity 13.215000.05
This compound 7.5 2995500 99.85
Impurity 29.830000.10
Total 3000000 100.00

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for determining the purity of this compound. The protocol is designed for easy implementation in a quality control environment. By explaining the rationale behind each parameter, this guide empowers researchers to not only execute the method but also to troubleshoot and adapt it as necessary. Adherence to the outlined system suitability and validation principles will ensure the generation of accurate and reliable data, which is critical for regulatory compliance and product quality in the pharmaceutical and chemical industries.[2][6]

References

Application Notes & Protocols: Leveraging 4-Chlorobenzanilide for the Development of Novel Anticonvulsant Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Epilepsy and the Promise of the Benzanilide Scaffold

Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), approximately one-third of patients are pharmacoresistant, highlighting a critical and ongoing need for novel therapeutic agents with improved efficacy and safety profiles.[2][3] The drug discovery process for anticonvulsants has historically relied on the identification of compounds that can mitigate seizures in established animal models.[4]

Within the landscape of medicinal chemistry, the benzanilide scaffold has emerged as a promising starting point for the development of new anticonvulsant agents.[5][6][7] This structure offers a versatile framework for chemical modification, allowing for the fine-tuning of pharmacological properties. This document provides a detailed guide for researchers and drug development professionals on utilizing 4-Chlorobenzanilide, a key representative of this class, as a foundational scaffold for synthesizing and evaluating new anticonvulsant drug candidates.

Pillar 1: Elucidating the Mechanism of Action

A foundational principle in rational drug design is the understanding of a compound's mechanism of action. Most established AEDs function by redressing the balance between neuronal excitation and inhibition through one of three primary mechanisms: modulation of voltage-gated ion channels (like sodium or calcium channels), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[8][9]

Studies on benzanilide derivatives, such as ameltolide, suggest a mode of action involving the modulation of central voltage-dependent sodium channels.[10] This is a mechanism shared with highly successful AEDs like phenytoin and carbamazepine.[9][10] These drugs stabilize the inactivated state of sodium channels, thereby limiting the rapid, repetitive neuronal firing that characterizes a seizure. It is hypothesized that this compound derivatives act similarly, binding to the channel to prevent the propagation of seizure activity.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drug Drug Intervention AP Action Potential Propagation Na_Channel_Open Voltage-Gated Na+ Channel (Active) AP->Na_Channel_Open Opens Vesicle_Release Glutamate Release Na_Channel_Open->Vesicle_Release Triggers Glutamate_Receptor Glutamate Receptor (e.g., AMPA/NMDA) Vesicle_Release->Glutamate_Receptor Activates EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate_Receptor->EPSP Generates Seizure Seizure Propagation EPSP->Seizure Leads to Drug This compound Derivative Na_Channel_Blocked Na+ Channel (Inactive State Stabilized) Drug->Na_Channel_Blocked Binds & Stabilizes Na_Channel_Blocked->Vesicle_Release Inhibits

Figure 1: Hypothesized mechanism of action for this compound derivatives. The drug is proposed to stabilize the inactive state of voltage-gated sodium channels, thereby reducing glutamate release and preventing seizure propagation.

Pillar 2: Structure-Activity Relationship (SAR) Insights

The anticonvulsant potency and neurotoxicity of benzanilide derivatives are highly dependent on their chemical structure. Understanding these relationships is crucial for designing effective and safe drug candidates. Key modifications to the this compound scaffold include substitutions on both the benzoyl and aniline rings.

  • Aniline Ring Substitution: Studies have shown that alkyl substitutions on the aniline ring, particularly at the 2 and 6 positions (ortho-positions), can significantly enhance anticonvulsant activity in the Maximal Electroshock (MES) seizure model.[7] For example, 4-amino-N-(2,6-dimethylphenyl)benzamide was identified as a potent anti-MES compound.[7]

  • Benzoyl Ring Substitution: The 4-chloro substituent is a key feature. However, other substitutions can be explored. For instance, replacing the chloro group with a methoxy group has also yielded active compounds.[5]

  • Amide Linker: The conformation of the central CO-NH amide linker is critical. While it typically exists in a more stable trans form, molecular modeling suggests that a cis configuration may be required for binding to the biological target, similar to phenytoin.[10] This structural paradox implies that the energy barrier between the two forms is small enough to allow for conformational flexibility upon binding.

cluster_sar Structure-Activity Relationship of this compound Scaffold Scaffold This compound Core R1 R1 (Benzoyl Ring) - 4-Chloro is favorable - Methoxy also active Scaffold->R1 Substitution R2 R2 (Aniline Ring) - 2,6-dimethyl substitution increases potency Scaffold->R2 Substitution Amide Amide Linker - Cis/Trans conformation critical for binding Scaffold->Amide Conformation Activity Anticonvulsant Activity & Reduced Neurotoxicity R1->Activity R2->Activity Amide->Activity

Figure 2: Key pharmacophoric features and SAR summary for the this compound scaffold.

The table below summarizes preclinical data for a related benzanilide derivative, illustrating how efficacy and toxicity are quantified.

CompoundTestRouteED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
4-Methoxy-2,6-dimethylbenzanilideMESOral27.40342.5812.5[5]
4-Methoxy-2,6-dimethylbenzanilideMESIP18.58133.727.2[5]

Table 1: Example anticonvulsant activity and neurotoxicity data for a benzanilide derivative. A higher Protective Index indicates a more favorable therapeutic window.

Pillar 3: Application Protocols for Synthesis and Evaluation

The following protocols provide a comprehensive workflow for the synthesis of novel this compound derivatives and their subsequent preclinical evaluation for anticonvulsant activity and neurotoxicity.

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a standard and reliable method for synthesizing benzanilides via the acylation of a primary amine with an acyl chloride. This is a foundational reaction in medicinal chemistry for creating amide bonds.

Causality: The reaction relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Start Start Reactants Dissolve Substituted Aniline & Base (e.g., Pyridine) in Anhydrous Solvent (e.g., DCM) Start->Reactants Addition Add 4-Chlorobenzoyl Chloride Dropwise at 0°C Reactants->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Quench with Water, Separate Organic Layer Reaction->Workup Wash Wash with 1M HCl, sat. NaHCO₃, and Brine Workup->Wash Dry Dry over Na₂SO₄, Filter, and Evaporate Wash->Dry Purify Purify Crude Product (Recrystallization or Column Chromatography) Dry->Purify Characterize Characterize Pure Product (¹H NMR, ¹³C NMR, MS, m.p.) Purify->Characterize End End Characterize->End

Figure 3: General workflow for the synthesis and purification of this compound derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the desired substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acyl chloride and HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (e.g., ¹H NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: Preclinical Anticonvulsant Screening Workflow

The initial identification of anticonvulsant activity is primarily conducted using acute seizure models in rodents.[11][12] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most common and clinically validated models, serving as the mainstay for initial screening.[12][13][14]

  • MES Test: Identifies compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5]

  • scPTZ Test: Identifies compounds that raise the seizure threshold, which is predictive of efficacy against absence and myoclonic seizures.[5][12]

cluster_workflow In Vivo Screening Workflow Start Synthesized Compound DosePrep Prepare Vehicle & Doses Start->DosePrep AnimalGroup Acclimate & Group Animals (e.g., Mice, n=8-10/group) DosePrep->AnimalGroup Admin Administer Compound (IP or PO) + Vehicle Control Group AnimalGroup->Admin Wait Wait for Time to Peak Effect (e.g., 30-60 min) Admin->Wait split Select Model Wait->split MES_Test MES Test: Induce Seizure via Corneal Electrodes split->MES_Test Generalized Tonic-Clonic PTZ_Test scPTZ Test: Administer Subcutaneous PTZ split->PTZ_Test Absence/Myoclonic MES_Observe Observe for Tonic Hindlimb Extension MES_Test->MES_Observe Data Record Protection (%) vs. No Protection MES_Observe->Data PTZ_Observe Observe for Clonic Seizures (>5 sec duration) PTZ_Test->PTZ_Observe PTZ_Observe->Data Analysis Calculate ED₅₀ (Median Effective Dose) Data->Analysis Tox Proceed to Neurotoxicity (Rotorod Test) Analysis->Tox

Figure 4: A tiered workflow for the initial in vivo screening of novel anticonvulsant candidates.

Step-by-Step Methodology (MES Test):

  • Animal Preparation: Use male Swiss mice (20-25 g). Acclimate animals for at least 3 days prior to the experiment.

  • Drug Administration: Administer the test compound intraperitoneally (IP) or orally (PO) at various doses. A vehicle control group (e.g., saline or 0.5% methylcellulose) must be included.

  • Seizure Induction: At the time of predicted peak effect (typically 30-60 minutes post-IP injection), apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine) to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

  • Endpoint: Observe the animal for the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this phase.

  • Data Analysis: Record the number of animals protected at each dose level. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Protocol 3: Neurotoxicity Assessment (Rotorod Test)

A critical component of drug development is assessing the safety profile. The rotorod test is a standard method for evaluating motor impairment and neurological deficit, which are common side effects of centrally acting drugs.[5][15]

Causality: A compound that causes sedation, ataxia, or motor incoordination will impair an animal's ability to remain on a rotating rod. This allows for the quantification of neurotoxicity.

Step-by-Step Methodology:

  • Animal Training: The day before the experiment, train mice to remain on the rotorod apparatus (e.g., rotating at 5-10 rpm) for a set duration (e.g., 1-2 minutes) across three consecutive trials. Only animals that successfully complete the training are used.

  • Drug Administration: Administer the test compound or vehicle to the trained mice at various doses.

  • Testing: At the time of predicted peak effect, place each mouse on the rotating rod.

  • Endpoint: Record the time the animal remains on the rod. Failure is defined as falling off the rod or gripping the rod and rotating with it for two full revolutions.

  • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, using probit analysis.

Data Interpretation: The Protective Index

The ultimate goal of this screening cascade is to identify compounds with a wide therapeutic window—high efficacy at doses that do not produce side effects. This is quantified by the Protective Index (PI) .[5][7]

PI = TD₅₀ (Rotorod) / ED₅₀ (MES or scPTZ)

A higher PI value is desirable, as it indicates a greater separation between the effective dose and the toxic dose. Compounds with a promising PI (e.g., >10) are considered strong candidates for further, more advanced preclinical development, including studies in chronic epilepsy models and pharmacokinetic profiling.[16][17]

Conclusion and Future Directions

The this compound scaffold represents a validated and promising starting point for the discovery of novel anticonvulsant agents. The protocols outlined in this document provide a robust framework for the synthesis of derivative libraries and their systematic evaluation for efficacy and safety. By integrating rational design based on SAR principles with a validated screening cascade, researchers can efficiently identify lead candidates. Future work on promising compounds should focus on elucidating their precise molecular targets, evaluating their pharmacokinetic and pharmacodynamic properties, and assessing their efficacy in models of chronic, drug-resistant epilepsy to ensure their potential for clinical translation.

References

Synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The described methodology leverages the efficiency of the Mannich reaction, a cornerstone of medicinal chemistry for its reliable formation of carbon-carbon bonds via amino-methylation.[4] This document offers researchers and drug development professionals a robust framework, detailing the reaction mechanism, a step-by-step synthesis protocol, purification techniques, and methods for structural elucidation and validation.

Foundational Principles: The Strategic Value of the Benzimidazole Scaffold

The fusion of benzene and imidazole rings creates the benzimidazole system, a heterocyclic pharmacophore that is isosteric with naturally occurring nucleotides. This structural mimicry allows benzimidazole derivatives to interact with a variety of biological targets, making them a focal point in modern drug discovery.[1][5] Analogues of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide, in particular, have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[1]

The synthetic strategy detailed herein employs the Mannich reaction, a one-pot, three-component condensation reaction. This method is exceptionally valuable in pharmaceutical synthesis due to its high atom economy and operational simplicity. The reaction brings together a non-enolizable aldehyde (formaldehyde), an amine (in this case, the secondary amine-like nitrogen of the benzimidazole ring), and an active hydrogen compound (4-chlorobenzamide) to form the desired N-methyl-linked product.[4][6]

Reaction Mechanism Overview

The reaction proceeds via two key stages:

  • Formation of the Eschenmoser-like salt intermediate: 4-chlorobenzamide and formaldehyde react under acidic or neutral conditions to form a reactive N-acyliminium ion (a carbocation stabilized by the adjacent nitrogen).

  • Nucleophilic Attack: The electron-rich N-1 position of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This forms the stable C-N bond, yielding the final Mannich base product.

cluster_reactants Starting Materials cluster_reaction Mannich Condensation Reaction cluster_product Final Product Benzimidazole Benzimidazole Reaction One-Pot Synthesis (Ethanol, Reflux) Benzimidazole->Reaction Chlorobenzamide 4-Chlorobenzamide Chlorobenzamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product N-(benzimidazol-1-ylmethyl)- 4-chlorobenzamide Analogues Reaction->Product C-N Bond Formation

Caption: Core three-component Mannich reaction scheme.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, where successful completion of each step provides the foundation for the next. The causality behind each choice of reagent and condition is explained to empower the researcher.

Materials and Equipment

Reagents & Solvents:

  • Substituted Benzimidazole (e.g., Benzimidazole, 2-methylbenzimidazole)

  • 4-Chlorobenzamide

  • Formaldehyde (37% solution in water)

  • Ethanol (Absolute)

  • Dimethylformamide (DMF) (for recrystallization, if necessary)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Analytical balance

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

Reagent Quantification Table

The following table outlines the molar quantities for a representative synthesis. Adjustments should be made based on the specific benzimidazole analogue being synthesized.

ReagentMolecular Wt. ( g/mol )MolesQuantityRationale
Benzimidazole118.130.011.18 gThe core heterocyclic substrate.
4-Chlorobenzamide155.580.011.56 gProvides the amide component and active hydrogen.[7]
Formaldehyde (37%)30.030.010.81 mLThe electrophilic methylene bridge source.
Ethanol46.07-25 mLServes as the reaction solvent, effectively dissolving reactants and facilitating heat transfer during reflux.[6]
Step-by-Step Synthesis Workflow

The entire experimental process, from setup to analysis, is outlined below.

G node_start node_start node_process node_process node_heat node_heat node_purify node_purify node_analysis node_analysis A 1. Reagent Preparation (Equimolar amounts of Benzimidazole, 4-Chlorobenzamide, Formaldehyde) B 2. Reaction Setup (Dissolve reactants in Ethanol in a round-bottom flask) A->B Combine C 3. Mannich Reaction (Reflux mixture for 6-8 hours) B->C Heat D 4. Product Isolation (Cool reaction mixture to room temp. Precipitate forms) C->D Cool E 5. Filtration & Washing (Collect solid via vacuum filtration. Wash with cold deionized water) D->E Isolate F 6. Drying (Dry the crude product in an oven at 60°C) E->F Remove Solvent G 7. Purification (Recrystallize from Ethanol or DMF to obtain pure crystals) F->G Enhance Purity H 8. Characterization & Validation (FT-IR, ¹H NMR, ¹³C NMR, Mass Spec, Melting Point) G->H Confirm Structure

Caption: End-to-end experimental workflow for synthesis and validation.

Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add benzimidazole (0.01 mol), 4-chlorobenzamide (0.01 mol), and 25 mL of absolute ethanol. Stir the mixture until the solids are mostly dissolved.

  • Initiation: To this stirring solution, add formaldehyde (0.01 mol, 0.81 mL of a 37% solution). The addition of formaldehyde is crucial as it initiates the formation of the reactive electrophile.

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain the reflux for 6-8 hours.[6] The sustained heat provides the necessary activation energy to drive the condensation to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product will typically precipitate out of the solution due to its lower solubility at reduced temperatures. The solution can be further cooled in an ice bath to maximize precipitation.

  • Purification (Crude): Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any unreacted formaldehyde or salts.

  • Purification (Final): The purity of the dried product should be assessed by its melting point. For higher purity, recrystallize the solid from a suitable solvent like ethanol or dimethylformamide (DMF).[6] The process of dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly ensures the formation of a pure crystalline lattice, excluding impurities.

  • Drying: Dry the final purified product in a vacuum oven at 60°C to a constant weight.

Characterization and Validation

Structural elucidation is mandatory to confirm the identity and purity of the synthesized analogues. The following data are characteristic of the N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide parent structure.

TechniqueExpected ResultRationale for Validation
Melting Point Sharp, defined rangeA narrow melting point range is a primary indicator of high purity.
FT-IR (KBr, cm⁻¹) ~3310 (N-H stretch, amide), ~3020 (Aromatic C-H), ~1670 (C=O stretch, amide), ~1485 (C=N stretch, imidazole)Confirms the presence of key functional groups (amide, imidazole ring) in the final structure.[8]
¹H NMR (DMSO-d₆, δ ppm) ~9.0 (s, 1H, -CONH-), ~8.1-7.3 (m, 8H, Ar-H), ~4.95 (s, 2H, N-CH₂-N)The singlet at ~4.95 ppm is the hallmark signal for the methylene bridge protons, confirming the successful Mannich reaction. Aromatic protons will show characteristic splitting patterns.[8]
Mass Spec (ESI) m/z = 286.72 [M+H]⁺Provides the molecular weight of the compound, confirming the overall molecular formula (C₁₅H₁₂ClN₃O).

Expected Results and Discussion

Following this protocol, the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues should result in good to excellent yields, typically ranging from 70-90%, depending on the specific substituents on the benzimidazole ring.

The table below provides a template for summarizing results when synthesizing a series of analogues.

Analogue (Substituent at R)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
H (Parent Compound)885210-212White crystals
2-CH₃882215-217Off-white solid
2-Cl788224-226Pale yellow crystals
5-NO₂975>250Yellow powder

Electron-withdrawing groups (like -NO₂) on the benzimidazole ring may decrease its nucleophilicity, potentially requiring longer reaction times. Conversely, electron-donating groups (like -CH₃) can enhance reactivity. These observations are critical for optimizing the synthesis of novel derivatives. The successful synthesis and characterization of these compounds provide a strong foundation for subsequent biological screening, such as anti-inflammatory and antimicrobial assays.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chlorobenzanilide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

Introduction to this compound Synthesis

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved via the Schotten-Baumann reaction. This involves the acylation of aniline with 4-chlorobenzoyl chloride in the presence of a base.[1][2] While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the final product. This guide will provide a comprehensive overview of the reaction, address common challenges, and offer practical solutions to maximize your success.

The overall reaction is as follows:

4-Chlorobenzoyl Chloride + Aniline --(Base)--> this compound + HCl

A critical aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct, which is typically neutralized by an aqueous base like sodium hydroxide (NaOH) or an organic base such as pyridine.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of this compound synthesis?

A1: The primary factor that diminishes the yield is the hydrolysis of the starting material, 4-chlorobenzoyl chloride.[4][5] This compound is highly reactive and susceptible to moisture, readily reacting with water to form the unreactive 4-chlorobenzoic acid.[4] This side reaction consumes your starting material and introduces a significant impurity that can complicate purification.

Q2: How can I minimize the hydrolysis of 4-chlorobenzoyl chloride?

A2: To mitigate hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction.[5] This can be achieved by:

  • Drying Glassware: Thoroughly oven-dry all glassware before use.

  • Using Anhydrous Solvents: Employ anhydrous solvents, such as dichloromethane (DCM), for the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, like nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]

  • Controlled Addition: Slowly add the 4-chlorobenzoyl chloride to the aniline solution. This ensures that the desired reaction with aniline is more favorable than the competing hydrolysis reaction.[5]

Q3: What is the role of the base in this reaction?

A3: The base plays a crucial dual role. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction.[2] This is essential because the acidic HCl can protonate the aniline, rendering it non-nucleophilic and halting the reaction. Secondly, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[2] Common bases used are aqueous sodium hydroxide in a biphasic system or an organic base like pyridine or triethylamine in a single-phase system.[3][6]

Q4: My TLC plate shows multiple spots. What are the likely impurities?

A4: The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates impurities. For this synthesis, common impurities include:

  • Unreacted Aniline: If an excess of aniline was used or the reaction did not go to completion.

  • Unreacted 4-Chlorobenzoyl Chloride: If the reaction was incomplete.

  • 4-Chlorobenzoic Acid: The primary byproduct from the hydrolysis of 4-chlorobenzoyl chloride.[4] This is a common and often significant impurity.

  • Diacylated Aniline: It is possible for a second molecule of 4-chlorobenzoyl chloride to react with the newly formed this compound, though this is less common under standard Schotten-Baumann conditions.

Q5: How can I effectively purify my crude this compound?

A5: The most common and effective method for purifying crude this compound is recrystallization.[7] A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixed solvent system of ethanol and water are often good choices.[7] If 4-chlorobenzoic acid is a major impurity, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) during the work-up can help remove it by converting it to its water-soluble salt.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for resolving them.

Issue 1: Low or No Product Formation

If you observe a very low yield or no formation of your desired this compound, consider the following possibilities:

  • Hydrolysis of 4-Chlorobenzoyl Chloride: This is the most likely culprit. Review your procedure for maintaining anhydrous conditions.

  • Inactive Aniline: If the aniline has been protonated by the HCl byproduct due to an insufficient amount of base, it will not be nucleophilic enough to react.

  • Suboptimal Reaction Temperature: The reaction is typically exothermic. Running the reaction at a very low temperature might slow it down significantly, while a very high temperature could promote side reactions.

Troubleshooting Workflow for Low Yield

start Low Yield of this compound check_hydrolysis Was 4-chlorobenzoyl chloride protected from moisture? start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No check_base Was a sufficient amount of base used? hydrolysis_yes->check_base solution_hydrolysis Implement rigorous anhydrous techniques: - Dry glassware - Use anhydrous solvents - Conduct under inert atmosphere hydrolysis_no->solution_hydrolysis base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_temp Was the reaction temperature optimized? base_yes->check_temp solution_base Increase the molar equivalent of the base to at least 1:1 with 4-chlorobenzoyl chloride. base_no->solution_base temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No final_check Consider purity of starting materials and reaction time. temp_yes->final_check solution_temp Monitor the reaction temperature. Start at 0-5 °C during the addition of the acyl chloride, then allow to warm to room temperature. temp_no->solution_temp

Caption: Troubleshooting logic for low product yield.

Issue 2: "Oiling Out" During Recrystallization

"Oiling out" occurs when the product separates from the recrystallization solvent as a liquid rather than a solid.[8] This can trap impurities and lead to a poorly purified, often sticky or amorphous, final product.

  • High Impurity Concentration: A high concentration of impurities can lower the melting point of your product, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for the crystallization of this compound.

Troubleshooting Workflow for "Oiling Out"

start Product 'Oils Out' During Recrystallization check_cooling Was the solution cooled slowly? start->check_cooling cooling_yes Yes check_cooling->cooling_yes Yes cooling_no No check_cooling->cooling_no No check_solvent Is the solvent system appropriate? cooling_yes->check_solvent solution_cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling. cooling_no->solution_cooling solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_impurities Is the crude product highly impure? solvent_yes->check_impurities solution_solvent Re-evaluate the solvent system. Try a different solvent or a mixed solvent system (e.g., ethanol/water). solvent_no->solution_solvent impurities_yes Yes check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No solution_impurities Perform a pre-purification step, such as an aqueous wash, to remove major impurities before recrystallization. impurities_yes->solution_impurities reheat_dilute Reheat the solution to dissolve the oil, add more of the 'good' solvent, and attempt to recrystallize again slowly. impurities_no->reheat_dilute

Caption: Troubleshooting logic for "oiling out" during recrystallization.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is designed to maximize the yield by carefully controlling the reaction conditions.

Materials:

  • Aniline

  • 4-Chlorobenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 10% aqueous NaOH solution (1.2 equivalents) to the stirred aniline solution.

  • In a separate dropping funnel, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred biphasic mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The product, this compound, should have a higher Rf than the starting aniline.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol.

Visualized Experimental Workflow

A 1. Dissolve aniline in anhydrous DCM B 2. Cool to 0-5 °C A->B C 3. Add aqueous NaOH B->C D 4. Add 4-chlorobenzoyl chloride solution dropwise C->D E 5. Warm to RT and stir for 1-2 hours D->E F 6. Monitor by TLC E->F G 7. Work-up (wash with HCl, NaHCO3, brine) F->G H 8. Dry and concentrate G->H I 9. Recrystallize from ethanol H->I J Pure this compound I->J

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Presentation

ParameterRecommended ConditionRationale
Molar Ratio (Aniline:Acyl Chloride:Base) 1 : 1.05 : 1.2A slight excess of the acyl chloride can help drive the reaction to completion, while an excess of base ensures complete neutralization of HCl.
Reaction Temperature 0-5 °C during addition, then room temp.The initial low temperature controls the exothermic reaction and minimizes hydrolysis. Warming to room temperature ensures the reaction goes to completion.[5]
Solvent Dichloromethane (DCM)A common organic solvent for this reaction that dissolves the reactants and is immiscible with the aqueous base.
Base 10% Aqueous NaOHAn inexpensive and effective base for neutralizing the HCl byproduct in a biphasic system.
Recrystallization Solvent Ethanol or Ethanol/WaterThese solvents typically provide good solubility at high temperatures and poor solubility at low temperatures for this compound, allowing for effective purification.[7]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.

Main Reaction Pathway

cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Aniline Aniline (Nucleophile) AcylChloride 4-Chlorobenzoyl Chloride (Electrophile) Aniline->AcylChloride Attacks carbonyl carbon Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse of intermediate ChlorideIon Chloride Ion (Leaving Group) ProtonatedAmide->ChlorideIon expels Base Base (e.g., OH-) ProtonatedAmide->Base Proton transfer Product This compound Base->Product

Caption: Mechanism of this compound formation.

Key Side Reaction: Hydrolysis of 4-Chlorobenzoyl Chloride

AcylChloride 4-Chlorobenzoyl Chloride Water Water (H2O) AcylChloride->Water Nucleophilic attack by water HydrolysisProduct 4-Chlorobenzoic Acid Water->HydrolysisProduct HCl HCl HydrolysisProduct->HCl Elimination

Caption: The hydrolysis side reaction that reduces yield.

References

Technical Support Center: Purification of Crude 4-Chlorobenzanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 4-Chlorobenzanilide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing recrystallization as a primary purification technique for this compound. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the nuances of this process, ensuring high purity and yield.

Introduction to this compound Recrystallization

This compound is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question 1: My this compound is not dissolving completely in the chosen solvent, even at the boiling point. What should I do?

Answer:

This issue typically arises from two main factors: insufficient solvent volume or the selection of an inappropriate solvent.

  • Insufficient Solvent: this compound requires a specific volume of a given solvent to dissolve completely at its boiling point. Incrementally add small portions (1-2 mL at a time) of the hot solvent to your crude product until complete dissolution is observed. Be cautious not to add an excessive amount, as this will reduce your final yield.[3]

  • Inappropriate Solvent: The solubility of this compound varies significantly between solvents.[4] If adding more solvent does not lead to dissolution without becoming excessively dilute, you may need to reconsider your solvent choice. Ethanol, particularly 95% ethanol, is a commonly recommended solvent for the recrystallization of benzanilide derivatives.[5] Acetone can also be an effective solvent. It's crucial to select a solvent where this compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[3]

Question 2: After cooling the solution, no crystals have formed. What went wrong?

Answer:

The failure of crystals to form upon cooling, known as supersaturation, is a common challenge in recrystallization. Here’s how to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6]

  • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.[6]

  • Reduce Temperature Further: Place the flask in an ice bath to significantly lower the temperature. This reduces the solubility of the compound and promotes crystallization. Be patient, as this process can sometimes take time.

  • Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. This will increase the concentration of the solute and favor crystallization.[6][7]

Question 3: The recrystallized product appears oily or forms a precipitate instead of distinct crystals. How can I fix this?

Answer:

Oiling out occurs when a compound separates from the solution as a liquid rather than a solid.[8] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[9]

  • Re-heat and Cool Slowly: Re-heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulating the flask with a cloth or paper towels can help to slow the cooling rate and encourage the formation of well-defined crystals.[6][9]

  • Solvent System Modification: If slow cooling doesn't resolve the issue, consider using a mixed solvent system. Dissolve the crude product in a small amount of a solvent in which it is highly soluble (e.g., acetone). Then, slowly add a "non-solvent" (a solvent in which it is poorly soluble, like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy).[8] Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Question 4: My final product yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent concern. Several factors throughout the recrystallization process can contribute to this:

  • Using Too Much Solvent: As mentioned earlier, an excessive volume of solvent will retain more of your product in the solution even after cooling, leading to a lower recovery. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][7]

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step (if performed), some of the product will crystallize on the filter paper along with the insoluble impurities. To prevent this, use a pre-heated funnel and flask for the filtration.[8]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize the amount of product that crystallizes out of the solution.[3]

  • Losses During Transfer: Be meticulous during each transfer step to minimize the physical loss of your product.

Question 5: The purified this compound still contains colored impurities. How can I remove them?

Answer:

Colored impurities are often large, polar molecules that can be effectively removed using activated carbon.

  • After dissolving the crude this compound in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient).

  • Gently swirl the hot solution for a few minutes. The activated carbon will adsorb the colored impurities onto its surface.

  • Perform a hot filtration to remove the activated carbon and the adsorbed impurities. The resulting filtrate should be colorless.[10]

  • Proceed with the cooling and crystallization steps as usual.

Caution: Using too much activated carbon can lead to the adsorption of your desired product, which will reduce the final yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. For this compound, ethanol (particularly 95%) and acetone are commonly used and effective solvents.[4] A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility characteristics.[3][11]

Q2: How do I choose the right solvent if I don't have prior information?

A2: A systematic approach involves small-scale solubility tests. Place a small amount of your crude this compound in several test tubes. Add a few drops of different potential solvents to each tube and observe the solubility at room temperature. Then, gently heat the tubes to observe solubility at elevated temperatures. The best solvent will show poor solubility at room temperature and good solubility when hot.[2]

Q3: What is the purpose of hot filtration in recrystallization?

A3: Hot filtration is used to remove insoluble impurities from the solution while the desired compound remains dissolved. This step is crucial when your crude product contains solid contaminants that do not dissolve in the hot recrystallization solvent. To prevent premature crystallization of the desired product in the funnel, it is essential to use a pre-heated funnel and flask.[8]

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The most common methods to assess purity are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point. The literature melting point of this compound is approximately 199-201 °C.[12][13]

  • Thin-Layer Chromatography (TLC): TLC can be used to visually separate the components of a mixture. A pure sample should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and confirm the identity and purity of the compound.

Experimental Workflow & Data

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B Add solvent C Hot Filtration (if insoluble impurities present) B->C Solution contains insoluble impurities D Slow Cooling of Filtrate B->D No insoluble impurities C->D Collect filtrate E Induce Crystallization (if needed) D->E Supersaturation F Vacuum Filtration D->F Crystals form E->F Scratching/Seeding G Wash Crystals with Cold Solvent F->G Isolate crystals H Dry Crystals G->H Remove residual solvent I Pure this compound H->I Final product

Caption: A generalized workflow for the purification of this compound by recrystallization.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Notes on Use for this compound
Ethanol (95%) 78.4Good choice; dissolves well when hot, less soluble when cold.[5]
Acetone 56Effective solvent, but its low boiling point requires careful handling.
Water 100Poor solvent on its own; can be used as an anti-solvent with ethanol.[1]
Hexane 69Poor solvent; useful as an anti-solvent in a mixed solvent system.

Detailed Protocol: Recrystallization of this compound using 95% Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate in a fume hood. Add more 95% ethanol in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For complete drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass and melting point of the purified product to assess yield and purity.

References

Technical Support Center: Troubleshooting Low Product Formation in Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Low product yield is a frequent challenge in amide synthesis, often stemming from a handful of common underlying issues. This document provides a structured approach to diagnosing and resolving these problems, ensuring the integrity and efficiency of your synthetic workflow.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no product. What are the most common culprits?

Several factors can lead to poor yields in amide synthesis. The most frequent causes include issues with starting materials, suboptimal reaction conditions, or the choice of reagents. Specifically, problems often arise from incomplete activation of the carboxylic acid, deactivation of the amine, or steric hindrance between the coupling partners.[1][2][3]

Q2: How do I know if my carboxylic acid is properly activated?

Incomplete activation is a primary reason for low conversion.[1] This can be due to a depleted or low-quality coupling reagent. It is also possible that the chosen reagent is not potent enough for your specific substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help. You should see the consumption of the carboxylic acid starting material and the appearance of an activated intermediate or the final amide product.

Q3: Could my amine be the problem?

Yes, the amine's nucleophilicity is critical. If the amine is protonated, it becomes non-nucleophilic and the reaction will stall.[1] This can happen if the reaction conditions are too acidic or if the amine itself is not basic enough to deprotonate any acid present. Additionally, amines with electron-withdrawing groups can be less reactive.[4]

Q4: What role does steric hindrance play?

Steric hindrance, or the physical blocking of the reaction site by bulky chemical groups on either the carboxylic acid or the amine, can significantly slow down or prevent amide bond formation.[2][3][5] This is a common issue when working with complex molecules.[2][3]

Q5: I see side products in my reaction mixture. What are they and how can I minimize them?

Common side reactions include racemization of chiral centers and the formation of urea byproducts from carbodiimide reagents.[6] To minimize racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can be used, and running the reaction at a lower temperature can also be beneficial.[1]

In-Depth Troubleshooting Guides

When initial troubleshooting based on the FAQs does not resolve the issue, a more systematic approach is necessary. The following guides are categorized by the suspected source of the problem.

Category 1: Reagent and Substrate Issues
Problem 1.1: Ineffective Carboxylic Acid Activation

The conversion of a carboxylic acid to an activated species is the first and most critical step in many amide coupling protocols.

Causality : Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salts (e.g., PyBOP, HATU), react with the carboxylic acid to form a highly reactive intermediate.[7] If this intermediate does not form efficiently, the subsequent reaction with the amine will not proceed. This can be due to reagent degradation (especially if moisture is present), insufficient reagent stoichiometry, or the reagent being inherently too weak for a particularly unreactive carboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ineffective carboxylic acid activation.

Experimental Protocol: Small-Scale Reagent Screen

  • Set up parallel small-scale reactions (e.g., 0.1 mmol) using your carboxylic acid and amine.

  • In each reaction, use a different class of coupling reagent. A typical screen might include:

    • A carbodiimide + additive: EDC/HOBt

    • A phosphonium salt: PyBOP

    • An aminium/uronium salt: HATU or HBTU

  • Ensure all other parameters (solvent, base, temperature, concentration) are kept constant.

  • Monitor the reactions by LC-MS at regular intervals (e.g., 1h, 4h, 24h) to compare the rate of product formation.

  • Analyze the results to identify the most effective reagent for your system.

Problem 1.2: Amine Nucleophilicity and Availability

The amine must be a competent nucleophile to attack the activated carboxylic acid intermediate.

Causality : The lone pair of electrons on the amine's nitrogen atom is responsible for its nucleophilicity. If this lone pair is unavailable, the reaction will fail. Two common reasons for this are:

  • Protonation : In the presence of acid, the amine can be protonated to form an ammonium salt (R-NH3+), which is not nucleophilic.[8]

  • Electronic Effects : Electron-withdrawing groups attached to the amine can reduce the electron density on the nitrogen, making it a weaker nucleophile.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amine-related issues.

Experimental Protocol: Optimizing the Base

  • Dissolve the amine (1.0 eq) and carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the chosen coupling reagent (e.g., HATU, 1.1 eq).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), in a stoichiometric amount (e.g., 2.2 eq). The base is crucial to neutralize any acidic species and ensure the amine remains in its free, nucleophilic form.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

Problem 1.3: Steric Hindrance

Bulky groups near the reacting centers can physically impede the approach of the nucleophile to the electrophile.

Causality : Amide bond formation involves the formation of a tetrahedral intermediate. If bulky substituents on either the carboxylic acid (especially at the α-carbon) or the amine prevent the molecules from adopting the necessary geometry for this intermediate, the activation energy for the reaction increases dramatically, leading to very slow or no reaction.[2][3][5]

Strategies for Overcoming Steric Hindrance:

StrategyRationale
Switch to Acyl Fluorides Acyl fluorides are smaller than many other activated intermediates, reducing steric clash during the nucleophilic attack.[10] They can often be generated in situ.[10]
Increase Reaction Temperature Providing more thermal energy can help overcome the activation barrier. This should be done cautiously as it can also promote side reactions.
Use More Potent Coupling Reagents Reagents like PyAOP are known to be particularly effective for coupling sterically hindered N-methyl amino acids.[1]
Alternative Synthetic Routes In extreme cases, a completely different approach, such as the use of Grignard reagents with isocyanates, may be necessary.[2][3]

Experimental Protocol: In Situ Acyl Fluoride Formation for Hindered Couplings

  • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • Add the amine (1 equivalent) to the solution containing the acyl fluoride.

  • Monitor the reaction for completeness. Reaction times may be significantly longer for these types of couplings.[1]

Category 2: Reaction Condition Optimization
Problem 2.1: Suboptimal Solvent Choice

The solvent plays a critical role in solubilizing reactants and intermediates and can influence reaction rates.

Causality : The ideal solvent should fully dissolve all reactants and reagents. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used.[11][12] A poor solvent choice can lead to low reaction rates or heterogeneity, which can complicate the reaction. Recent studies have also explored greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc), which have shown comparable efficacy in many cases.[11][13]

Experimental Protocol: Solvent Screening

  • Set up identical small-scale reactions in a panel of anhydrous solvents, such as:

    • DCM

    • DMF

    • THF

    • Acetonitrile

    • 2-MeTHF

  • Ensure all other reaction parameters are held constant.

  • Monitor each reaction by LC-MS to determine the solvent that provides the highest conversion rate and cleanest reaction profile.

Problem 2.2: Presence of Water

Water can competitively react with the activated carboxylic acid intermediate.

Causality : The activated ester or other intermediate is highly electrophilic. Water, being a nucleophile, can hydrolyze this intermediate back to the carboxylic acid, effectively quenching the desired reaction pathway.[1]

Preventative Measures:

  • Use Anhydrous Solvents : Employ solvents from a freshly opened bottle or that have been dried over molecular sieves.

  • Dry Glassware : Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere : Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[14]

  • Dry Reagents : Ensure that the starting materials and reagents are anhydrous.

Category 3: Work-up and Purification Issues
Problem 3.1: Product Loss During Work-up

The desired amide product may be lost during the aqueous extraction steps if it has significant water solubility or is unstable to the pH conditions.

Causality : Amides can be hydrolyzed under strongly acidic or basic conditions, especially with heating.[15] Additionally, polar amides may partition into the aqueous phase during extraction, leading to lower isolated yields.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for work-up and purification.

Standard Aqueous Work-up Protocol:

  • Upon reaction completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer sequentially with:

    • A mild acid (e.g., 1 M citric acid) to remove excess amine and basic byproducts.[16]

    • A mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[16]

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

If product loss is suspected, analyze a sample of each aqueous wash by TLC or LC-MS to determine where the product is being lost.

References

How to remove unreacted starting materials from the product mixture.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate yet crucial process of purifying reaction mixtures. In the pursuit of novel therapeutics and advanced materials, the isolation of a target compound from unreacted starting materials and byproducts is a critical step that dictates the reliability of downstream applications and the overall success of a synthetic campaign.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my reaction mixture?

A1: The selection of an appropriate purification method is paramount and depends on the physical and chemical properties of your product versus those of the unreacted starting materials and impurities.[4] Key factors to consider include:

  • Physical State: Is your product a solid or a liquid?

  • Polarity Difference: How different are the polarities of the components in your mixture? This can be quickly assessed using Thin Layer Chromatography (TLC).

  • Boiling Point Difference: For liquid products, a significant difference in boiling points between the product and starting materials is crucial for distillation.[5][6][7]

  • Solubility: The solubility of your compound in various solvents at different temperatures is the cornerstone of crystallization.[8]

  • Scale of the Reaction: The amount of material you need to purify will influence your choice.[9][10]

Here is a decision-making workflow to guide your choice:

G start Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No large_scale Multi-gram scale? is_solid->large_scale Yes small_scale < 1g scale? is_solid->small_scale No boiling_point Significant boiling point difference? is_liquid->boiling_point Yes crystallization Attempt Crystallization large_scale->crystallization chromatography Column Chromatography small_scale->chromatography distillation Consider Distillation extraction Liquid-Liquid Extraction acid_base Are components acidic/basic? acid_base->chromatography No acid_base->extraction Yes boiling_point->distillation Yes boiling_point->acid_base No

Caption: Decision tree for selecting a primary purification method.

Q2: My compound is a solid, but I'm struggling with crystallization. What are the common pitfalls?

A2: Crystallization is a powerful technique for purifying solids, but it can be tricky.[8][11] Common issues include:

  • Choosing the wrong solvent: An ideal solvent should dissolve your compound when hot but not when cold.[3]

  • Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice.[3]

  • Using too much solvent: This can prevent your compound from reaching saturation and crystallizing upon cooling.[3]

For a detailed guide on troubleshooting, refer to the Crystallization section in our Troubleshooting Guides below.

Q3: I'm running a column, but my product is co-eluting with a starting material. What can I do?

A3: Co-elution in column chromatography is a frequent challenge, often stemming from similar polarities of the compounds.[12] To address this:

  • Optimize your solvent system: A good starting point is a solvent system that gives your product an Rf of 0.2-0.35 on TLC.[13] Try a different solvent system with different selectivity (e.g., ether/hexanes instead of ethyl acetate/hexanes).[13]

  • Consider a different stationary phase: If silica gel (acidic) isn't working, you could try alumina (neutral or basic) or a reverse-phase silica.[14][15]

  • Use a gradient elution: Gradually increasing the polarity of the mobile phase can improve separation.[12]

More detailed solutions can be found in the Column Chromatography Troubleshooting Guide.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques in a question-and-answer format.

Technique 1: Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.[16]

Troubleshooting Common Chromatography Issues

Problem Possible Cause(s) Solution(s)
Product co-elutes with starting material Similar polarity of product and starting material.[12]- Try a different stationary phase (e.g., alumina instead of silica gel).[12] - Use a gradient elution, gradually increasing the polarity of the mobile phase.[12]
No product recovered - Product is too polar and stuck to the column.[12] - Product is not visible by the visualization method (e.g., UV lamp).[12]- Flush the column with a very polar solvent (e.g., methanol).[12] - Use a different visualization technique (e.g., potassium permanganate stain).[12]
Low yield - Product streaking or tailing on the column. - Incomplete elution.[12]- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.[12] - Ensure all fractions are collected and analyzed by TLC before combining.[12]
Compound decomposes on the column The compound is unstable on silica gel.[17][18]Test for silica stability. Consider using a less acidic stationary phase like florisil or deactivated silica.[17][18]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the desired product an Rf value between 0.2 and 0.35.[13]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel.[12][19] Allow the sample to absorb completely into the silica gel.[12]

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column. Apply gentle pressure to achieve the desired flow rate. Collect fractions in separate tubes.[12]

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots. Combine the fractions containing the pure product.[12]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.[12]

G A Select Solvent System (TLC) B Pack Column A->B C Load Sample B->C D Elute & Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions & Evaporate E->F G Pure Product F->G

Caption: Workflow for flash column chromatography.

Technique 2: Crystallization

Crystallization separates compounds based on differences in their solubility in a particular solvent at varying temperatures.[8] It is a highly effective method for purifying solid compounds.[8][20]

Troubleshooting Crystallization

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used. - The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution. - Try adding a less polar "anti-solvent" dropwise until the solution becomes cloudy. - Scratch the inside of the flask with a glass rod at the liquid-air interface.
Product "oils out" instead of crystallizing - The solution is supersaturated. - The melting point of the solid is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble.
Low recovery of product - The compound has significant solubility in the cold solvent. - The crystals were not completely collected during filtration.- Cool the solution in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization

  • Dissolve the Crude Product: Place the crude solid in a flask and add the minimum amount of boiling solvent to dissolve it completely.[13]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.[13]

  • Crystallize: Allow the solution to cool slowly to room temperature.[13] Further cooling in an ice bath can maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry: Dry the purified crystals, for example, in a vacuum oven.

Technique 3: Distillation

Distillation is a purification technique for liquids that separates components of a mixture based on differences in their boiling points.[1][5][7]

Troubleshooting Distillation

Problem Possible Cause(s) Solution(s)
"Bumping" or uneven boiling Superheating of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask.
No distillate is collected - The heating temperature is too low. - There is a leak in the apparatus.- Increase the temperature of the heating mantle. The thermal bath should be set 20-30°C higher than the boiling point of the material being distilled.[21] - Check all joints and connections for a proper seal.
The temperature fluctuates during distillation - The distillation rate is too fast. - The thermometer bulb is not positioned correctly.- Reduce the heating to achieve a steady distillation rate. - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Product decomposes during distillation The compound is not stable at its atmospheric boiling point.Use vacuum distillation to lower the boiling point of the compound.[5][6]

Types of Distillation

  • Simple Distillation: Ideal for separating liquids with significantly different boiling points (greater than 70°C difference).[1][21]

  • Fractional Distillation: Used for separating liquids with closer boiling points.[1]

  • Vacuum Distillation: For compounds that have very high boiling points or are thermally unstable.[5][6][7]

  • Steam Distillation: Used for temperature-sensitive materials that are immiscible with water.[7]

Technique 4: Liquid-Liquid Extraction

This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[22]

Troubleshooting Extraction

Problem Possible Cause(s) Solution(s)
An emulsion forms Vigorous shaking of the separatory funnel.- Allow the mixture to stand for a period of time. - Gently swirl the funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution).
Poor separation of layers The densities of the two solvents are very similar.Add a solvent of a different density to one of the layers to improve the density difference.
Product is not efficiently extracted - The partition coefficient of the product between the two phases is low. - An insufficient volume of extracting solvent was used.- Perform multiple extractions with smaller volumes of the extracting solvent. - Adjust the pH of the aqueous layer to ionize or neutralize the compound of interest, thereby changing its solubility.

Experimental Protocol: Basic Extraction

  • Dissolution: Dissolve the reaction mixture in a suitable organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.

  • Mixing: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Gently shake or swirl the funnel.

  • Separation: Allow the layers to separate completely.

  • Draining: Drain the lower layer. The upper layer can be poured out from the top.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

Technique 5: Precipitation

Precipitation is a process where a substance in a solution is converted into a solid.[23] This can be used to isolate a product or remove impurities.[23][24]

Troubleshooting Precipitation

Problem Possible Cause(s) Solution(s)
Precipitate is too fine and difficult to filter The precipitation occurred too rapidly.- Add the precipitating agent slowly with vigorous stirring. - Allow the precipitate to "digest" (stand in the mother liquor, sometimes while warm) to allow for particle growth.
Incomplete precipitation An insufficient amount of precipitating agent was added.Add an excess of the precipitating agent to ensure complete precipitation.[24]
Precipitate is contaminated with impurities Co-precipitation of impurities.- Wash the precipitate thoroughly with a suitable solvent. - Re-dissolve the precipitate and re-precipitate it (recrystallization).

References

Overcoming solubility issues of 4-Chlorobenzanilide in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chlorobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of its limited solubility in organic solvents. We provide in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Introduction: Understanding the Challenge

This compound (C₁₃H₁₀ClNO) is a crystalline solid with a relatively high melting point (approx. 199-201°C), indicating strong intermolecular forces within its crystal lattice.[1][2] Its structure, featuring a moderately polar amide group and two aromatic rings, results in specific solubility behavior. While it is generally insoluble in water, its solubility in organic solvents can be limited and highly variable.[1][3] This guide will address the fundamental reasons for these solubility issues and provide a systematic approach to achieving your desired solution concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on the principle of "like dissolves like," this compound, a moderately polar molecule, shows moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol).[3][4][5] The amide group can engage in hydrogen bonding, which is why it has some affinity for alcohols.[3] Conversely, it exhibits poor solubility in non-polar solvents like hexane and toluene, and it is practically insoluble in water.

Q2: Why is my this compound not dissolving even in a recommended solvent?

A2: Several factors can be at play. The primary reason is often that the energy required to break the strong solute-solute interactions in the crystal lattice is greater than the energy released from forming solute-solvent interactions.[4] Other factors include:

  • Insufficient Solvent Volume: You may be attempting to create a supersaturated solution.

  • Low Temperature: The solubility of most solids, including this compound, increases significantly with temperature.[6][7]

  • Purity of the Compound: The presence of insoluble impurities can hinder the dissolution of the main compound.

  • Kinetic Barriers: Dissolution may be slow, requiring more time or energy input (e.g., stirring, sonication) to reach equilibrium.

Q3: What are the first steps I should take when encountering a solubility issue?

A3: Before moving to advanced techniques, always start with the fundamentals. First, ensure you are using a sufficient volume of a suitable solvent. The next immediate step is to apply heat. Gently warming the mixture while stirring often dramatically increases solubility.[6][8] If heating is not an option or is insufficient, sonication can help break down particle agglomerates and accelerate the dissolution process.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you may encounter during your experiments.

Scenario 1: The compound is not dissolving at room temperature.

Q: I've added this compound to acetone, a recommended solvent, but it remains a suspension after vigorous stirring. What's my next move?

A: This is a classic case where thermal energy is needed to overcome the compound's lattice energy.

  • Causality: The kinetic energy of the solvent molecules at room temperature is insufficient to effectively break apart the intermolecular forces (hydrogen bonds and π-π stacking) holding the this compound molecules together in their solid state.[4][9]

  • Solution:

    • Begin heating the mixture gently on a hot plate with continuous stirring. For many organic solvents, a target temperature of 40-60°C is a good starting point.

    • Observe the suspension. You should see the amount of undissolved solid decrease as the temperature rises.

    • Add the minimum amount of additional hot solvent needed to achieve complete dissolution. Using excessive solvent will reduce your recovery yield if you plan to recrystallize the product later.[10]

Scenario 2: I need to prepare a concentrated stock solution, but the solubility limit in a single solvent is too low.

Q: I'm trying to prepare a 50 mg/mL stock of this compound in ethanol for a high-throughput screen, but I can't get it all to dissolve. How can I increase the concentration?

A: This is a common challenge where a single solvent system is inadequate. The solution lies in modifying the properties of the solvent itself by using a co-solvent.

  • Causality: The polarity of a single solvent may not be perfectly matched to the solute. A co-solvent system allows you to fine-tune the polarity of the medium to maximize solute-solvent interactions.[11] The addition of a water-miscible organic solvent can reduce the interfacial tension between the primary solvent and the hydrophobic solute.[12]

  • Solution: Co-Solvency

    • Principle: Co-solvency involves adding a second, miscible solvent to the primary solvent to create a mixture with enhanced solubilizing power.[13][14] For this compound, you can either increase or decrease the polarity of your starting solvent.

    • Recommended Systems:

      • Ethanol / Toluene: If your compound is in a moderately polar solvent like ethanol, adding a less polar co-solvent like toluene can sometimes disrupt the solvent's self-association and improve interaction with the solute's aromatic rings.

      • Acetone / Dimethyl Sulfoxide (DMSO): Adding a small amount of a very strong, polar aprotic solvent like DMSO can drastically increase solubility. This is a common strategy in drug discovery for creating highly concentrated stock solutions.

    • Action: Start with your suspension in ethanol. Add DMSO dropwise while stirring or sonicating until the solid dissolves. Be sure to document the final ratio of solvents for reproducibility. See Protocol 2 for a detailed methodology.

Scenario 3: My compound is intended for a biological assay in an aqueous buffer, and it precipitates upon addition.

Q: I have a this compound stock in DMSO, but when I dilute it into my aqueous assay buffer, it immediately crashes out of solution. How can I prevent this?

A: This is a critical issue in drug development. The drastic change in solvent polarity from organic to aqueous causes the hydrophobic compound to precipitate. An advanced formulation technique is required.

  • Causality: The compound is soluble in the organic stock but insoluble in the final aqueous medium. When the stock is diluted, the concentration of the organic solvent drops below the level needed to keep the compound dissolved.

  • Solution: Solid Dispersion

    • Principle: A solid dispersion is a molecular mixture of a poorly soluble drug within a hydrophilic carrier matrix.[15][16] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles or even individual molecules, which enhances the dissolution rate and apparent solubility.[17]

    • Common Carriers: Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are frequently used.[15][18]

    • Action: A solid dispersion can be prepared using the solvent evaporation method. The this compound and a carrier like PVP K30 are co-dissolved in a common solvent (e.g., methanol). The solvent is then removed under vacuum, leaving a solid powder where the drug is molecularly dispersed within the polymer. This powder can then be dissolved directly in the aqueous buffer. See Protocol 3 for a step-by-step guide.

Advanced Strategies & Experimental Protocols

Data Presentation: Solvent Selection Framework

The choice of solvent is critical. The following table provides a qualitative guide to selecting initial solvents for screening based on polarity.

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Aprotic Acetone, Ethyl Acetate, THFGoodFavorable dipole-dipole interactions with the amide group without competing for hydrogen bonds.
Polar Protic Ethanol, Methanol, IsopropanolModerate to GoodCan act as both hydrogen bond donors and acceptors, interacting well with the amide linkage.[3]
Non-Polar Hexane, Heptane, ToluenePoorLacks the polarity needed to interact effectively with the amide group and overcome lattice energy.
Highly Polar WaterInsolubleThe strong hydrogen-bonding network of water excludes the non-polar aromatic portions of the molecule.[1]
Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Incomplete Dissolution of This compound heat Apply Heat (40-60°C) with Stirring start->heat dissolved1 Problem Solved: Fully Dissolved heat->dissolved1 Yes not_dissolved1 Still Insoluble or Precipitates on Cooling heat->not_dissolved1 No cosolvent Use Co-Solvent System (e.g., Acetone/DMSO) See Protocol 2 not_dissolved1->cosolvent dissolved2 Problem Solved: Concentrated Solution Achieved cosolvent->dissolved2 Yes not_dissolved2 Precipitates in Aqueous Media cosolvent->not_dissolved2 No solid_disp Advanced Formulation: Solid Dispersion See Protocol 3 not_dissolved2->solid_disp dissolved3 Problem Solved: Aqueous Dispersibility Achieved solid_disp->dissolved3

Caption: Decision tree for troubleshooting this compound solubility.

Protocol 1: Systematic Approach to Solvent Selection

This protocol describes how to efficiently screen for an optimal single solvent.

  • Preparation: Place 10 mg of this compound into several separate small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise, starting with 0.2 mL.

  • Room Temperature Test: Vigorously vortex each vial for 2 minutes. Observe if the solid dissolves completely. If so, the compound is highly soluble.

  • Heating Test: For vials where the solid did not dissolve, place them on a hot plate at 50°C and stir for 5 minutes. If the solid dissolves, it has good solubility at elevated temperatures, making it a good candidate for recrystallization.

  • Classification: Classify each solvent as "Highly Soluble," "Soluble with Heat," or "Poorly Soluble" to guide your process decisions.

Protocol 2: Enhancing Solubility using Co-solvency

This protocol details how to prepare a concentrated stock solution.

  • Initial Suspension: Weigh 50 mg of this compound into a vial. Add 0.5 mL of your primary solvent (e.g., acetone). This will form a thick suspension.

  • Co-solvent Titration: While sonicating or vortexing the suspension, add a strong co-solvent (e.g., DMSO) in 20 µL increments.

  • Observation: Continue adding the co-solvent until all the solid has dissolved and the solution is clear.

  • Final Volume: Add the primary solvent (acetone) to reach a final, precise volume (e.g., 1.0 mL) to achieve your target concentration of 50 mg/mL.

  • Documentation: Record the final ratio of acetone to DMSO (e.g., 80:20 v/v). This ratio is critical for reproducing the experiment.

Mandatory Visualization: Solid Dispersion Workflow

G cluster_0 Preparation cluster_1 Process cluster_2 Result A This compound C Co-dissolve in common solvent (e.g., Methanol) A->C B Hydrophilic Carrier (e.g., PVP K30) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Solid Dispersion (Drug molecularly dispersed in carrier matrix) D->E F Improved Dissolution in Aqueous Media E->F

References

Scaling up the production of 4-Chlorobenzanilide for industrial applications.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the scaled-up production of 4-Chlorobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the industrial synthesis of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its production on an industrial scale necessitates robust and well-understood processes to ensure high yield, purity, and safety. The most common synthetic route involves the Schotten-Baumann reaction, an acylation of aniline with 4-chlorobenzoyl chloride.[3] While straightforward in principle, scaling up this reaction presents unique challenges that require careful control of reaction parameters and a thorough understanding of potential side reactions and purification strategies.

This guide provides practical, field-proven insights to navigate these challenges, ensuring a successful and efficient scale-up of your this compound production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Reaction & Synthesis

Q1: We are observing a significantly lower yield than expected in our scaled-up production. What are the likely causes?

A1: Low yields in the synthesis of this compound are frequently traced back to several key factors:

  • Hydrolysis of 4-Chlorobenzoyl Chloride: This is the most common culprit. 4-Chlorobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 4-chlorobenzoic acid.[4] Ensure all reactants, solvents, and equipment are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can further mitigate this issue.[4]

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to an incomplete conversion of starting materials. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Suboptimal Stoichiometry: Inaccurate measurement of reactants can leave an excess of one starting material, limiting the formation of the product.

  • Poor Temperature Control: The reaction is exothermic. Runaway temperatures can lead to the formation of side products and a decrease in the desired product's yield.[5]

Q2: We are experiencing a rapid and difficult-to-control exotherm during the addition of 4-chlorobenzoyl chloride. How can we manage this?

A2: This is a critical safety concern in large-scale synthesis.[5] The acylation of aniline is a highly exothermic process. To manage the heat generated:

  • Slow, Controlled Addition: Add the 4-chlorobenzoyl chloride to the aniline solution at a slow, controlled rate. Utilize a dosing pump for precise control over the addition.[5]

  • Adequate Cooling: Ensure your reactor's cooling system is appropriately sized for the scale of the reaction and is operating at optimal capacity. Pre-cool the aniline solution to 0-5 °C before starting the addition.[5]

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated during the reaction.[5]

  • Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" within the reactor.

Q3: What are the optimal reaction conditions for maximizing yield and purity on an industrial scale?

A3: While specific conditions should be optimized for your particular equipment and scale, a good starting point for a Schotten-Baumann synthesis of this compound is as follows:

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or TolueneDissolves reactants and product, immiscible with aqueous base.
Base 10% Aqueous Sodium Hydroxide (NaOH)Neutralizes the HCl byproduct, driving the reaction to completion.[6]
Temperature 0-10 °C during addition, then warm to RTControls the initial exotherm and then allows the reaction to go to completion.[5]
Reactant Ratio Slight excess of aniline (e.g., 1.05 eq.)Can help to ensure complete consumption of the more expensive 4-chlorobenzoyl chloride.
Addition Time 2-4 hoursSlow addition is crucial for temperature management.[5]
Reaction Time 2-4 hours after addition is completeMonitor by TLC/HPLC for completion.[6]
Impurities & Purification

Q4: Our final product shows multiple spots on a TLC plate. What are the likely impurities?

A4: Besides unreacted starting materials (aniline and 4-chlorobenzoyl chloride), the most common impurities are:

  • 4-Chlorobenzoic Acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride.[4] This is an acidic impurity.

  • Diacylated Aniline (N-(4-chlorobenzoyl)aniline): While less common with a slight excess of aniline, it can form if there are localized high concentrations of the acyl chloride.

  • Impurities from Starting Materials: Technical grade starting materials may contain their own set of impurities. For instance, commercial benzyl chloride can contain benzaldehyde, benzyl alcohol, and chlorinated toluene derivatives.[7] It is crucial to analyze the purity of your starting materials.

Q5: How can we effectively remove 4-chlorobenzoic acid from our crude product?

A5: An alkaline wash is the most effective method.[8] After the reaction is complete, and before crystallization, wash the organic layer containing your product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic 4-chlorobenzoic acid will be converted to its water-soluble sodium salt and will be extracted into the aqueous layer.[8]

Q6: What is the best method for purifying the crude this compound on a large scale?

A6: Recrystallization is the most common and effective method for purifying this compound.[4]

  • Solvent Selection: A suitable solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A mixture of ethanol and water is often a good choice. This compound has good solubility in hot ethanol and is insoluble in water.[4][9] Isopropanol is also a viable option.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. Once at room temperature, further cool the mixture in an ice bath to maximize the yield of the purified product. The crystals can then be collected by filtration.

Advanced Topics

Q7: We are looking to improve the efficiency of our process. Is Phase-Transfer Catalysis (PTC) a viable option for this synthesis?

A7: Yes, Phase-Transfer Catalysis (PTC) can be a highly effective technique for the N-acylation of anilines and can offer several advantages in an industrial setting, including:

  • Milder Reaction Conditions: PTC can facilitate the reaction at lower temperatures.

  • Increased Reaction Rates: The catalyst can accelerate the reaction, potentially reducing batch times.

  • Use of Less Expensive Bases: PTC can enable the use of solid, less expensive inorganic bases like potassium carbonate instead of aqueous solutions.

For the synthesis of this compound, a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate could be employed in a solid-liquid or liquid-liquid PTC system.[10] This would involve dissolving the aniline and 4-chlorobenzoyl chloride in an organic solvent and adding the solid base along with a catalytic amount of the PTC.

Q8: What analytical methods are recommended for in-process control and final product quality assessment?

A8: A combination of analytical techniques is recommended for robust quality control:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for a qualitative assessment of purity.[11]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantitative analysis of purity and for the detection and quantification of impurities. A reverse-phase C18 column with a UV detector is typically used.[11]

  • Gas Chromatography (GC): Can be used to detect volatile impurities, though care must be taken to avoid thermal degradation of the this compound at high temperatures.[11]

  • Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point of this compound is around 199-201 °C.[1][12]

Experimental Protocols

The following protocols provide a starting point for the laboratory-scale synthesis and can be adapted for pilot and industrial-scale production with appropriate engineering controls and safety assessments.

Protocol 1: Industrial-Scale Synthesis of this compound (Adapted from a similar patented process)[13]

Materials:

  • Aniline

  • 4-Chlorobenzoyl Chloride

  • Toluene

  • 10% Aqueous Sodium Hydroxide

  • 5% Aqueous Sodium Bicarbonate

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump

  • Condenser

  • Nutsche Filter Dryer or Centrifuge

Procedure:

  • Reaction Setup: Charge the reactor with aniline (1.05 equivalents) and toluene. Begin stirring and cool the solution to 0-5 °C.

  • Addition of 4-Chlorobenzoyl Chloride: Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the cooled aniline solution over 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up:

    • Add water to the reaction mixture and stir. Separate the organic layer.

    • Wash the organic layer with 1 M hydrochloric acid to remove excess aniline.

    • Wash the organic layer with 5% aqueous sodium bicarbonate to remove any 4-chlorobenzoic acid.

    • Wash the organic layer with brine (saturated NaCl solution).

  • Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization.

    • Filter the purified crystals and wash with a small amount of cold ethanol. . Dry the product under vacuum at 60-70 °C until a constant weight is achieved.[5]

Visualizations

Reaction Mechanism: Schotten-Baumann Synthesis of this compound

Schotten_Baumann cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline Aniline (Nucleophile) Nucleophilic_Attack Nucleophilic Attack Aniline->Nucleophilic_Attack AcylChloride 4-Chlorobenzoyl Chloride (Electrophile) AcylChloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Deprotonation Deprotonation (by NaOH) Elimination->Deprotonation Product This compound Deprotonation->Product Byproducts NaCl + H2O Deprotonation->Byproducts

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Observed Check_TLC Analyze crude reaction mixture by TLC/HPLC Start->Check_TLC Unreacted_SM Significant unreacted starting materials present? Check_TLC->Unreacted_SM Acid_Impurity Significant spot at baseline (more polar)? Unreacted_SM->Acid_Impurity No Increase_Time_Temp Increase reaction time or temperature. Verify stoichiometry. Unreacted_SM->Increase_Time_Temp Yes Hydrolysis Likely hydrolysis of acyl chloride. Improve drying of reagents/solvents. Use inert atmosphere. Acid_Impurity->Hydrolysis Yes Workup_Loss Analyze aqueous layers for product. Optimize extraction/crystallization. Acid_Impurity->Workup_Loss No End Yield Improved Increase_Time_Temp->End Hydrolysis->End Workup_Loss->End

Caption: Troubleshooting logic for addressing low product yield.

References

Best practices for drying and storing 4-Chlorobenzanilide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chlorobenzanilide Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, purity, and integrity of your material through proper drying and storage. Here, we address common challenges and questions in a direct, problem-solving format, grounding our advice in established chemical principles.

Core Principles: Understanding this compound's Chemistry

Before troubleshooting, it's crucial to understand the key characteristics of this compound that dictate its handling requirements. The stability of this crystalline solid is primarily influenced by its amide functional group and chlorinated aromatic ring.

Property Value / Characteristic Implication for Handling
Chemical Formula C₁₃H₁₀ClNOThe molecule contains a polar amide linkage.
Appearance White to off-white crystalline solid.[1][2]Any significant color change (e.g., to yellow or brown) may indicate degradation.
Melting Point ~199-201 °C[3][4][5]A stable compound with a high melting point. Drying can be performed at moderately elevated temperatures.
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[1][2]Residual protic solvents (like water or alcohols) can participate in degradation pathways.
Key Functional Group Amide (-CONH-)The amide bond is susceptible to hydrolysis under acidic or basic conditions, especially when heated.[6][7][8][9][10]
Other Features Chlorinated aromatic ringGenerally stable, but the compound should be stored away from strong oxidizing agents.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the drying and storage of this compound.

Issue 1: My dried this compound is clumpy or "sticky." What went wrong?

  • Probable Cause: This is a classic sign of residual solvent or moisture. Even if the material appears dry on the surface, solvent can be trapped within the crystal lattice. Amorphous content, resulting from rapid precipitation or "crashing out" during crystallization, can also trap solvent more effectively than a well-ordered crystalline solid.

  • Immediate Action: Do not proceed with your experiment. Using material with residual solvent will lead to inaccurate mass measurements and potential side reactions.

  • Solution Protocol:

    • Grind the Material: Gently grind the clumpy solid with a spatula or in a mortar and pestle. This breaks up the agglomerates and increases the surface area for more efficient solvent removal.

    • Re-Dry Under Optimized Conditions: Transfer the ground powder to a vacuum oven.

      • Temperature: Set the temperature to 60-80 °C. This is well below the melting point to ensure the solid-state integrity is maintained.

      • Vacuum: Apply a vacuum of <10 mmHg.

      • Duration: Dry for an additional 12-24 hours.

    • Verification: The final product should be a fine, free-flowing powder. For rigorous applications, confirm dryness by Loss on Drying (LOD) analysis or by drying to a constant weight (i.e., the mass does not change after two consecutive drying intervals).

Issue 2: The material has developed a yellow or brownish tint after drying or storage.

  • Probable Cause: Discoloration often indicates chemical degradation. Potential causes include:

    • Thermal Stress: Drying at excessively high temperatures (approaching the melting point) can cause decomposition.

    • Hydrolysis: Exposure to atmospheric moisture, especially if trace acidic or basic impurities are present on the material or in the storage container, can lead to the slow hydrolysis of the amide bond.[6][10]

    • Oxidation/Light Exposure: While less common for this specific structure, prolonged exposure to light or air (oxygen) can degrade sensitive organic molecules.

  • Immediate Action: Assess the purity of the material (e.g., by melting point, TLC, or HPLC) before use. If significant degradation is detected, the material may need to be repurified by recrystallization or discarded.

  • Preventative Protocol:

    • Drying Temperature Control: Never exceed 80-90 °C during drying.

    • Inert Atmosphere Storage: For long-term storage or high-purity applications, store this compound in an amber glass vial, purge the headspace with an inert gas (Nitrogen or Argon), and seal the container tightly.[11]

    • Location: Store in a cool, dark, and dry location, such as a desiccator or a controlled-atmosphere cabinet.[2]

Issue 3: I'm seeing poor reproducibility in my experiments using this compound from a bottle that has been open for a while.

  • Probable Cause: This issue is very likely due to moisture uptake. While not aggressively hygroscopic, many crystalline organic solids will adsorb a layer of atmospheric moisture on their surface over time.[12][13][14] This added water content means you are consistently weighing out less of the active compound than intended, leading to stoichiometric errors in your reactions.

  • Solution Protocol:

    • Pre-Drying Routine: Before each use, or before weighing out a batch for multiple experiments, dry an appropriate amount of the compound in a vacuum oven at 60-80 °C for 4-6 hours.

    • Desiccator Use: After drying, allow the compound to cool to room temperature inside a desiccator containing an active desiccant (e.g., Drierite or silica gel). Do not weigh the compound while it is still warm, as this will cause convective air currents on the balance pan, leading to inaccurate readings.

    • Aliquoting: For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials. This minimizes the exposure of the entire stock to the atmosphere with each opening.

Frequently Asked Questions (FAQs)

Q1: What is the absolute best method for drying this compound after crystallization?

A: The gold standard is vacuum oven drying . This method is superior because it allows for the efficient removal of water and organic solvents at a reduced temperature.[15] By lowering the pressure, you lower the boiling point of the residual solvents, making their removal faster and gentler on the compound.

  • Recommended Parameters: 60-80 °C at <10 mmHg for 12-24 hours, or until constant weight is achieved.

Q2: Can I just air-dry it in a fume hood?

A: Air drying is not recommended for final product isolation in a research or development setting. It is slow, inefficient at removing trace solvents, and exposes the compound to atmospheric moisture and oxygen for prolonged periods, which can lead to the issues described above.[16]

Q3: Is a desiccator alone sufficient for drying?

A: A desiccator is excellent for keeping a compound dry but is not an efficient primary drying method.[17] It relies on passive diffusion of solvent vapor to the desiccant, which is a very slow process, especially for removing solvent trapped within the crystal structure. Use it for cooling and short-term storage of already-dried material.

Q4: How should I choose a storage container?

A: The ideal container is an amber glass bottle with a PTFE-lined cap .

  • Amber Glass: Protects the compound from potential light-induced degradation.[11]

  • Glass: Is non-reactive and impermeable.

  • PTFE-lined Cap: Provides an excellent seal against atmospheric moisture and is chemically inert, preventing contamination from the cap liner itself. Avoid caps with paper or foil liners.

Q5: My this compound is an intermediate. How dry does it really need to be?

A: The required level of dryness depends on the subsequent reaction. If the next step involves water-sensitive reagents (e.g., organometallics, strong bases like NaH, or acylating agents under anhydrous conditions), the material must be rigorously dry. Residual water could quench the reagent, leading to lower yields and side products. For less sensitive reactions, a small amount of residual solvent may be tolerable, but it will still affect your yield calculations and stoichiometry. Best practice is to always use rigorously dried material.

Workflow & Logic Diagrams

Decision Workflow for Drying this compound

This diagram outlines the decision-making process for selecting the appropriate drying protocol.

DryingWorkflow cluster_prep Initial State cluster_drying Drying Method Selection cluster_qc Quality Control & Storage start Wet Crystalline Solid (Post-Filtration) q1 Is the next step water-sensitive? start->q1 vacuum_oven Vacuum Oven Drying (60-80°C, <10 mmHg) q1->vacuum_oven Yes (or Best Practice) air_dry Air Drying (Not Recommended) Leads to clumping/moisture issues q1->air_dry No (High Risk) check_dry Check for Clumps & Discoloration vacuum_oven->check_dry is_dry Free-Flowing White Powder check_dry->is_dry Pass not_dry Clumpy or Discolored check_dry->not_dry Fail storage Store in Amber Vial (Inert Atmosphere, Desiccator) is_dry->storage re_dry Grind & Re-Dry in Vacuum Oven not_dry->re_dry re_dry->vacuum_oven

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Chlorobenzanilide and 4-Methoxybenzanilide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzanilide scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic substitution on its aromatic rings can profoundly influence its pharmacological profile. This guide provides an in-depth comparative analysis of two closely related benzanilide derivatives: 4-chlorobenzanilide and 4-methoxybenzanilide. By examining their known biological activities, underlying mechanisms, and the influence of their respective chloro and methoxy substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Introduction: The Significance of Substitution

The bioactivity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The addition of a substituent to a core scaffold like benzanilide can alter its lipophilicity, polarity, and ability to interact with biological targets. In this comparison, we focus on two common and electronically distinct substituents in the para-position of the benzoyl ring:

  • This compound: Features an electron-withdrawing, lipophilic chlorine atom. The presence of a halogen can influence binding affinity through halogen bonding and alter metabolic stability.

  • 4-Methoxybenzanilide: Possesses an electron-donating methoxy group, which can participate in hydrogen bonding and may impact solubility and metabolic pathways differently than a halogen.

Understanding how these seemingly minor structural differences translate into distinct biological activities is crucial for rational drug design.

Comparative Biological Activities

While direct head-to-head comparative studies on the parent compounds are limited in some areas, a significant body of research on their derivatives allows for a robust analysis of their structure-activity relationships (SAR).

Anticonvulsant Activity

A notable area of investigation for both this compound and 4-methoxybenzanilide derivatives is their potential as anticonvulsant agents. A comparative study on a series of their mono-, di-, and trimethylated derivatives provides valuable insights.[1] The primary screening for anticonvulsant activity is often conducted using the Maximal Electroshock (MES) and pentylenetetrazole (scMet) induced seizure models in mice.

Experimental Protocol: Anticonvulsant Screening in Mice

  • Compound Administration: The test compounds are typically dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and water) and administered to mice via intraperitoneal (i.p.) or oral (p.o.) routes at varying doses.

  • Maximal Electroshock (MES) Test: At a predetermined time after compound administration (e.g., 30 minutes or 1 hour), a high-frequency electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

  • Pentylenetetrazole (scMet) Test: A convulsant agent, pentylenetetrazole, is administered subcutaneously. The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.

  • Neurotoxicity Assessment (Rotorod Test): To assess potential motor impairment, mice are placed on a rotating rod. The inability of a mouse to remain on the rod for a specified period is indicative of neurotoxicity.

  • Data Analysis: The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) from the rotorod test are calculated. The Protective Index (PI = TD50/ED50) is then determined as a measure of the drug's safety margin.

  • Key Findings from Derivative Studies: In a study by Clark and McMillian (1990), a series of methylated derivatives of both 4-chloro- and 4-methoxybenzanilide were synthesized and evaluated for their anticonvulsant properties.[1] Notably, 4-methoxy-2',6'-dimethylbenzanilide demonstrated significant anticonvulsant activity in the MES test with an ED50 of 18.58 mg/kg (i.p.) and a protective index of 7.2.[1] This suggests that the methoxy-substituted scaffold can be a promising starting point for the development of novel anticonvulsants. While the study included chlorinated analogs, the methoxy derivative stood out for its potency and safety profile in this particular series.[1]

The likely mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or the enhancement of GABAergic neurotransmission.[2][3] Benzanilide derivatives may exert their effects by interacting with these targets, thereby reducing neuronal hyperexcitability.

Caption: Potential Anticonvulsant Mechanisms of Benzanilides

Antimicrobial Activity

Both chlorinated and methoxy-substituted benzanilides have been explored for their antimicrobial properties. The presence and position of these functional groups can significantly impact the spectrum and potency of their antibacterial and antifungal activities.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compound Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microbe and medium) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • This compound: This compound has been reported to possess antibacterial activity.[4][5] One proposed mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which would prevent transcription and subsequent protein synthesis.[4][5] Another suggested mechanism involves the desulfurization of sulfhydryl groups in essential amides.[4][5]

Comparative Data on Antimicrobial Activity (from various studies):

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-chloro-N-phenylbenzamide derivativeStaphylococcus aureus125[1]
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[6]
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oximeCandida albicans~1.4 (0.0054 µmol/mL)[7]

Note: The data in this table is compiled from different studies and is not from a direct comparative experiment. The derivatives listed have more complex structures than the parent compounds.

Antimicrobial_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End caption Broth Microdilution Workflow for MIC Determination

Caption: Broth Microdilution Workflow for MIC Determination

Cytotoxic Activity

The benzanilide scaffold is also a component of some anticancer agents, and thus, evaluating the cytotoxicity of its derivatives is a key area of research. The MTT assay is a standard colorimetric assay for assessing cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

  • This compound: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For example, a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which contain the 4-chlorobenzoyl moiety, showed significant cell growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines.[4]

  • 4-Methoxybenzanilide: Methoxy-substituted benzanilides have also shown promise as anticancer agents. In one study, a 4-methylbenzamide derivative containing a methoxy group on a purine substituent exhibited significant inhibitory ability against a renal carcinoma cell line.[8]

Comparative Data on Cytotoxic Activity (from various studies):

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-chloro-2-mercaptobenzenesulfonamide derivativeHOP-62 (Non-small cell lung cancer)0.05[9]
4-methylbenzamide derivative with methoxy groupOKP-GS (Renal carcinoma)- (Significant inhibition)[8]
Monobenzyltin compound with 4-chlorobenzoylhydrazidato moietyMCF-7 (Breast adenocarcinoma)~5.4 (2.5 µg/mL)[3]

Note: The data in this table is compiled from different studies and is not from a direct comparative experiment. The derivatives listed have more complex structures than the parent compounds.

MTT_Assay_Pathway Viable_Cell Viable Cell with Active Mitochondria Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrial_Dehydrogenase Substrate Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Purple_Solution Purple Solution Solubilization->Purple_Solution Absorbance Measure Absorbance (~570 nm) Purple_Solution->Absorbance caption Principle of the MTT Assay for Cell Viability

Caption: Principle of the MTT Assay for Cell Viability

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in the biological activities of this compound and 4-methoxybenzanilide derivatives can be attributed to the distinct electronic and steric properties of the chloro and methoxy groups.

  • Electronic Effects: The chlorine atom is electron-withdrawing through induction, which can influence the reactivity of the carbonyl group and the overall electron distribution of the molecule. This can affect how the molecule interacts with the active site of an enzyme or receptor. The methoxy group, being electron-donating through resonance, can also modulate these interactions, but in a different manner.

  • Lipophilicity and Hydrogen Bonding: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The methoxy group, while also contributing to lipophilicity, has a greater potential to act as a hydrogen bond acceptor, which can be a critical interaction in a binding pocket.

  • Metabolism: The substituent can also direct the metabolic fate of the compound. Aromatic hydroxylation, for example, can be influenced by the nature and position of the substituent, leading to different metabolites with potentially different activities or toxicities.

Conclusion

The comparative analysis of this compound and 4-methoxybenzanilide, primarily through the lens of their derivatives, reveals that both scaffolds hold significant potential for the development of novel therapeutic agents. The choice between a chloro or a methoxy substituent at the para-position can lead to distinct biological activity profiles, particularly in the realms of anticonvulsant, antimicrobial, and cytotoxic activities.

While direct comparative data on the parent compounds is limited, the existing literature strongly suggests that:

  • 4-Methoxybenzanilide derivatives show particular promise as anticonvulsants.

  • This compound derivatives have demonstrated broad-spectrum antimicrobial and cytotoxic potential.

Future research should focus on direct, head-to-head comparisons of these and other substituted benzanilides against a wide panel of biological targets to further elucidate their structure-activity relationships and guide the rational design of new and more effective therapeutic agents.

References

A Comparative Structural Analysis of 2-Chlorobenzanilide and 4-Chlorobenzanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structural and physicochemical properties of 2-chlorobenzanilide and 4-chlorobenzanilide. As positional isomers, the seemingly minor difference in the location of a single chlorine atom imparts significant and distinct characteristics to each molecule. Understanding these differences is paramount for researchers in medicinal chemistry, materials science, and synthetic chemistry, as it directly influences molecular conformation, crystal packing, spectroscopic behavior, and ultimately, biological activity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between structure and function, supported by experimental data and detailed protocols.

Introduction: The Significance of Positional Isomerism

Benzanilides represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a halogen substituent, such as chlorine, can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. The specific placement of this halogen atom on the benzoyl ring—ortho (2-position) versus para (4-position)—alters the electronic distribution, steric profile, and hydrogen bonding capabilities of the entire molecule. This guide will dissect these subtleties for 2-chlorobenzanilide and this compound, providing a foundational understanding for their application in research and development.

Molecular and Crystal Structure: A Tale of Two Conformations

The spatial arrangement of atoms and the intermolecular interactions within the crystal lattice are fundamental to a compound's properties. Analysis of the crystal structures of 2-chlorobenzanilide and this compound, available through the Cambridge Crystallographic Data Centre (CCDC), reveals key conformational differences.

2.1. Molecular Conformation

The central amide linkage in benzanilides is the primary determinant of their overall shape. The dihedral angles between the two aromatic rings and the plane of the amide bond dictate the degree of planarity and the potential for intramolecular interactions.

  • 2-Chlorobenzanilide: The chlorine atom at the ortho position introduces significant steric hindrance. This forces the chlorobenzoyl ring to twist out of the plane of the amide group to a greater extent than in the 4-chloro isomer. This torsion is a critical feature, influencing the molecule's ability to interact with biological targets.

  • This compound: With the chlorine atom positioned at the para position, steric clash with the aniline ring is minimized. This allows for a more planar conformation of the benzoyl ring relative to the amide linkage.

The interplay of these steric and electronic effects is visualized in the logical diagram below.

G cluster_0 Positional Isomerism cluster_1 Structural Consequences cluster_2 Resulting Properties Chlorine_Position Position of Chlorine Atom Steric_Hindrance Steric Hindrance Chlorine_Position->Steric_Hindrance Electronic_Effects Electronic Effects (Inductive & Resonance) Chlorine_Position->Electronic_Effects Molecular_Conformation Molecular Conformation (Dihedral Angles) Steric_Hindrance->Molecular_Conformation Electronic_Effects->Molecular_Conformation Crystal_Packing Crystal Packing & Intermolecular Interactions Molecular_Conformation->Crystal_Packing Spectroscopic_Signature Spectroscopic Signature (NMR, IR, MS) Molecular_Conformation->Spectroscopic_Signature Biological_Activity Biological Activity Molecular_Conformation->Biological_Activity G Aniline Aniline Reaction Stir at Room Temperature Aniline->Reaction Chlorobenzoyl_Chloride 2- or 4-Chlorobenzoyl Chloride Chlorobenzoyl_Chloride->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2- or this compound Purification->Product

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chlorobenzamide and 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical synthesis, the precise identification of molecular structures is paramount. Closely related analogues, such as 4-chlorobenzamide and 4-chlorobenzanilide, present a common analytical challenge due to their structural similarities. While both share the 4-chlorobenzoyl core, they differ in the substitution on the amide nitrogen—a distinction that significantly alters their chemical properties and potential biological activity. This guide provides an in-depth spectroscopic comparison, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to unambiguously differentiate these two compounds. The methodologies and interpretations presented herein are grounded in established principles, offering a robust framework for researchers and analytical scientists.

Molecular Structure Overview

The foundational difference between the two molecules is the substitution at the amide nitrogen. 4-Chlorobenzamide is a primary amide, possessing an -NH₂ group. In contrast, this compound is a secondary amide (specifically, an anilide), with one nitrogen-bound hydrogen and a phenyl group. This seemingly minor change creates significant and readily detectable differences in their spectroscopic profiles.

Molecular_Structures cluster_0 4-Chlorobenzamide cluster_1 This compound 4CBA_img 4CBN_img

Caption: Chemical structures of 4-chlorobenzamide and this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Causality: Infrared spectroscopy is a powerful first-pass technique for functional group identification. The key to differentiating a primary from a secondary amide lies in the N-H stretching vibrations.[1] A primary amide (-NH₂) has two N-H bonds, which vibrate in symmetric and asymmetric modes, resulting in two distinct absorption bands.[2] A secondary amide (-NH-), having only one N-H bond, exhibits only a single stretching band.[2] Furthermore, the C=O (Amide I) and N-H bending (Amide II) bands provide confirmatory evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small, powdered amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Data Interpretation & Comparison

The most telling difference is in the 3500-3100 cm⁻¹ region. 4-Chlorobenzamide presents two distinct peaks, characteristic of a primary amide, while this compound shows a single, typically broader peak.[1][3]

Vibrational Mode 4-Chlorobenzamide (Primary Amide) This compound (Secondary Amide) Significance
N-H Stretch Two bands (~3350 & ~3180 cm⁻¹)[2]One band (~3300 cm⁻¹)[1]The number of bands directly indicates primary vs. secondary amide functionality.
Amide I (C=O Stretch) ~1680-1660 cm⁻¹[4]~1680-1650 cm⁻¹[4]Confirms the presence of a conjugated amide carbonyl in both.
Amide II (N-H Bend) ~1620-1590 cm⁻¹[2]~1570-1515 cm⁻¹[2]The position of this band differs and supports the amide classification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H protons with water, resulting in sharper signals.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets for each unique carbon.

¹H NMR Analysis

The proton NMR spectra show clear, unambiguous differences. The key distinctions are the signals for the N-H protons and the number and pattern of aromatic protons.[5][6]

Proton Environment 4-Chlorobenzamide This compound Significance
Amide/Anilide N-H Two broad singlets (~8.1 & 7.5 ppm in DMSO-d₆)One broad singlet (~10.3 ppm in DMSO-d₆)The number of signals (two for -NH₂, one for -NH-) and their chemical shifts are highly diagnostic. The anilide proton is typically further downfield.
Aromatic H (Chlorophenyl) Two doublets (~7.9 & 7.5 ppm in DMSO-d₆)Two doublets (~7.9 & 7.6 ppm in DMSO-d₆)Both show a similar AA'BB' pattern for the 1,4-disubstituted chlorophenyl ring.
Aromatic H (Anilino Phenyl) N/AMultiplets (~7.8, 7.4, 7.1 ppm in DMSO-d₆)The presence of these additional five protons is definitive proof of the anilide structure.
Integration Aromatic:Amide = 4:2Aromatic:Anilide = (4+5):1 = 9:1The ratio of aromatic to N-H protons provides unequivocal confirmation of the structure.
¹³C NMR Analysis

The ¹³C NMR spectra are differentiated by the total number of carbon signals, particularly in the aromatic region.

Carbon Environment 4-Chlorobenzamide This compound Significance
Carbonyl C=O ~168 ppm~166 ppmConfirms the amide carbonyl group in both.
Aromatic C (Chlorophenyl) 4 signals4 signalsBoth possess the same substituted phenyl ring.
Aromatic C (Anilino Phenyl) N/A4 signals (3 expected if no overlap)The presence of additional aromatic carbon signals confirms the second phenyl ring in the anilide.
Total Aromatic Signals 48 (or fewer with overlap)The greater number of aromatic signals clearly identifies this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[7] The energetically unstable molecular ion (M⁺˙) breaks apart in predictable ways.[8] For both molecules, a common and dominant fragmentation is the cleavage of the amide C-N bond to form a stable 4-chlorobenzoyl acylium ion.[9][10] The identity of the other fragments, however, will be different and diagnostic.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation & Comparison

The molecular ion peak confirms the molecular formula. The presence of the chlorine isotope pattern (M⁺˙ and M+2 peaks in an approximate 3:1 ratio) is a self-validating feature for both molecules.[11]

Ion (m/z) 4-Chlorobenzamide This compound Significance
Molecular Ion [M]⁺˙ 155/157[11][12][13]231/233[14]Confirms the molecular weight and elemental formula of each compound.
[M - NH₂]⁺ 139/141N/ALoss of the amino radical is a key fragmentation for the primary amide.
[M - C₆H₅NH]⁺ N/A139/141Loss of the anilino radical is a key fragmentation for the secondary amide.
[C₇H₄ClO]⁺ 139/141[13]139/141[14]The 4-chlorobenzoyl cation is the base peak or a major fragment for both, confirming the common moiety.
[C₆H₄Cl]⁺ 111/113111/113Loss of CO from the benzoyl cation.
[C₆H₅]⁺ 7777Loss of chlorine from the chlorophenyl cation. Also from the anilino portion of this compound.

Fragmentation Pathways

Fragmentation_4CBA M_CBA 4-Chlorobenzamide [M]⁺˙ m/z 155/157 F1_CBA 4-Chlorobenzoyl Cation [C₇H₄ClO]⁺ m/z 139/141 M_CBA->F1_CBA - •NH₂ F2_CBA 4-Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 F1_CBA->F2_CBA - CO

Caption: Key EI fragmentation pathway for 4-chlorobenzamide.

Fragmentation_4CBN M_CBN This compound [M]⁺˙ m/z 231/233 F1_CBN 4-Chlorobenzoyl Cation [C₇H₄ClO]⁺ m/z 139/141 M_CBN->F1_CBN - •NHC₆H₅ F2_CBN 4-Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 F1_CBN->F2_CBN - CO

Caption: Key EI fragmentation pathway for this compound.

Conclusion

The spectroscopic differentiation of 4-chlorobenzamide and this compound is straightforward and robust when employing a multi-technique approach. Each method provides a unique and confirmatory piece of the structural puzzle.

  • IR Spectroscopy offers the quickest and most direct confirmation of the amide type through the N-H stretching region: two bands for the primary amide (4-chlorobenzamide) versus one for the secondary amide (this compound).

  • ¹H NMR Spectroscopy provides definitive proof through the number of N-H signals, the total proton count in the aromatic region, and the overall integration ratio.

  • Mass Spectrometry confirms the respective molecular weights and shows divergent fragmentation pathways originating from the loss of either an amino radical (-NH₂) or an anilino radical (-NHC₆H₅), despite both yielding a common 4-chlorobenzoyl cation.

By systematically applying these well-established spectroscopic techniques, researchers can confidently and accurately distinguish between these closely related structures, ensuring the integrity of their chemical research and development processes.

References

Introduction: The Significance of 4-Chlorobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Docking Studies of 4-Chlorobenzamide Derivatives

This guide provides a comprehensive comparison and detailed protocols for conducting in silico molecular docking studies on 4-chlorobenzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices and the interpretation of results.

The 4-chlorobenzamide scaffold is a recognized pharmacophore in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The position of the chlorine atom on the benzamide ring is a critical determinant of biological activity, influencing factors like enzyme inhibition and receptor binding through steric and electronic effects.[2]

In silico molecular docking has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to predict the binding interactions between small molecules (ligands) and their macromolecular targets (receptors).[4][5] This computational approach allows researchers to screen large libraries of compounds, prioritize candidates for synthesis, and gain insights into their potential mechanisms of action before committing to expensive and time-consuming laboratory experiments.[5][6] For 4-chlorobenzamide derivatives, docking studies have been instrumental in elucidating their interactions with various enzyme targets, such as cyclooxygenase-2 (COX-2), carbonic anhydrases, and butyrylcholinesterase.[3][7][8]

PART 1: A Comparative Guide to Molecular Docking Software

The choice of docking software is a critical first step that influences the outcome and reliability of an in silico study. The software's performance is primarily determined by its search algorithm, which generates various ligand poses, and its scoring function, which estimates the binding affinity for each pose.[9][10] Below is a comparison of commonly used docking programs in both academic and industrial research.

SoftwareSearch AlgorithmScoring FunctionKey Features & Best Use Cases
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS) local searchEmpirical scoring function (knowledge-based and machine-learning-based)Open-source and widely used in academia. It is known for its speed and high accuracy in binding pose prediction.[9][11] Ideal for virtual screening and initial binding mode analysis.
GOLD (Genetic Optimisation for Ligand Docking) Genetic AlgorithmGOLDScore, ChemScore, ASP, PLPA commercial software renowned for its handling of ligand flexibility and protein side-chain movements.[4] It is often used for lead optimization where accurate prediction of binding modes is crucial.[12]
Glide (Schrödinger) Hierarchical search protocolGlideScore (empirical)A high-precision commercial docking program that is part of the Schrödinger suite.[9] It excels in virtual screening and producing accurate docking results, though it is computationally more intensive.[13]
MOE (Molecular Operating Environment) Triangle Matcher / Alpha PMILondon dG, ASE, Alpha HBAn integrated software package offering a range of functions beyond docking, including pharmacophore modeling.[4] Its docking protocols are versatile and suitable for various stages of drug discovery.
rDock Stochastic search (genetic algorithm and Monte Carlo)SF3 (empirical)A fast, open-source docking program designed for high-throughput virtual screening (HTVS) against proteins and nucleic acids.[13]

Causality Behind Software Selection:

The selection of a docking program should be guided by the specific research objective.

  • For high-throughput virtual screening of large compound libraries, speed is a priority. Tools like AutoDock Vina and rDock are excellent choices.[11][13]

  • For lead optimization , where the precise binding mode and affinity of a few key compounds are under investigation, accuracy is paramount. In such cases, more computationally intensive programs like GOLD or Glide may be more appropriate.[4][9]

  • Accessibility and cost are also practical considerations. Open-source tools like AutoDock Vina are freely available to the academic community, making them a popular choice for a wide range of studies.

PART 2: A Self-Validating Docking Protocol: 4-Chlorobenzamide Derivative vs. COX-2

To illustrate a practical application, this section provides a detailed, step-by-step methodology for docking a 4-chlorobenzamide derivative into the active site of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3] We will use AutoDock Vina, a widely accessible and validated tool.[11]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Preparation (e.g., COX-2 from PDB) Ligand 2. Ligand Preparation (4-Chlorobenzamide derivative) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Docking 4. Run Docking Simulation (AutoDock Vina) Grid->Docking Results 5. Analyze Results (Binding Energy & Pose) Docking->Results Validation 6. Protocol Validation (Redocking & RMSD) Results->Validation PDB_source PDB Database PDB_source->PDB Ligand_source PubChem/ChemDraw Ligand_source->Ligand

Caption: A generalized workflow for a molecular docking experiment.

Step-by-Step Methodology

1. Target Protein Preparation

  • Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary atoms.

  • Protocol:

    • Download the 3D crystal structure of the target protein, for instance, COX-2 with a bound inhibitor, from the Protein Data Bank (PDB).

    • Using visualization software like AutoDockTools (ADT) or UCSF Chimera, remove water molecules, co-solvents, and the original co-crystallized ligand.[9][14]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.[5]

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[14]

2. Ligand Preparation

  • Objective: To generate a 3D structure of the 4-chlorobenzamide derivative and prepare it for docking.

  • Protocol:

    • Obtain the 2D structure of the 4-chlorobenzamide derivative from a database like PubChem or draw it using software like ChemDraw.[15]

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a tool like Open Babel.[5] This step ensures a low-energy, stable conformation of the ligand.

    • In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.

    • Save the prepared ligand in the PDBQT format.

3. Grid Box Generation

  • Objective: To define the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.

  • Protocol:

    • Identify the active site of the enzyme. If the downloaded PDB structure contained a co-crystallized ligand, the active site can be defined around its original position.[5]

    • In ADT, use the "Grid Box" option to create a cube that encompasses the entire binding pocket. The size and center of this box are critical parameters. The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the active site, saving computational time.

4. Running the Docking Simulation

  • Objective: To execute the docking algorithm to predict the binding pose and affinity.

  • Protocol:

    • Create a configuration text file that specifies the file paths for the prepared protein (receptor) and ligand, as well as the coordinates for the center and size of the grid box.

    • Execute the AutoDock Vina program from the command line, using the configuration file as input. Vina will then perform the docking simulation.

5. Analysis of Results

  • Objective: To interpret the output of the docking simulation.

  • Protocol:

    • Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[11] The most negative score represents the most favorable binding energy.

    • Visualize the top-ranked pose in complex with the protein using software like PyMOL or UCSF Chimera.

    • Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. This provides insight into the structural basis of the binding.[14]

6. Protocol Validation

  • Objective: To ensure the docking protocol can reliably reproduce known binding modes.

  • Protocol:

    • Before docking the new derivatives, perform a redocking experiment. This involves docking the original co-crystallized ligand back into the active site of its own protein structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized ligand and its experimentally determined position.[16]

    • A successful docking protocol is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the chosen parameters can accurately reproduce the experimental binding mode.[16][17]

PART 3: Data Presentation and Performance Evaluation

Chemical Structure Diagram

Caption: General structure of a 4-chlorobenzamide derivative.

Interpreting Docking Results

The primary outputs of a docking simulation are the binding affinity and the predicted binding pose.

  • Binding Affinity: This value, typically in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger predicted binding. It is crucial for ranking different derivatives against the same target.[10]

  • Binding Pose and Interactions: Visual analysis of the ligand's orientation in the active site reveals key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) that stabilize the complex. These insights are vital for structure-activity relationship (SAR) studies and for designing more potent inhibitors.[18]

Quantitative Data Summary

The following table provides an example of how to summarize docking results for a series of hypothetical 4-chlorobenzamide derivatives against COX-2. This allows for easy comparison of their predicted performance.

Compound IDR-GroupBinding Affinity (kcal/mol)RMSD (Å) from ReferenceKey Interacting Residues
Control (Celecoxib) --9.81.1Arg513, His90, Val523
Derivative 1 -H-7.21.5Arg513, Val523
Derivative 2 -CH₃-7.81.3Arg513, His90, Val523
Derivative 3 -OCH₃-8.51.4Arg513, His90, Gln192
Derivative 4 -F-7.51.6Arg513, Val523

Performance Metrics:

Beyond the binding score, the reliability of a docking study is assessed by specific metrics:

  • Root Mean Square Deviation (RMSD): As mentioned, this is the gold standard for validating a docking protocol's ability to reproduce a known binding pose.[16][19]

  • Enrichment Factor (EF): Used in virtual screening, this metric evaluates how well a docking protocol can distinguish known active compounds from a large set of inactive decoys.[17]

Conclusion

In silico docking is a powerful computational method for exploring the therapeutic potential of 4-chlorobenzamide derivatives. By carefully selecting the appropriate software, following a validated and systematic protocol, and rigorously analyzing the results, researchers can generate valuable hypotheses to guide further drug discovery efforts. The comparison of different software and the detailed step-by-step workflow provided in this guide serve as a robust framework for these investigations. It is essential to remember that docking studies provide predictions, and their results must be corroborated with experimental in vitro and in vivo assays to confirm the biological activity of the designed compounds.[3]

References

A Comparative Guide to the Synthetic Routes of Benzanilides for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Benzanilides, a class of aromatic amides, represent a cornerstone in medicinal chemistry and materials science. Their structural motif is a privileged scaffold found in a multitude of pharmaceuticals, including kinase inhibitors like Imatinib, as well as in agrochemicals and polymers.[1] The efficacy and versatility of these molecules necessitate robust, efficient, and scalable synthetic strategies. For researchers and drug development professionals, the selection of an appropriate synthetic route is a critical decision, balancing factors of yield, purity, cost, scalability, and environmental impact.

This guide provides an in-depth, objective comparison of the primary synthetic routes to benzanilides, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will delve into the classical Schotten-Baumann reaction, the venerable Ullmann condensation, the powerful Buchwald-Hartwig amidation, and greener, microwave-assisted alternatives. Each method is presented with a detailed mechanistic explanation, a validated experimental protocol, and a critical evaluation of its advantages and limitations, grounded in experimental data.

The Classic Workhorse: The Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described in the 1880s, remains a widely used and reliable method for the synthesis of benzanilides.[2][3] It is a condensation reaction between an amine (aniline or its derivatives) and an acid chloride (benzoyl chloride or its derivatives) under basic aqueous conditions.[4][5][6][7][8]

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The key to the Schotten-Baumann conditions is the use of a biphasic system (typically an organic solvent like dichloromethane and water) with a base, such as aqueous sodium hydroxide.[2][7]

The base serves two crucial purposes:

  • Neutralization: It neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the unreacted aniline.[9] Protonated aniline is no longer nucleophilic, which would halt the reaction.

  • Driving Equilibrium: By consuming the acid, the base drives the reaction equilibrium towards the formation of the amide product.[9]

The two-phase system is advantageous because the reactants and the benzanilide product are typically soluble in the organic phase, while the inorganic byproducts (sodium chloride and excess base) remain in the aqueous phase, simplifying the workup.[2]

Diagram: Schotten-Baumann Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline in Organic Solvent B Add Aqueous NaOH Solution A->B Creates biphasic mixture C Slowly Add Benzoyl Chloride B->C D Vigorous Stirring (e.g., 15-30 min) C->D Exothermic reaction, forms precipitate E Separate Layers D->E F Wash Organic Phase (Water, Brine) E->F G Dry & Evaporate Solvent F->G H Recrystallize (e.g., from Ethanol) G->H

Caption: General workflow for a typical Schotten-Baumann synthesis of benzanilide.

Experimental Protocol: Synthesis of Benzanilide[5][10][11]
  • In a 250 mL conical flask, dissolve 2.5 mL of aniline in 50 mL of 10% aqueous sodium hydroxide solution.

  • Carefully add 3.5 mL of benzoyl chloride to the mixture in small portions while vigorously shaking the flask. Caution: Benzoyl chloride is a lachrymator and the reaction is exothermic.[2][10] An ice bath can be used to control the temperature.

  • Stopper the flask and shake vigorously for 10-15 minutes, until the characteristic odor of benzoyl chloride is no longer present.[10]

  • A solid precipitate of crude benzanilide will form. Dilute the reaction mixture with 50 mL of cold water to ensure complete precipitation.

  • Filter the crude product using a Büchner funnel and wash the solid cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from hot ethanol to yield pure, white crystals of benzanilide.

  • Dry the crystals and determine the melting point (expected: 162-164 °C) and yield.

Performance and Limitations

The Schotten-Baumann reaction is known for its simplicity, use of inexpensive reagents, and generally high yields, often exceeding 85%.[11] It is robust and scalable. However, it has several drawbacks:

  • Hazardous Reagents: Benzoyl chloride is corrosive and a lachrymator.

  • Side Reactions: The primary side reaction is the hydrolysis of benzoyl chloride by the aqueous base, which reduces the overall yield. This is minimized by adding the acid chloride slowly and with vigorous stirring to maximize its contact with the aniline in the organic phase.[10]

  • Substrate Scope: The reaction is less suitable for anilines with significant steric hindrance or electron-withdrawing groups that reduce their nucleophilicity.

  • Waste Generation: The process generates aqueous waste containing sodium hydroxide and sodium chloride.

Modern Cross-Coupling Methods: Ullmann and Buchwald-Hartwig

For substrates that are not amenable to the Schotten-Baumann conditions or when milder, more versatile methods are required, transition metal-catalyzed cross-coupling reactions are the methods of choice. The two most prominent are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][12]

The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation, and specifically its C-N bond-forming variant for amides (the Goldberg reaction), involves the coupling of an aryl halide with an amide in the presence of a copper catalyst.[13]

Mechanism and Rationale

Classic Ullmann reactions required harsh conditions, often involving stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[13][14][15] Modern protocols have significantly improved the reaction's practicality by using a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand.[16][17][18]

The catalytic cycle is generally believed to proceed as follows:

  • Formation of Copper(I)-amidate: The amide reacts with the copper(I) catalyst in the presence of a base to form a copper(I)-amidate complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amidate complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired C-N bond of the benzanilide product and regenerate the active copper(I) catalyst.

The ligand (commonly diamines, amino acids like L-proline, or phenanthrolines) is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at much lower temperatures (e.g., 90-120 °C).[16][17][18]

Diagram: Ullmann Condensation Catalytic Cycle

G Pd0 Cu(I)L RedElim [Cu(I)(Amide)]L Pd0->RedElim Ligand Exchange & Deprotonation OxAdd [Ar-Cu(III)(Amide)X]L OxAdd->Pd0 Reductive Elimination L3 Ar-Amide OxAdd->L3 RedElim->OxAdd Oxidative Addition L1 Amide-H, Base L2 Ar-X L2->RedElim

Caption: Simplified catalytic cycle for the ligand-assisted Ullmann N-arylation.

The Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation.[19] It is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine or amide.[19][20]

Mechanism and Rationale

The reaction mechanism is analogous to other palladium-catalyzed cross-couplings and involves a Pd(0)/Pd(II) catalytic cycle:[20]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Ligand Exchange/Amide Binding: The amide displaces the halide on the palladium center. A base then deprotonates the coordinated amide to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) developed by the Buchwald group are particularly effective.[1][21] These ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.

Experimental Protocols

Ullmann Condensation Protocol (Representative): [17]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add benzamide (1.0 mmol), the aryl iodide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%), and a base like potassium phosphate (2.0 mmol).

  • Add a high-boiling polar solvent, such as DMSO or DMF (3-5 mL).

  • Heat the reaction mixture with vigorous stirring to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • After completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol (Representative): [1][22]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl chloride or bromide (1.0 mmol), benzamide (1.2 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and a phosphine ligand like Xantphos or XPhos (0.02-0.04 mmol, 2-4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol).

  • Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane (5 mL).

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

The Green Alternative: Microwave-Assisted Synthesis

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, improve yields, and reduce waste.

Mechanism and Rationale

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can dramatically shorten reaction times from hours to minutes. For benzanilide synthesis, microwave energy can be applied to various reaction types, including solvent-free versions of the Schotten-Baumann reaction or metal-catalyzed couplings.

One notable example is the use of a recyclable, heterogeneous catalyst, such as palladium-doped clay, under solvent-free conditions.[23] A mixture of an aniline and a benzoyl chloride with a small amount of the catalyst is irradiated in a microwave reactor. The reaction proceeds rapidly, and the product can often be purified by simple crystallization without the need for column chromatography, significantly reducing solvent waste.[23]

Experimental Protocol: Microwave-Assisted Synthesis[24]
  • In a 10 mL microwave vial, combine aniline (1 mmol), benzoyl chloride (1 mmol), and a catalytic amount of Pd-doped clay (e.g., 5 mg).

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set power (e.g., 200-300 W) and temperature (e.g., 150 °C) for a short duration (e.g., 5-10 minutes).

  • After cooling, dissolve the resulting solid in a suitable solvent (e.g., dichloromethane), filter to remove the heterogeneous catalyst, and evaporate the solvent.

  • The crude product can then be purified by recrystallization.

Comparative Analysis

The optimal choice of synthetic route depends on the specific requirements of the synthesis, including the substrate's electronic and steric properties, the desired scale, and cost and environmental considerations.

Parameter Schotten-Baumann Reaction Ullmann Condensation Buchwald-Hartwig Amination Microwave-Assisted (Pd-Clay)
Starting Materials Aniline, Benzoyl ChlorideAmide, Aryl HalideAmide, Aryl Halide/TriflateAniline, Benzoyl Chloride
Catalyst None (Base-mediated)Copper (CuI)Palladium (e.g., Pd₂(dba)₃)Palladium (Heterogeneous)
Typical Yield >85%[11]60-95%70-99%[1]>95%[23]
Reaction Time 15-60 minutes12-24 hours2-24 hours5-15 minutes[23]
Temperature Room Temperature / 0°C90-130°C80-110°C~150°C
Cost Low (Inexpensive reagents)Moderate (Copper is cheaper than Palladium)[24]High (Palladium and ligands are expensive)[24][25]Moderate (Catalyst prep, energy)
Substrate Scope Good for simple aminesGood; sensitive to stericsExcellent; wide functional group tolerance[19]Good; needs further exploration
Green Metrics Poor (Aqueous waste, hazardous reagents)Moderate (High-boiling solvents)Poor (Toxic ligands, metal waste, solvents)Excellent (Solvent-free, recyclable catalyst)[23]
Key Advantage Simplicity, low cost, scalabilityUses cheaper copper catalystBroadest scope and functional group toleranceSpeed, high yield, green credentials
Key Disadvantage Limited scope, hazardous acyl chlorideHarsh conditions, long timesHigh cost, catalyst/ligand sensitivityRequires specialized equipment
Green Chemistry Metrics: A Quantitative Look

To provide a more objective measure of the environmental impact, we can calculate key green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor).

  • Atom Economy (AE): (MW of desired product / Σ MW of all reactants) x 100%

  • E-Factor: Total mass of waste (kg) / Mass of product (kg)

Let's consider the synthesis of benzanilide (MW: 197.23 g/mol ) from aniline (MW: 93.13 g/mol ) and benzoyl chloride (MW: 140.57 g/mol ) via the Schotten-Baumann reaction.

Schotten-Baumann Atom Economy Calculation: C₆H₅NH₂ + C₆H₅COCl + NaOH → C₆H₅CONHC₆H₅ + NaCl + H₂O Reactants MW = 93.13 + 140.57 + 40.00 = 273.7 g/mol AE = (197.23 / 273.7) * 100% = 72.1%

This calculation reveals that even with a 100% chemical yield, nearly 28% of the reactant mass is converted into byproducts (waste). The E-Factor for this reaction, which also considers solvent loss and purification waste, would be significantly higher. In contrast, a hypothetical direct amidation of benzoic acid with aniline, which only produces water as a byproduct, would have a much higher atom economy. The microwave-assisted method, being solvent-free and high-yielding, would have a significantly lower E-Factor than the traditional methods.[26]

Safety and Handling Considerations
  • Schotten-Baumann: Involves corrosive and lachrymatory benzoyl chloride and caustic sodium hydroxide. The reaction is exothermic and requires careful temperature control.

  • Ullmann Condensation: Traditionally requires very high temperatures, posing a safety risk.[14] Modern methods are milder but often use high-boiling point solvents like DMF or DMSO, which have their own health and safety concerns.

  • Buchwald-Hartwig Amination: Requires careful handling of air- and moisture-sensitive palladium catalysts and phosphine ligands. Strong bases like NaOtBu are pyrophoric and must be handled under an inert atmosphere. Solvents like dioxane are potential carcinogens.[27]

  • Microwave Synthesis: Involves high pressures and temperatures in a sealed vessel, requiring specialized and properly maintained equipment to prevent accidents.

Conclusion and Future Outlook

The synthesis of benzanilides is a mature field with a diverse toolkit available to the modern chemist.

  • The Schotten-Baumann reaction remains an excellent choice for simple, large-scale syntheses where cost and simplicity are the primary drivers.

  • The Ullmann condensation offers a more cost-effective catalytic alternative to palladium-based methods, particularly as ligand development continues to lower reaction temperatures and expand its scope.

  • The Buchwald-Hartwig amination stands as the most powerful and versatile method, offering unparalleled substrate scope and functional group tolerance, making it indispensable for complex molecule synthesis in drug discovery, despite its high cost.

  • Microwave-assisted synthesis represents the future, aligning with the growing demand for sustainable and efficient chemistry. Its ability to drastically reduce reaction times and waste makes it an increasingly attractive option for both academic and industrial settings.

The choice of method is ultimately a multi-parameter optimization problem. By understanding the underlying mechanisms, performance metrics, and practical limitations of each route, researchers can make informed decisions to best achieve their synthetic goals, whether they are producing a multi-kilogram batch of a key intermediate or a few milligrams of a novel drug candidate.

References

A Researcher's Guide to the Structure-Activity Relationship of Substituted Benzanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of substituted benzanilide derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of benzanilide compounds and their diverse biological activities. The benzanilide scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile framework for the development of potent therapeutic agents.[1] This guide will delve into the critical substitutions on the benzanilide core that govern its efficacy as an anticancer, antimicrobial, and anti-inflammatory agent, supported by experimental data and detailed protocols.

The Benzanilide Scaffold: A Privileged Core in Drug Discovery

The benzanilide structure, consisting of a benzoyl group linked to an aniline moiety through an amide bond, offers a unique combination of rigidity and conformational flexibility. This allows for precise orientation of substituents to interact with biological targets. The ability to systematically modify both the benzoyl and aniline rings provides a powerful platform for fine-tuning the pharmacological properties of these derivatives.

Anticancer Activity of Substituted Benzanilides: Targeting Cellular Proliferation

Benzanilide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function.[3] Thiobenzanilides, where the amide oxygen is replaced by sulfur, have shown particularly potent anticancer effects.[3][4][5]

Structure-Activity Relationship Insights for Anticancer Activity

The anticancer potency of benzanilide derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

  • Substitution on the Aniline Ring: Electron-withdrawing groups, such as nitro and trifluoromethyl, on the aniline ring have been shown to enhance cytotoxic activity.[3] This is exemplified by the greater cytotoxicity of thiobenzanilides with these substitutions compared to their nitrobenzanilide counterparts.[3]

  • Substitution on the Benzoyl Ring: The substitution pattern on the benzoyl ring also plays a crucial role. For instance, in a series of thiobenzanilides, trifluorination of the benzoyl moiety was found to be a key feature for potent cytotoxic activity.[4]

  • The Amide/Thioamide Linker: The replacement of the amide oxygen with a sulfur atom to form a thiobenzanilide has been demonstrated to significantly increase antispasmodic activity, suggesting a critical role for this linker in biological interactions.[6] This modification has also been explored for its anticancer potential.[3][4][5]

Comparative Performance of Anticancer Benzanilide Derivatives

The following table summarizes the in vitro anticancer activity of selected substituted benzanilide derivatives against various cancer cell lines.

Compound IDSubstituents (Benzoyl Ring)Substituents (Aniline Ring)Cell LineIC50 (µM)Reference
Compound ANot specifiedNot specifiedMCF-7122.3[2]
Compound BNot specifiedNot specifiedMCF-7101.9[2]
Thiobenzanilide 4a4-nitro4-trifluoromethylA375Not specified (potent)[3]
Thiobenzanilide 4b4-nitro4-bromoA375Not specified (potent)[3]
Thiobenzanilide 4c4-nitro4-nitroA375Not specified (potent)[3]
Thiobenzanilide 63T3,4,5-trifluoroN,N'-(1,2-phenylene)bisA549Not specified (strong)[4]
Thiobenzanilide 15Not specifiedNot specifiedMCF-743[5]
Thiobenzanilide 17Not specifiedNot specifiedA37511.8[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzanilide derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

(Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Diagram: General Workflow of MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Benzanilide Derivatives A->B 24h Incubation C Add MTT Reagent B->C Treatment Period D Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F

Caption: A simplified workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity of Substituted Benzanilides: Combating Bacterial and Fungal Pathogens

Substituted benzanilides have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11] The mechanism of their antimicrobial action is thought to involve the disruption of cellular processes essential for microbial survival.

Structure-Activity Relationship Insights for Antimicrobial Activity

The antimicrobial efficacy of benzanilide derivatives is influenced by the electronic and steric properties of the substituents.

  • Influence of Substituents: The presence and position of substituents on both the benzoyl and anilide rings are critical for optimal activity.[11] For instance, studies on N-(2-dialkylaminoethyl)benzanilides have highlighted the importance of these substitutions for their antimicrobial and antifungal effects.[11]

  • Hydroxyl Group Substitution: The introduction of hydroxyl groups can enhance antimicrobial activity. A study on hydroxyl group substituted benzanilide Schiff bases showed that a 2,4-dihydroxy substituted derivative exhibited better antimicrobial activity.[12]

Comparative Performance of Antimicrobial Benzanilide Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected substituted benzanilide derivatives against various microbial strains.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
Benzanilide Derivative 1Not specifiedE. coli3.12[13]
Benzanilide Derivative 2Not specifiedB. subtilis6.25[13]
2,4-dihydroxy substituted Schiff base2,4-dihydroxyE. coli, K. pneumoniae, S. typhimurium, P. mirabilisNot specified (better activity)[12]
N-(2-dialkylaminoethyl)benzanilidesVariousVarious bacteria and fungi32 - 1024[11]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[14][15]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the benzanilide derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a defined volume of the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Benzanilide C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (16-20h) C->D E Determine MIC D->E

Caption: A schematic representation of the broth microdilution method for MIC determination.

Anti-inflammatory Activity of Substituted Benzanilides: Modulating Inflammatory Pathways

Benzanilide derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.

Structure-Activity Relationship Insights for Anti-inflammatory Activity

The anti-inflammatory potential of benzanilides is closely tied to the substitution pattern on the aromatic rings.

  • Hydroxy and Acetoxy Substituents: The presence of dihydroxy or diacetoxy groups on the benzoyl ring has been shown to be important for anti-inflammatory and analgesic effects. For example, N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide was found to be a potent inhibitor of formaldehyde-induced paw swelling.

Comparative Performance of Anti-inflammatory Benzanilide Derivatives

The following table provides a comparison of the anti-inflammatory activity of selected benzanilide derivatives.

Compound IDSubstituentsAssayActivityReference
1N-(p-ethoxyphenyl)-2,6-dihydroxybenzamideFormaldehyde-induced paw swellingMore potent than aspirinNot specified
2N-(p-ethoxyphenyl)-2,6-diacetoxybenzamideAcetic acid-induced writhingStronger than aspirinNot specified
3N-(p-ethoxyphenyl)-2,5-dihydroxybenzamideFormaldehyde-induced paw swellingMore potent than aspirinNot specified
4N-(p-ethoxyphenyl)-2,5-diacetoxybenzamideFormaldehyde-induced paw swellingAlmost equal to aspirinNot specified

Diagram: General SAR for Anti-inflammatory Benzanilides

Anti_inflammatory_SAR cluster_sar Key Structural Features for Anti-inflammatory Activity Benzanilide_Core Benzanilide Scaffold Aniline_Sub Substituents on Aniline Ring (e.g., p-ethoxyphenyl) Benzanilide_Core->Aniline_Sub Influences Pharmacokinetics Benzoyl_Sub Substituents on Benzoyl Ring (e.g., dihydroxy, diacetoxy) Benzanilide_Core->Benzoyl_Sub Crucial for Target Interaction Activity Anti-inflammatory Activity Aniline_Sub->Activity Benzoyl_Sub->Activity

Caption: Key structural determinants for the anti-inflammatory activity of benzanilides.

Conclusion and Future Directions

The substituted benzanilide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of benzanilide derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory activities. The presented experimental data and protocols offer a foundation for researchers to design and evaluate new, more potent, and selective benzanilide-based drugs.

Future research in this area should focus on elucidating the precise molecular targets of these compounds and exploring novel substitution patterns to further optimize their therapeutic profiles. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of the next generation of benzanilide-based therapeutics.

References

The Evolving Landscape of Inflammation: A Comparative Guide to Novel Benzimidazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the benzimidazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[1] Its inherent biological activity and synthetic versatility have spurred the development of numerous derivatives with potent anti-inflammatory properties. This guide provides a comparative analysis of novel benzimidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and methodological insights. We will delve into the structure-activity relationships, compare their efficacy through in vitro and in vivo studies, and provide detailed protocols for key experimental assays.

The Rationale: Why Benzimidazoles?

The enduring challenge with current anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), is their association with adverse effects, such as gastrointestinal complications, especially with long-term use.[2][3] This necessitates the exploration of new chemical entities with improved safety profiles. Benzimidazole derivatives have garnered significant attention due to their ability to interact with a multitude of biological targets involved in the inflammatory cascade.[2][3][4] These include key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as specific cytokines and receptors.[2][3][5] The core benzimidazole structure provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological activity and the optimization of drug-like properties.[1]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The anti-inflammatory potency of benzimidazole derivatives is intricately linked to the nature and position of substituents on the bicyclic scaffold.[2][3][5] Extensive research has highlighted that modifications at the N1, C2, C5, and C6 positions are particularly influential in modulating activity.[2][3][5] For instance, substitutions at the C2 position have been shown to play a critical role in COX-2 inhibition.[2][3] Electron-withdrawing groups at certain positions can enhance activity, while the introduction of various heterocyclic rings can lead to interactions with different biological targets.[2][6] Understanding these SARs is paramount for the rational design of next-generation anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

To provide a clear and objective comparison, we will examine the performance of several recently developed series of benzimidazole derivatives across key in vitro and in vivo assays.

In Vitro Anti-Inflammatory Activity

The initial screening of novel compounds typically involves a battery of in vitro assays to assess their potential to modulate key inflammatory mediators.

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. The selective inhibition of COX-2 over COX-1 is a desirable attribute to minimize gastrointestinal side effects.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of Novel Benzimidazole Derivatives (IC50 in µM)

Compound SeriesDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound (IC50 µM)Reference
BenzimidazothiazoleCompound 250.0440.004529.73Celecoxib (15.00 / 0.04)[7]
BenzimidazothiazoleCompound 29Not specifiedNot specifiedNot specifiedNaproxen (8.70 / 520.00)[7]
Oxadiazole-MorpholineCompound 5gNot specified8.00Not specifiedIndomethacin (Not specified)[8]
Oxadiazole-MorpholineCompound 5oNot specified11.4Not specifiedIndomethacin (Not specified)[8]
Oxadiazole-MorpholineCompound 5qNot specified13.7Not specifiedIndomethacin (Not specified)[8]

Data presented is a synthesis from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data clearly indicates that some novel benzimidazole derivatives exhibit potent and, in some cases, highly selective COX-2 inhibition, surpassing the activity of established drugs.[7] For example, benzimidazothiazole derivative 25 shows remarkable potency against both COX-1 and COX-2, being significantly more potent than celecoxib and naproxen in the assays performed.[7]

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory response. The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory potential. A common method to assess this is to use lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages by Novel Benzimidazole and Imidazopyridine Derivatives

Compound SeriesDerivativeConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6Reference
ImidazopyridineX101064.881.4[9]
ImidazopyridineX1210>50>50[9]
ImidazopyridineX1310>50>50[9]
ImidazopyridineX1410>50>50[9]
ImidazopyridineX1510>50>50[9]

Note: The study by Chen et al. (2013) found that imidazopyridine derivatives generally showed stronger anti-inflammatory activity than the benzimidazole derivatives synthesized in that particular series.[9][10]

These results demonstrate the capacity of these novel heterocyclic compounds to significantly attenuate the production of key pro-inflammatory cytokines, suggesting a mechanism of action that extends beyond COX inhibition.[9]

In Vivo Anti-Inflammatory Activity

Promising in vitro results must be validated in relevant animal models of inflammation to assess the compound's efficacy and potential therapeutic utility.

The carrageenan-induced paw edema model in rats or mice is a widely used and well-established acute inflammation model to evaluate the in vivo anti-inflammatory activity of new chemical entities.

Table 3: In Vivo Anti-Inflammatory Activity of Novel Benzimidazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound SeriesDerivativeDose (mg/kg)% Inhibition of Paw EdemaReference Compound (% Inhibition)Reference
Oxadiazole-Morpholine5gNot specified74.17 ± 1.28Indomethacin (Not specified)[8]
N-Mannich BasesCompound 6Not specified43.5Not specified[2][6]
Pyrid-2-yl substitutedDerivative 1Not specified62Diclofenac (73)[6]
Pyrid-2-yl substitutedDerivative 2Not specified72Diclofenac (73)[6]

The in vivo data corroborates the in vitro findings, with several benzimidazole derivatives demonstrating significant anti-inflammatory effects, comparable to or even exceeding that of standard drugs like diclofenac and indomethacin.[6][8]

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways that regulate the expression of inflammatory mediators.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Benzimidazole Benzimidazole Derivatives Benzimidazole->NFkB Inhibits

Caption: Simplified schematic of the LPS-induced inflammatory signaling pathway and the inhibitory action of benzimidazole derivatives on NF-κB.

Many studies suggest that the suppression of TNF-α and IL-6 by benzimidazole derivatives is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB cascade. This, in turn, promotes the transcription of genes encoding pro-inflammatory cytokines. By inhibiting NF-κB activation, benzimidazole derivatives can effectively dampen this inflammatory response.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of research findings, adherence to standardized experimental protocols is crucial. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the principle of measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by recombinant human COX-1 or COX-2.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The test benzimidazole derivatives (at various concentrations) or a vehicle control are added to the enzyme solution and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by the addition of an acid solution (e.g., 1 M HCl).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cox_inhibition_workflow Start Start EnzymePrep Prepare COX-1/COX-2 Enzyme Solution Start->EnzymePrep CompoundAdd Add Benzimidazole Derivative or Vehicle EnzymePrep->CompoundAdd Incubate1 Incubate at RT CompoundAdd->Incubate1 AddSubstrate Add Arachidonic Acid Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Terminate Terminate Reaction Incubate2->Terminate Quantify Quantify PGE2 (ELISA) Terminate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines the procedure for evaluating the anti-inflammatory activity of compounds in an acute inflammation model.

Protocol:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test benzimidazole derivatives, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of benzimidazole derivatives as a promising class of anti-inflammatory agents. The ability to modulate multiple targets within the inflammatory cascade, coupled with favorable structure-activity relationships, provides a solid foundation for the development of novel therapeutics with potentially improved efficacy and safety profiles. Future research should focus on optimizing the selectivity of these compounds, further elucidating their mechanisms of action, and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.

References

A Comparative Guide to the Mass Spectrometric Analysis of 4-chloro-3-nitrobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel compounds and their intermediates is paramount. 4-chloro-3-nitrobenzanilide, a substituted benzanilide derivative, serves as a key structural motif and intermediate in various synthetic pathways. Its unique assembly—an aromatic amide linkage flanked by a chlorinated ring and a nitrated ring—presents a distinct analytical challenge. Accurate structural elucidation and sensitive detection are critical for ensuring purity, identifying potential degradants, and understanding metabolic fate.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of 4-chloro-3-nitrobenzanilide. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, comparing the "hard" ionization technique of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), against the "soft" ionization approach of Electrospray Ionization (ESI), used with Liquid Chromatography (LC). We will further delve into the power of tandem mass spectrometry (MS/MS) for unambiguous structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this class of compounds.

Physicochemical Profile of 4-chloro-3-nitrobenzanilide

A foundational understanding of a molecule's properties is essential for selecting the appropriate analytical strategy. The characteristics of 4-chloro-3-nitrobenzanilide guide our choice of chromatographic and ionization techniques.

PropertyValueSource
IUPAC Name 4-chloro-3-nitro-N-phenylbenzamide[1]
Molecular Formula C₁₃H₉ClN₂O₃[1][2]
Molecular Weight 276.67 g/mol [1][3]
CAS Number 41614-16-8[2][4]
Structure
alt text
PubChem CID: 96073

The presence of polar nitro and amide groups, combined with the nonpolar aromatic rings, gives the molecule moderate polarity, making it amenable to both GC (with sufficient volatility) and LC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Expertise & Rationale

GC-MS with EI is a cornerstone of chemical analysis, particularly for volatile and semi-volatile organic compounds. The choice to begin with this technique is predicated on its high chromatographic resolution and the existence of extensive, standardized EI spectral libraries, such as those from NIST.[2] EI is a high-energy, "hard" ionization technique that induces significant and reproducible fragmentation.[5] This extensive fragmentation provides a detailed molecular fingerprint, which is invaluable for initial identification and structural confirmation against known spectra. For nitroaromatic compounds, EI typically produces a recognizable molecular ion, alongside characteristic neutral losses associated with the nitro group.[6][7]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of 4-chloro-3-nitrobenzanilide in 1 mL of ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting the stock solution in ethyl acetate.

  • GC System: Agilent GC system (or equivalent) with a split/splitless injector.[8]

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injection: 1 µL injection volume, splitless mode, injector temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 20°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • MS System: Quadrupole mass spectrometer with an EI source.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.[5]

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Expected Results & Fragmentation Analysis

The 70 eV EI spectrum is expected to show a discernible molecular ion peak (M⁺˙) at m/z 276, along with its isotopic partner at m/z 278 due to the presence of ³⁷Cl. The high stability of the aromatic rings helps preserve the molecular ion.[9] The NIST library data for this compound indicates major fragment ions at m/z 184, 138, and 186.[1][2]

The fragmentation pathway is initiated by the removal of an electron, typically from a lone pair on an oxygen or nitrogen atom, to form the radical cation, M⁺˙.[5] Key fragmentation steps include:

  • Amide Bond Cleavage: The most common fragmentation for benzanilides is cleavage of the amide bond. This can occur in two ways:

    • Formation of the 4-chloro-3-nitrobenzoyl cation (m/z 184/186). This is a highly stabilized acylium ion and is reported as the base peak.[1] Subsequent loss of CO would yield the 4-chloro-3-nitrophenyl cation at m/z 156/158.

    • Formation of the phenyl isocyanate radical cation (m/z 119) or the anilinium cation (m/z 93) and its fragments.

  • Nitro Group Fragmentation: Characteristic losses from the nitro group are expected.[6]

    • Loss of NO (30 Da): [M - NO]⁺ at m/z 246.

    • Loss of NO₂ (46 Da): [M - NO₂]⁺ at m/z 230.

Caption: Proposed EI fragmentation pathway for 4-chloro-3-nitrobenzanilide.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Expertise & Rationale

While GC-MS is powerful, it is limited to thermally stable and volatile compounds. LC-MS is the premier alternative, capable of analyzing a much broader range of molecules directly from solution. ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, typically yielding an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[10] This is highly advantageous for determining the molecular weight of an unknown or analyzing a compound that fragments excessively under EI conditions.

Given the presence of the acidic amide proton and the basic nitro and amide oxygens, 4-chloro-3-nitrobenzanilide can be ionized in both positive and negative modes. Negative mode is often preferred for nitroaromatic compounds as the electron-withdrawing nitro group stabilizes the negative charge.[11] However, a critical consideration for halogenated aromatics is the potential for in-source dehalogenation, particularly when using mobile phase additives like formic acid.[12][13] Therefore, careful optimization of the mobile phase and source conditions is required for trustworthy results.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve 1 mg of 4-chloro-3-nitrobenzanilide in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare a working solution of 1 µg/mL by diluting in a 50:50 methanol:water mobile phase.

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).[14]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: 0.1% Acetic Acid in Acetonitrile

    • Rationale for Acetic Acid: Acetic acid is used as a modifier instead of formic acid to minimize the risk of in-source dechlorination.[12]

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 7 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, both positive and negative modes.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: +3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

  • Mass Scan Range: m/z 100-500.

Caption: General experimental workflow for LC-ESI-MS analysis.

Expected Results

In positive ion mode , the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 277/279. Adduct formation with sodium ([M+Na]⁺ at m/z 299/301) may also be observed, depending on solvent purity.[15] In negative ion mode , the deprotonated molecule, [M-H]⁻, at m/z 275/277 is expected. Due to the soft nature of ESI, minimal in-source fragmentation is anticipated at low cone/capillary voltages, providing a clear indication of the molecular weight.

Method 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Expertise & Rationale

While full-scan MS provides molecular weight (ESI) and fingerprinting (EI) data, it does not confirm the connectivity of the fragment ions. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose.[16] In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ from ESI) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are mass-analyzed. This process establishes direct parent-daughter relationships, allowing for the confident assignment of molecular structure and fragmentation pathways.

Experimental Protocol: LC-MS/MS
  • System and Conditions: Use the same LC-ESI-MS setup as described in Method 2.

  • MS/MS Mode: Product Ion Scan.

  • Precursor Ion Selection:

    • Positive Mode: Isolate the [M+H]⁺ ion at m/z 277.

    • Negative Mode: Isolate the [M-H]⁻ ion at m/z 275.

  • Isolation Window: 1-2 m/z.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to observe both low-energy (cleavage of weaker bonds) and high-energy fragments.

  • Data Acquisition: Acquire product ion spectra for the selected precursors.

Expected Results & Fragmentation Analysis

The MS/MS spectrum of the [M+H]⁺ ion (m/z 277) will likely show fragmentation pathways initiated from the protonated amide linkage.

  • Loss of Aniline: Cleavage of the C-N amide bond to lose neutral aniline (93 Da), yielding the 4-chloro-3-nitrobenzoyl cation at m/z 184. This is often a dominant pathway for protonated benzanilides.

  • Loss of Water: A potential loss of water (18 Da) from the protonated amide, leading to an ion at m/z 259.

  • Loss of Nitro Group: Fragmentation involving the nitro group, such as the loss of HNO₂ (47 Da), could produce an ion at m/z 230.

Caption: Proposed MS/MS fragmentation of the [M+H]⁺ ion of 4-chloro-3-nitrobenzanilide.

Comparative Analysis and Alternative Methodologies

The choice between GC-MS and LC-MS depends entirely on the analytical objective.

FeatureGC-EI-MSLC-ESI-MS(/MS)
Ionization Hard (EI), extensive fragmentationSoft (ESI), primarily molecular ion
Structural Info Rich "fingerprint" spectrum, library searchableClear molecular weight, requires MS/MS for structural detail
Sensitivity Generally high for amenable compoundsTypically very high, often reaching sub-ppb levels
Specificity High, based on unique fragmentation patternHigh, especially with MS/MS (MRM mode)
Key Challenge Analyte must be thermally stable and volatilePotential for ion suppression, adduct formation, dehalogenation[12]
Best For... Initial identification, library matching, purity screeningMW confirmation, analysis of complex mixtures, trace quantification, characterization of non-volatile analogs
Alternative Methodologies

For routine quality control where high sensitivity is not the primary driver, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a cost-effective alternative.[17][18] The extensive conjugation in 4-chloro-3-nitrobenzanilide provides strong chromophores, resulting in good UV absorbance. However, HPLC-UV lacks the specificity of mass spectrometry and cannot be used for the definitive identification of unknown impurities or degradants without reference standards.

Conclusion and Recommendations

The mass spectrometric analysis of 4-chloro-3-nitrobenzanilide is a multi-faceted task where the technique must match the scientific question.

  • For unambiguous initial identification and structural confirmation , a combined approach is recommended. GC-EI-MS provides a reproducible, library-matchable fragmentation fingerprint, while LC-ESI-MS with a high-resolution analyzer confirms the elemental composition and molecular weight.

  • For detailed structural elucidation , tandem mass spectrometry (LC-MS/MS) is indispensable. It validates the fragmentation pathways and provides the highest level of confidence in the structure.

  • For routine quantification in complex matrices (e.g., biological fluids or environmental samples), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and specificity.[14]

By understanding the principles behind each technique and anticipating the specific chemical behavior of 4-chloro-3-nitrobenzanilide—from its EI-induced fragmentation to its potential for ESI-induced dehalogenation—researchers can develop robust, reliable, and self-validating analytical methods to support their scientific and developmental objectives.

References

The Rise of 4-Methylbenzamide Derivatives: A Comparative Guide to a New Class of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective protein kinase inhibitors is a continuous journey. This guide provides an in-depth, objective comparison of the efficacy of 4-methylbenzamide derivatives as a promising class of protein kinase inhibitors, supported by experimental data and methodological insights.

Protein kinases, as key regulators of cellular signaling, have emerged as critical therapeutic targets, particularly in oncology.[1] The success of drugs like imatinib, a Bcr-Abl inhibitor, has paved the way for the development of a multitude of small-molecule kinase inhibitors.[2][3] However, challenges such as acquired resistance necessitate the exploration of novel chemical scaffolds. This guide focuses on the burgeoning class of 4-methylbenzamide derivatives, elucidating their mechanism of action, comparative efficacy, and the experimental frameworks used for their evaluation.

The 4-Methylbenzamide Scaffold: A Versatile Linker for Kinase Inhibition

The design of 4-methylbenzamide derivatives often centers on a strategy that combines a flexible linker with various heterocyclic fragments that can interact with the ATP-binding pocket of protein kinases.[3][4] In many synthesized compounds, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone is a key feature, with modifications made to the methyl group of the 4-methylbenzamide moiety.[3] This modular design allows for the exploration of different substituents to optimize binding affinity and selectivity for various kinases.

For instance, some derivatives incorporate a 4-(aminomethyl)benzamide fragment as a flexible linker.[2][5] This design aims to circumvent steric hindrance within the kinase active site, such as the bulky isoleucine residue in the T315I mutant of Abl kinase, a common source of resistance to imatinib.[2][5] Molecular modeling studies have shown that this flexible linker allows for a favorable geometry for binding to the active center of such mutant kinases.[2][5]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 4-methylbenzamide derivatives inhibit protein kinases is through competitive binding at the ATP-binding site. Depending on the specific substituents, these compounds can act as either Type I or Type II inhibitors.

  • Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.

  • Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often occupying an allosteric site adjacent to the ATP pocket.[3][4]

Molecular docking studies have revealed that different derivatives can adopt either binding mode. For example, certain purine-substituted 4-methylbenzamide derivatives have been shown to bind to PDGFRα as either Type I or Type II inhibitors, depending on the substitution pattern.[3][4]

Diagram of a generalized mechanism of Type I and Type II kinase inhibition.

G cluster_0 Type I Inhibition (ATP-Competitive) cluster_1 Type II Inhibition (Allosteric) Kinase_active Active Kinase ATP_pocket_active ATP Pocket Kinase_active->ATP_pocket_active contains TypeI_Inhibitor Type I Inhibitor (4-Methylbenzamide Derivative) TypeI_Inhibitor->ATP_pocket_active Binds to ATP ATP ATP->ATP_pocket_active Cannot bind Kinase_inactive Inactive Kinase (DFG-out) ATP_pocket_inactive ATP Pocket Kinase_inactive->ATP_pocket_inactive contains Allosteric_pocket Allosteric Pocket Kinase_inactive->Allosteric_pocket contains TypeII_Inhibitor Type II Inhibitor (4-Methylbenzamide Derivative) TypeII_Inhibitor->Allosteric_pocket Binds to

Caption: Generalized mechanism of Type I and Type II kinase inhibition.

Comparative Efficacy: A Look at the Experimental Data

The efficacy of 4-methylbenzamide derivatives has been evaluated against a panel of protein kinases and cancer cell lines. The following tables summarize key experimental data from published studies, comparing the activity of different derivatives.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases
CompoundTarget Kinase% Inhibition at 10 nMReference
Analogue 11EGFR91%[2][5]
Analogue 13EGFR92%[2][5]
Compound 7PDGFRα36-45% (at 1 µM)[3][4]
Compound 9PDGFRα36-45% (at 1 µM)[3][4]
Compound 10PDGFRα36-45% (at 1 µM)[3][4]
Compound 7PDGFRβ36-45% (at 1 µM)[3][4]
Compound 9PDGFRβ36-45% (at 1 µM)[3][4]
Compound 10PDGFRβ36-45% (at 1 µM)[3][4]
Compound 7HER222-26% (at 1 µM)[4]
Compound 8HER222-26% (at 1 µM)[4]

Note: The data for PDGFR and HER2 inhibition by compounds 7, 8, 9, and 10 were observed at a concentration of 1 µM.

Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 7K562Chronic Myeloid Leukemia2.27[3]
Compound 10K562Chronic Myeloid Leukemia2.53[3]
Analogue 13K562Chronic Myeloid Leukemia5.6[2]
Compound 28jK562Chronic Myeloid Leukemia6.9[2]
Compound 28kK562Chronic Myeloid Leukemia3.6[2]
Compound 28lK562Chronic Myeloid Leukemia4.5[2]
Compound 7HL-60Promyelocytic Leukemia1.42[3]
Compound 10HL-60Promyelocytic Leukemia1.52[3]
Analogue 10HL-60Promyelocytic Leukemia8.2[2]
Analogue 15HL-60Promyelocytic Leukemia5.6[2]
Compound 7OKP-GSOvarian Cancer4.56[3]
Compound 10OKP-GSOvarian Cancer24.77[3]

These results demonstrate that certain 4-methylbenzamide derivatives exhibit potent inhibitory activity against key oncogenic kinases like EGFR and show significant cytotoxicity against various cancer cell lines.[2][3][5] For example, analogues 11 and 13 are highly potent against EGFR, with over 90% inhibition at a low nanomolar concentration.[2][5] Furthermore, compounds 7 and 10 show promising activity against leukemia cell lines K562 and HL-60, with IC50 values in the low micromolar range.[3]

Experimental Protocols: A Guide to Evaluating Efficacy

The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of 4-methylbenzamide derivatives as protein kinase inhibitors.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the 4-methylbenzamide derivative in a suitable solvent (e.g., DMSO).

    • Reconstitute the kinase enzyme and substrate in the appropriate assay buffer.

    • Prepare a solution of ATP at the desired concentration.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

    • Add the kinase enzyme to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a reagent that lyses the cells and stabilizes the ATP.

    • Add a luciferin/luciferase-based reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Workflow for a luminescence-based kinase inhibition assay.

G start Start reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) start->reagents plate_prep Add Inhibitor and Kinase to Microplate reagents->plate_prep incubation1 Pre-incubation plate_prep->incubation1 reaction_start Initiate Reaction (Add Substrate + ATP) incubation1->reaction_start incubation2 Incubate at 30°C reaction_start->incubation2 reaction_stop Stop Reaction (Add Kinase-Glo® Reagent) incubation2->reaction_stop luminescence Measure Luminescence reaction_stop->luminescence data_analysis Data Analysis (% Inhibition, IC50) luminescence->data_analysis end End data_analysis->end

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chlorobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Handling chemical reagents in a research and development setting demands a proactive and informed approach to safety. As scientists, our primary responsibility is not only to the integrity of our work but to the well-being of ourselves and our colleagues. This guide provides essential, field-proven directives for the safe handling of 4-Chlorobenzanilide, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system of safety, grounded in authoritative data, to ensure you are protected from the specific hazards this compound presents.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound (C₁₃H₁₀ClNO) is a white to yellowish crystalline solid commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.[1] While instrumental in many applications, it is not benign. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These classifications mean that direct contact with the skin can lead to redness, itching, and inflammation. Eye exposure can cause significant, potentially damaging, irritation.[1] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory requirement to prevent exposure and ensure a safe laboratory environment.

Core PPE Requirements for this compound

The selection of PPE must directly counteract the identified hazards. For handling this compound in solid, powdered form, the following equipment is essential.

PPE CategoryItem SpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects eyes from irritation caused by airborne dust particles and accidental splashes.[2][3]
Face Shield (in addition to goggles)Recommended when handling larger quantities (>10g) or when there is a significant risk of splashing, providing full-face protection.[4]
Skin & Body Protection Nitrile gloves (inspect before use).[4][5]Provides a chemical-resistant barrier to prevent skin contact and irritation.[4] Nitrile is a suitable choice for handling powdered chemicals.
Long-sleeved laboratory coat.[4]Protects skin on the arms and prevents contamination of personal clothing from spills or dust.
Respiratory Protection Work within a certified chemical fume hood.The primary engineering control to prevent inhalation of dust particles, effectively containing the hazard at the source.[4][5]
NIOSH-approved respirator (e.g., N95 or higher).Required if work cannot be conducted in a fume hood or if exposure limits may be exceeded. Prevents respiratory tract irritation.[4]

The Procedural Workflow: A Self-Validating System of Safety

Simply having the right PPE is insufficient; the integrity of your safety protocol lies in the execution. The following workflow provides a step-by-step methodology grounded in causality.

Pre-Operational Phase: Risk Assessment & PPE Selection

Before any work begins, a thorough risk assessment is critical. This initial step dictates the precise level of PPE required for the specific task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection Logic cluster_final Final Action A Task: Handling This compound B Consult SDS & Hazard Info (Irritant: Skin, Eyes, Respiratory) A->B C Engineering Controls: Is a fume hood available and certified? B->C D Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C->D Yes E Add Respiratory Protection: NIOSH-approved Respirator C->E No F Scale of Operation: Handling >10g or splash risk? D->F E->D G Add Face Shield F->G Yes H Proceed with Base PPE F->H No I Proceed to Operational Phase G->I H->I

Caption: PPE selection workflow for this compound.

Operational Phase: Donning, Handling, and Doffing
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[4]

  • Donning PPE : Put on PPE in the following order: lab coat, safety goggles (and face shield if required), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat to create a seal.[6]

  • Chemical Handling :

    • Perform all manipulations of solid this compound within the fume hood to contain dust.[5]

    • Avoid creating dust when weighing or transferring the material.[7]

    • If a spill occurs, sweep up the solid material and place it into a suitable, labeled container for disposal. Do not use water to clean up dry spills as this can create a slurry that is harder to contain.[5]

  • Doffing PPE : This process is critical to prevent cross-contamination. Remove PPE before leaving the work area. The sequence is the reverse of donning:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove face shield and goggles last.

    • Immediately wash hands thoroughly with soap and water after removing all PPE.[8]

Post-Operational Phase: Decontamination & Disposal

Proper disposal is a crucial final step in the safety protocol.

  • Contaminated PPE : All disposable PPE, such as gloves, must be considered contaminated waste. Place them in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Chemical Waste : Collect all waste this compound and any materials used for spill cleanup in a separate, clearly labeled hazardous waste container.[5]

  • Disposal Protocol : Never dispose of this compound or contaminated materials in the regular trash or down the drain.[5] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]

Emergency Procedures in Case of Exposure

If exposure occurs despite precautions, immediate action is required.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[8]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][8]

By adhering to this comprehensive guide, you establish a robust safety framework that protects you and your colleagues from the specific hazards of this compound, ensuring that your valuable research can be conducted with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.